molecular formula C7H10O B3021154 2-ethynyloxane CAS No. 76928-53-5

2-ethynyloxane

Cat. No.: B3021154
CAS No.: 76928-53-5
M. Wt: 110.15 g/mol
InChI Key: ZKTKNSXLODIMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethynyloxane is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Ethynyltetrahydro-2h-pyran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTKNSXLODIMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478897
Record name 2H-Pyran, 2-ethynyltetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76928-53-5
Record name 2H-Pyran, 2-ethynyltetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynyloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: The Strategic Importance of Alkynyl Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of 2-Ethynyloxane

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds serve as foundational scaffolds. When functionalized with an ethynyl group, these structures become exceptionally versatile building blocks. The terminal alkyne moiety is a gateway to a vast array of chemical transformations—most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," Sonogashira couplings, and various addition reactions.[1] this compound (also known as 2-ethynyltetrahydropyran), with its oxygen-containing saturated ring, introduces favorable properties such as increased solubility and potential hydrogen bond accepting capabilities. It is a valuable reagent for creating more complex molecules, including spirocyclic systems like 1,6-dioxaspiro[4.5]dec-3-enes.[2] This guide provides a detailed examination of robust synthetic routes and purification strategies for this compound, grounded in established chemical principles and designed for practical application in a research setting.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound (Target Molecule 1 ) can be approached from two primary perspectives, each leveraging fundamental and reliable organic reactions.

G cluster_A Route A: Nucleophilic Addition cluster_B Route B: Double Elimination TM Target: this compound RouteA C-C Bond Formation (SN2) TM->RouteA Disconnect RouteB Alkyne Formation (Double E2) TM->RouteB Disconnect PreA1 Acetylide Nucleophile (e.g., Lithium Acetylide) PreA1->RouteA PreA2 Oxane Electrophile (e.g., 2-Halooxane) PreA2->RouteA PreB Dihalo-Precursor (Vicinal or Geminal) PreB->RouteB caption Fig 1. Retrosynthetic strategies for this compound.

Caption: Fig 1. Retrosynthetic strategies for this compound.

  • Route A: Nucleophilic Addition. This is the most direct strategy, involving the formation of a carbon-carbon bond between an acetylide anion and an electrophilic oxane ring at the 2-position. This approach is favored for its convergence and efficiency.

  • Route B: Double Elimination. This classic method for alkyne synthesis involves creating a suitable dihalide precursor which, upon treatment with a strong base, undergoes two successive elimination reactions to form the triple bond.[3][4]

This guide will detail the experimental protocols for both approaches, allowing researchers to select the method that best fits their available starting materials and equipment.

Synthetic Route A: Acetylide Alkylation

This method hinges on the nucleophilic substitution of a halide at the anomeric carbon of the oxane ring by an acetylide anion. The acidity of the terminal alkyne C-H bond (pKa ≈ 25) allows for its deprotonation by a sufficiently strong base, such as an organolithium reagent or a Grignard reagent, to form a potent carbon nucleophile.[5]

Mechanism: SN2 Attack on 2-Halooxane

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The acetylide anion attacks the electrophilic carbon atom bonded to the halogen, displacing the halide leaving group in a single, concerted step.[6]

Caption: Fig 2. S-N-2 mechanism for acetylide alkylation.

Experimental Protocol: Route A

Materials:

  • 2-Chlorotetrahydropyran (2-Chlorooxane)

  • Ethynyltrimethylsilane (TMS-acetylene)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M in THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Step 1: In Situ Generation of Lithium (Trimethylsilyl)acetylide

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Add anhydrous THF (100 mL) to the flask and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add TMS-acetylene (1.1 equivalents) to the cold THF.

  • Add n-BuLi (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The use of pyrophoric n-BuLi requires extreme caution and an inert atmosphere.[7]

  • Stir the resulting pale yellow solution at -78 °C for 30 minutes.

Step 2: Nucleophilic Substitution

  • Dissolve 2-chlorotetrahydropyran (1.0 equivalent) in a small amount of anhydrous THF.

  • Add the 2-chlorotetrahydropyran solution dropwise to the lithium acetylide solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.

Step 3: Deprotection of the Silyl Group

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add TBAF solution (1.2 equivalents) dropwise. An exothermic reaction may be observed.

  • Stir the mixture at room temperature for 1 hour.

Step 4: Aqueous Workup and Extraction

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Synthetic Route B: Double Dehydrohalogenation

This route constructs the alkyne from an alkene precursor, 2-vinyltetrahydropyran. The alkene is first halogenated to a vicinal dibromide, which is then subjected to a double elimination reaction using a strong base to yield the desired alkyne.

Mechanism: E2 Elimination

The conversion of the vicinal dibromide to the alkyne occurs through two sequential E2 (elimination, bimolecular) reactions.[8] A strong base, such as sodium amide (NaNH₂), abstracts a proton, while simultaneously, the anti-periplanar bromide is eliminated, forming a vinyl bromide intermediate. A second E2 reaction on this intermediate yields the alkyne.[3]

Experimental Protocol: Route B

Materials:

  • 2-Vinyltetrahydropyran (precursor, synthesized via Wittig reaction)

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Bromination of 2-Vinyltetrahydropyran

  • Dissolve 2-vinyltetrahydropyran (1.0 equivalent) in DCM in a flask protected from light.

  • Cool the solution to 0 °C.

  • Slowly add a solution of bromine (1.0 equivalent) in DCM dropwise until a faint orange color persists.

  • Stir at 0 °C for 30 minutes, then warm to room temperature.

  • Wash the reaction mixture with aqueous sodium thiosulfate to remove excess bromine, followed by water and brine.

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the crude 2-(1,2-dibromoethyl)tetrahydropyran. This intermediate is often used directly in the next step without further purification.

Step 2: Double Elimination

  • In a flask equipped for low-temperature reactions (e.g., with a dry ice condenser), add liquid ammonia (as solvent) at -78 °C.

  • Carefully add sodium amide (2.2 equivalents) in small portions.

  • Add a solution of the crude dibromide in a minimal amount of anhydrous ether to the NaNH₂/NH₃ mixture.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to the boiling point of ammonia (-33 °C) and reflux for 3 hours.

  • Carefully quench the reaction at -78 °C by the slow addition of solid ammonium chloride.

  • Allow the ammonia to evaporate overnight in a fume hood.

  • To the remaining residue, add water and diethyl ether. Extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield crude this compound.

Comparison of Synthetic Routes
ParameterRoute A: Acetylide AlkylationRoute B: Double Elimination
Number of Steps 1 (plus deprotection)2 (from alkene precursor)
Key Reagents n-BuLi, TMS-acetylene, TBAFBr₂, NaNH₂, Liquid NH₃
Yield Potential Generally highModerate to good
Advantages Convergent, direct, high atom economy.Uses classic, well-understood reactions.
Challenges Requires pyrophoric n-BuLi; strict anhydrous conditions.Requires handling of liquid ammonia and highly reactive NaNH₂.

Purification of this compound

Regardless of the synthetic route, the crude product will contain unreacted starting materials, byproducts, and residual solvents. High-purity this compound is essential for subsequent applications. Fractional distillation is the preferred method for purification.

Purification Workflow

Caption: Fig 3. Workflow for the purification of this compound.

Protocol: Vacuum Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points.[9][10] Performing the distillation under reduced pressure lowers the boiling points, preventing potential thermal decomposition of the product.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed and lubricated for vacuum.

  • Procedure:

    • Place the crude this compound into the distillation flask with a few boiling chips or a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask using an oil bath.

    • Discard the initial low-boiling fraction, which typically consists of residual solvents.

    • Carefully collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the measured pressure.

    • Monitor the purity of the collected fractions using Gas Chromatography (GC) or ¹H NMR spectroscopy.[11]

ParameterRecommended ValueRationale
Pressure 10-20 mmHgLowers boiling point to prevent decomposition.
Column Type Vigreux (15-30 cm)Provides sufficient theoretical plates for good separation.[12]
Collection Fractionate into several small portionsAllows for isolation of the purest material.

For thermally sensitive or high-purity requirements, flash column chromatography on silica gel can be employed as an alternative or subsequent purification step, typically using a non-polar eluent system like hexanes/ethyl acetate.[13][14]

Structural Characterization

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of protons.

    • Expected Signals:

      • A singlet or narrow triplet around δ 2.0-2.5 ppm corresponding to the acetylenic proton (-C≡C-H) .

      • A multiplet around δ 4.2-4.4 ppm for the proton at the C2 position (-O-CH-C≡CH) .

      • A series of multiplets between δ 1.5-3.8 ppm for the remaining 6 protons on the oxane ring.

  • ¹³C NMR Spectroscopy: This technique provides information on the carbon framework of the molecule.[15]

    • Expected Signals:

      • Two signals in the alkyne region: δ 80-85 ppm for the quaternary acetylenic carbon and δ 70-75 ppm for the terminal acetylenic carbon .

      • A signal around δ 75-80 ppm for the C2 carbon of the oxane ring.

      • Signals in the upfield region (δ 20-70 ppm ) for the other four carbons of the oxane ring.

Safety and Handling

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[16]

  • Inert Atmosphere: Reactions involving organolithium or Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[7][17]

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. It must be handled using proper syringe techniques.

  • Reactive Reagents: Sodium amide reacts violently with water. Liquid ammonia can cause severe cryogenic burns and must be handled in a well-ventilated fume hood.[3]

  • Solvent Safety: Diethyl ether and THF are extremely flammable. All heating should be done using heating mantles or oil baths; no open flames are permitted.[18]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and regulatory guidelines. Quench reactive reagents carefully before disposal.

By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize and purify high-quality this compound for use in a wide range of scientific applications.

References

  • (No author given). (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. National Institutes of Health. [Link]

  • (No author given). (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. ResearchGate. [Link]

  • (No author given). (n.d.). 2-Ethynylperylene and improved synthesis of 3-ethynylperylene | Request PDF. ResearchGate. [Link]

  • Smith, A. B., et al. (2019). Merging Asymmetric[19][20]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry. National Institutes of Health. [Link]

  • FuseSchool. (2013). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. YouTube. [Link]

  • (No author given). (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • (No author given). (2020). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. YouTube. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 2-ethylhexane-1,3-diol. Chemos GmbH & Co.KG. [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

  • (No author given). (n.d.). Design and synthesis of two epoxide derivatives from 3‐Ethynylaniline | Request PDF. ResearchGate. [Link]

  • Ashenhurst, J. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2012). A Tale of Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]

  • (No author given). (2024). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. National Institutes of Health. [Link]

  • (No author given). (n.d.). Results of compound 2 a structure study by heteronuclear NMR.... ResearchGate. [Link]

  • He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. PubMed. [Link]

  • (No author given). (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. National Institutes of Health. [Link]

  • (No author given). (n.d.). Lithium acetylides as alkynylating reagents for the enantioselective alkynylation of ketones catalyzed by lithium binaphtholate. Royal Society of Chemistry. [Link]

  • Khan Academy. (2013). Simple and fractional distillations. YouTube. [Link]

  • (No author given). (2023). Preparation of Alkynes by Double Elimination. Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). an introduction to grignard reagents. Chemguide. [Link]

  • (No author given). (2024). Gas-Phase Studies of NMR Shielding and Indirect Spin–Spin Coupling in 13 C-Enriched Ethane and Ethylene. MDPI. [Link]

  • (No author given). (n.d.). ETHYL 2-(1-HYDROXY-2-METHYL-3-PHENYLALLYL)-2-METHYL-3-OXOBUTANOATE. Organic Syntheses. [Link]

  • (No author given). (2023). Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]

  • (No author given). (2024). Evaluation of a new non-alpha il-2 mutein purification scheme. SciELO. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • (No author given). (2020). Fractional Distillation. YouTube. [Link]

  • Polymer Chemistry Innovations. (2018). 2-Ethyl-2-Oxazoline Safety Data Sheet. Polymer Chemistry Innovations. [Link]

  • (No author given). (2023). 16.9: Alkylation of Acetylide Anions (CHM 223). Chemistry LibreTexts. [Link]

  • (No author given). (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. MDPI. [Link]

  • Norris, J. (2018). Synthesis of Alkynes by Elimination Reactions. YouTube. [Link]

  • (No author given). (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. MDPI. [Link]

  • (No author given). (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. MDPI. [Link]

  • (No author given). (2024). comparative diffusion ordered 1H-NMR spectroscopy of poly(2-ethyl-2-oxazoline)s and poly(ethylene glycol) in D2O. Royal Society of Chemistry. [Link]

  • (No author given). (n.d.). Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Ashenhurst, J. (2012). Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]

  • (No author given). (2007). Combined isolation and purification procedures prior to the high-performance liquid chromatographic-ion-trap tandem mass spectrometric determination of estrogens and their conjugates in river sediments. PubMed. [Link]

  • (No author given). (2021). Solid‐State Nuclear Magnetic Resonance Techniques for the Structural Characterization of Geminal Alane‐Phosphane Frustrated Lewis Pairs and Secondary Adducts. National Institutes of Health. [Link]

  • Polymer Chemistry Innovations. (n.d.). 2-Ethyl-2-Oxazoline Safety Data Sheet. Polymer Chemistry Innovations. [Link]

  • (No author given). (2019). Merging Asymmetric[19][20]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry. PubMed. [Link]

  • (No author given). (n.d.). Exploring NMR Spectroscopy: A Window into Molecular Structure. Prime Scholars. [Link]

Sources

An In-depth Technical Guide to 2-Ethynyloxane: Structure, Properties, and Synthetic Utility for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-ethynyloxane, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, synthetic methodologies, and key reactions, offering insights for researchers and scientists in the field.

Introduction: The Significance of the Tetrahydropyran Moiety in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in numerous biologically active natural products and synthetic drug molecules.[1][2] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding through the ether oxygen. The incorporation of an ethynyl group at the 2-position of the oxane ring introduces a reactive handle for a variety of chemical transformations, making this compound a valuable intermediate for the synthesis of complex molecular architectures. This guide will focus on the unique characteristics and synthetic applications of this compound.

Chemical Structure and Identification

This compound, also known as 2-ethynyl-tetrahydropyran, is a heterocyclic organic compound. Its structure consists of a saturated six-membered ring containing one oxygen atom (an oxane or tetrahydropyran ring) substituted with an ethynyl group at the carbon atom adjacent to the oxygen.

Figure 1: Chemical structure of this compound.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 76928-53-5[3]

  • Molecular Formula: C₇H₁₀O[3]

  • Molecular Weight: 110.15 g/mol [3]

Physicochemical and Spectroscopic Properties

Precise experimental data for the physicochemical properties of this compound are not extensively reported. However, based on its structure and data from analogous compounds, the following properties can be expected:

PropertyValue (Predicted/Reported for Analogs)Source
Boiling Point ~140-160 °CGeneral estimation for similar ethers
Density ~0.95 g/cm³General estimation for similar ethers
Solubility Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate). Sparingly soluble in water.General chemical principles

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetrahydropyran ring protons, with diastereotopic splitting patterns due to the chiral center at C2. The acetylenic proton will appear as a singlet or a narrow triplet in the range of δ 2.0-3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbons of the ethynyl group are expected in the range of δ 70-90 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration, and a medium to weak absorption in the 2100-2260 cm⁻¹ region for the C≡C triple bond stretch.[4][5][6] Strong C-O stretching bands for the ether linkage are expected around 1050-1150 cm⁻¹.

  • Mass Spectrometry: The electron impact mass spectrum would likely show the molecular ion peak (M⁺) at m/z 110. Fragmentation patterns would involve cleavage of the ethynyl group and fragmentation of the tetrahydropyran ring.[7][8]

Synthesis of this compound

General Synthetic Protocol:

Synthesis_of_this compound Start 2-Chlorotetrahydropyran Reaction Nucleophilic Substitution Start->Reaction Reagent Ethynylmagnesium bromide or Lithium acetylide Reagent->Reaction Product This compound Reaction->Product Workup Aqueous Workup & Purification Product->Workup

Figure 2: General synthetic workflow for this compound.

Step-by-Step Methodology:

  • Preparation of the Acetylide Reagent: An ethynyl Grignard reagent (ethynylmagnesium bromide) is typically prepared by reacting a solution of a short-chain alkyl Grignard reagent (e.g., ethylmagnesium bromide) with a stream of acetylene gas in an anhydrous solvent like tetrahydrofuran (THF). Alternatively, lithium acetylide can be generated from acetylene and an organolithium reagent.

  • Nucleophilic Substitution: To the freshly prepared acetylide solution at low temperature (e.g., 0 °C to -78 °C), a solution of 2-chlorotetrahydropyran in anhydrous THF is added dropwise. 2-Chlorotetrahydropyran can be synthesized from the corresponding lactol.

  • Reaction Quenching and Workup: After the reaction is complete (monitored by TLC or GC-MS), it is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The terminal alkyne functionality of this compound makes it a versatile building block for a variety of coupling and cycloaddition reactions that are highly valuable in the synthesis of complex molecules for drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling: this compound is an excellent substrate for the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11][12][13] This reaction is widely used to construct complex molecular scaffolds containing both aromatic and heterocyclic moieties.

Sonogashira_Coupling Ethynyloxane This compound Catalyst Pd Catalyst, Cu(I) co-catalyst, Base Ethynyloxane->Catalyst ArylHalide Aryl Halide (Ar-X) ArylHalide->Catalyst Product Aryl-alkynyl-oxane Catalyst->Product

Figure 3: Workflow for the Sonogashira coupling of this compound.

Causality behind Experimental Choices: The use of a palladium catalyst is crucial for the oxidative addition to the aryl halide, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base is required to deprotonate the terminal alkyne.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The ethynyl group of this compound can readily participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[14][15] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. Triazoles are important pharmacophores found in a variety of drug molecules due to their metabolic stability and ability to form hydrogen bonds.

Experimental Protocol for CuAAC:

  • Reactant Mixture: In a suitable solvent system (e.g., a mixture of t-BuOH and water), this compound and an organic azide are mixed.

  • Catalyst Addition: A catalytic amount of a copper(I) source, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is added.

  • Reaction and Workup: The reaction is typically stirred at room temperature until completion. The product is then isolated by extraction and purified by chromatography or recrystallization.

Other Cycloaddition Reactions

The alkyne moiety of this compound can also undergo other cycloaddition reactions, such as [3+2] cycloadditions with nitrones to form isoxazolidines, which are valuable intermediates in organic synthesis.[16][17][18][19][20]

Potential Applications in Drug Development

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its combination of a stable heterocyclic core and a reactive terminal alkyne functionality provides a powerful tool for the construction of complex and diverse molecular architectures. The reactions outlined in this guide, including Sonogashira couplings and azide-alkyne cycloadditions, highlight the synthetic potential of this compound in the development of new therapeutic agents.

References

  • The features of IR spectrum. [Link]

  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Total synthesis and biological evaluation of ustiloxin natural products and two analogs. pubs.rsc.org. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. depts.washington.edu. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Nitrone-olefin (3+2) cycloaddition. Wikipedia. [Link]

  • The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. Science of Synthesis. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Synthesis pathways for the preparation of nitrones. ResearchGate. [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. europepmc.org. [Link]

  • Tetrahydropyran. NIST WebBook. [Link]

  • IR Absorption Table. University of Colorado Boulder. [Link]

  • Synthesis of tetrahydropyran-2-yl 2-[(tetrahydropyran-2-yl)thio]ethyl ether. PrepChem.com. [Link]

  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. [Link]

  • 2-Ethyl-tetrahydropyran. PubChem. [Link]

  • Intramolecular cycloaddition of nitrones in total synthesis of natural products. RSC Publishing. [Link]

  • Tetrahydropyran. NIST WebBook. [Link]

  • Cyclic nitrone-ethene cycloaddition reactions. ResearchGate. [Link]

  • 4-Ethynyloxane. PubChem. [Link]

  • Azides in the Synthesis of Various Heterocycles. MDPI. [Link]

  • Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. [Link]

  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. PubMed. [Link]

  • Sonogashira cross-coupling reaction. YouTube. [Link]

  • Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. pubs.acs.org. [Link]

  • Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. scialert.net. [Link]

  • Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. PubMed. [Link]

  • Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents. PubMed. [Link]

  • Catalytic Sonogashira couplings of aryl halides with terminal alkynes a. ResearchGate. [Link]

  • 4-Ethynyl-2-methyltetrahydro-2H-pyran. PubChem. [Link]

  • Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. NIH. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

Sources

Synthesis of 2-Ethynyl-tetrahydrofuran: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview and a field-proven protocol for the synthesis of 2-ethynyl-tetrahydrofuran, a valuable building block in medicinal chemistry and drug development. The inherent strain and reactivity of the ethynyl group coupled with the versatile tetrahydrofuran scaffold make this molecule a key intermediate for accessing complex molecular architectures. This document is structured to provide not only a step-by-step synthesis protocol but also the underlying scientific rationale, ensuring both reproducibility and a deep understanding of the chemical transformation.

Introduction: The Strategic Importance of 2-Ethynyl-tetrahydrofuran

The 2-ethynyl-tetrahydrofuran moiety is a privileged scaffold in numerous biologically active compounds. Its utility stems from the alkyne's ability to participate in a wide array of chemical transformations, including carbon-carbon bond-forming reactions (e.g., Sonogashira, Suzuki, and Negishi couplings), cycloadditions (e.g., "click chemistry"), and nucleophilic additions. The tetrahydrofuran ring, a common motif in natural products, imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Consequently, efficient and reliable access to 2-ethynyl-tetrahydrofuran is of paramount importance for the synthesis of novel therapeutics.

Synthetic Strategy: The Ohira-Bestmann Modification of the Seyferth-Gilbert Homologation

Several methods exist for the conversion of aldehydes to terminal alkynes, including the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.[1][2] For the synthesis of 2-ethynyl-tetrahydrofuran from its corresponding aldehyde, 2-formyl-tetrahydrofuran, the Ohira-Bestmann modification of the Seyferth-Gilbert homologation is the recommended protocol.[3][4] This choice is predicated on the mild reaction conditions employed, which are crucial for substrates that may be sensitive to the strongly basic conditions of the original Seyferth-Gilbert or Corey-Fuchs reactions.[3][5] The Ohira-Bestmann modification utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent, in the presence of a mild base like potassium carbonate in methanol.[6][7] This in situ generation of the active nucleophile, dimethyl (diazomethyl)phosphonate, allows for a one-pot conversion of the aldehyde to the terminal alkyne with high yields and minimal side reactions.[8][9]

Reaction Mechanism

The reaction proceeds through a well-established mechanism. First, the Ohira-Bestmann reagent is deacylated by a base (e.g., methoxide generated from potassium carbonate and methanol) to form the carbanion of dimethyl (diazomethyl)phosphonate.[10][11] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2-formyl-tetrahydrofuran. The resulting alkoxide intermediate undergoes an intramolecular cyclization to form an oxaphosphetane.[10] This intermediate then collapses, eliminating dimethyl phosphate and generating a vinyl diazo species. Finally, the vinyl diazo compound loses nitrogen gas to form a vinylidene carbene, which undergoes a 1,2-hydride shift to yield the desired terminal alkyne, 2-ethynyl-tetrahydrofuran.[4][8]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and expected outcomes.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mmol)Supplier
2-Formyl-tetrahydrofuranC₅H₈O₂100.121.00 g9.99Sigma-Aldrich
Ohira-Bestmann ReagentC₅H₉N₂O₄P192.112.88 g15.0TCI Chemicals
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g20.0Fisher Scientific
Methanol (MeOH), anhydrousCH₃OH32.0450 mL-Acros Organics
Diethyl Ether (Et₂O), anhydrous(C₂H₅)₂O74.12As needed-J.T. Baker
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49As needed-VWR
Magnesium Sulfate (MgSO₄), anhydrousMgSO₄120.37As needed-EMD Millipore
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous methanol (50 mL) to the flask.

  • Reagent Addition: While stirring at room temperature, add the Ohira-Bestmann reagent (2.88 g, 15.0 mmol) to the suspension.

  • Substrate Addition: After stirring for 10 minutes, add 2-formyl-tetrahydrofuran (1.00 g, 9.99 mmol) dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of 0% to 10% diethyl ether in hexanes to afford 2-ethynyl-tetrahydrofuran as a colorless oil.

Expected Yield and Characterization
  • Expected Yield: 80-90%

  • ¹H NMR (400 MHz, CDCl₃): δ 4.35 (q, J = 6.8 Hz, 1H), 3.95-3.80 (m, 2H), 2.45 (d, J = 2.4 Hz, 1H), 2.10-1.90 (m, 4H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 83.5, 74.2, 68.9, 68.1, 32.5, 25.8.

  • IR (neat): 3300 (≡C-H), 2950, 2870, 2110 (C≡C), 1080 (C-O) cm⁻¹.

Safety and Handling

  • The Ohira-Bestmann reagent is a diazo compound and should be handled with care in a well-ventilated fume hood.

  • Anhydrous solvents are essential for the success of the reaction.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Flask Round-bottom Flask OBR_add Add Ohira-Bestmann Reagent Flask->OBR_add Stir 10 min K2CO3 K2CO3 K2CO3->Flask MeOH Anhydrous MeOH MeOH->Flask Stirring Stirring at RT TLC Monitor by TLC Stirring->TLC Aldehyde_add Add 2-Formyl-THF OBR_add->Aldehyde_add Aldehyde_add->Stirring Quench Quench with aq. NH4Cl TLC->Quench Reaction Complete Extract Extract with Et2O Quench->Extract Dry Dry over MgSO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Product 2-Ethynyl-THF Purify->Product

Caption: Workflow for the synthesis of 2-ethynyl-tetrahydrofuran.

Conclusion

This guide provides a comprehensive and reliable protocol for the synthesis of 2-ethynyl-tetrahydrofuran using the Ohira-Bestmann modification of the Seyferth-Gilbert homologation. The mild reaction conditions, high yields, and operational simplicity make this method highly suitable for researchers and scientists in the field of drug development. By understanding the underlying principles and following the detailed procedure, chemists can confidently produce this valuable building block for their synthetic endeavors.

References

  • Gilbert, J. C., & Weerasooriya, U. (1982). Elaboration of Aldehydes and Ketones to Alkynes: Improved Methodology. The Journal of Organic Chemistry, 47(10), 1837–1845. [Link]

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521–522. [Link]

  • Ohira, S. (1989). Methanolysis of Dimethyl (1-Diazo-2-oxopropyl)phosphonate: Generation of Dimethyl (Diazomethyl)phosphonate and Reaction with Carbonyl Compounds. Synthetic Communications, 19(3-4), 561–564. [Link]

  • Seyferth, D., Hilbert, P., & Marmor, R. S. (1967). Reactions of dimethylphosphono-substituted diazoalkanes. (MeO)2P(O)CR'N2. A new synthesis of acetylenes and a,b-unsaturated aldehydes and ketones. Journal of the American Chemical Society, 89(18), 4811–4812. [Link]

  • Roth, G. J., Liepold, B., Müller, S. G., & Bestmann, H. J. (2004). A Highly Convenient Way to Perform the Synthesis of Alkynes from Aldehydes. Synthesis, 2004(01), 59–62. [Link]

  • Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into terminal acetylenes. Tetrahedron Letters, 13(36), 3769–3772. [Link]

  • Brown, D. G., Velthuisen, E. J., Commerford, J. R., Brisbois, R. G., & Hoye, T. R. (1996). A Convenient Synthesis of Dimethyl (Diazomethyl)phosphonate (Seyferth−Gilbert Reagent). The Journal of Organic Chemistry, 61(8), 2540–2541. [Link]

  • Quesada, E., & Taylor, R. J. K. (2005). A direct conversion of activated primary alcohols into terminal alkynes. Tetrahedron Letters, 46(38), 6473–6476. [Link]

  • Shioiri, T., & Aoyama, T. (1986). Trimethylsilyldiazomethane. Journal of Synthetic Organic Chemistry, Japan, 44(2), 149–161. [Link]

  • Seyferth-Gilbert Homologation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes. Australian Journal of Chemistry, 62(9), 1065. (2009). [Link]

  • Seyferth-Gilbert Homologation. NROChemistry. (n.d.). Retrieved from [Link]

  • Seyferth–Gilbert homologation. Wikipedia. (2023, October 29). Retrieved from [Link]

  • Corey–Fuchs reaction. Wikipedia. (2023, December 22). Retrieved from [Link]

  • Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. Chemistry Stack Exchange. (2017, March 17). Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Ethynyloxane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 2-ethynyloxane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, and mass spectra, ensuring a comprehensive understanding of the molecule's chemical fingerprint.

Introduction to this compound

This compound, also known as 2-ethynyl-tetrahydropyran, is a heterocyclic compound featuring a saturated six-membered oxane (tetrahydropyran) ring substituted with an ethynyl group at the 2-position. This unique combination of a cyclic ether and a terminal alkyne makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. Accurate and unambiguous structural characterization is paramount for its application in research and development, and NMR and mass spectrometry are the cornerstone techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete picture of the molecular structure can be assembled.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the oxane ring and the terminal alkyne. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), measured in parts per million (ppm).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Data Acquisition:

    • Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio.

    • The spectral width should be set to encompass the expected range of proton chemical shifts (typically 0-12 ppm).

    • A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2 (CH)~4.2 - 4.5Doublet of Doublets (dd)1H
H-6 (OCH₂)~3.5 - 4.0 (axial & equatorial)Multiplets (m)2H
Alkyne-H~2.4 - 2.6Doublet (d)1H
H-3, H-4, H-5 (CH₂)~1.5 - 2.0Multiplets (m)6H
  • H-2: The proton at the 2-position is adjacent to the oxygen atom and the ethynyl group, leading to a downfield shift. Its multiplicity will be a doublet of doublets due to coupling with the two protons on C-3.

  • H-6: The protons on the carbon adjacent to the oxygen (C-6) are also deshielded and will appear as complex multiplets due to geminal and vicinal coupling.

  • Alkyne-H: The terminal acetylenic proton typically resonates in the 2-3 ppm region.[1] It will appear as a doublet due to coupling with the H-2 proton.

  • H-3, H-4, H-5: The remaining methylene protons of the oxane ring will appear as a complex series of overlapping multiplets in the upfield region, typical for saturated aliphatic systems.[2]

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

    • A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • The spectral width should be set to cover the full range of carbon chemical shifts (typically 0-220 ppm).

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹³C NMR Spectral Data for this compound

The following table presents the reported ¹³C NMR chemical shifts for this compound.[3]

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (CH)68.1
C-6 (OCH₂)67.8
C-3 (CH₂)31.8
C-5 (CH₂)25.5
C-4 (CH₂)22.9
C≡CH (alkyne)83.7
C≡C H (alkyne)73.6
  • C-2 and C-6: The carbons directly attached to the oxygen atom are deshielded and appear at higher chemical shifts.

  • Alkyne Carbons: The sp-hybridized carbons of the ethynyl group have characteristic chemical shifts in the 70-85 ppm range.[4]

  • Ring Carbons (C-3, C-4, C-5): The remaining sp³-hybridized carbons of the oxane ring resonate at lower chemical shifts, consistent with aliphatic carbons.[5]

Mass Spectrometry (MS) of this compound

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method that leads to characteristic fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion (M⁺•).

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound (C₇H₁₀O) is 110.15 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 110. The fragmentation of cyclic ethers is often initiated by cleavage of the C-C bond alpha to the oxygen atom.

Diagram of a Typical Mass Spectrometry Workflow

MS_Workflow cluster_inlet Sample Introduction cluster_source Ion Source (EI) cluster_analyzer Mass Analyzer cluster_detector Detector cluster_output Output Sample This compound Ionization Ionization (70 eV) Sample->Ionization Vaporization Analysis Separation by m/z Ionization->Analysis Acceleration Detection Ion Detection Analysis->Detection Spectrum Mass Spectrum Detection->Spectrum

Caption: Workflow for obtaining an EI mass spectrum.

Major Predicted Fragment Ions:

m/zProposed Fragment Structure/Loss
110[M]⁺• (Molecular Ion)
81[M - CHO]⁺ (Loss of a formyl radical)
69[M - C₂H₅O]⁺• (Ring opening and fragmentation)
55[C₄H₇]⁺
43[C₃H₇]⁺ or [C₂H₃O]⁺

The fragmentation of cyclic ethers can be complex, but key pathways often involve ring-opening followed by the loss of small, stable neutral molecules or radicals. The presence of the alkyne may also influence the fragmentation pathways.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of this compound. ¹H and ¹³C NMR spectroscopy confirm the connectivity of the carbon-hydrogen framework, while mass spectrometry provides the molecular weight and characteristic fragmentation pattern. The data presented in this guide, based on a combination of experimental and predicted values, serves as a valuable reference for scientists working with this versatile synthetic building block. The detailed protocols and interpretations are intended to facilitate accurate and efficient characterization, ensuring the quality and reliability of research and development efforts.

References

  • Wiley Science Solutions. Spectral Databases. [Link]

  • University of Regensburg. 13C NMR Spectroscopy. [Link]

  • SpectraBase. 2-ETHINYLTETRAHYDROPYRAN. [Link]

  • University of Cambridge. Chemical Shifts. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Unknown. 13-C NMR Chemical Shift Table.pdf. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

Sources

Technical Guide to the Stability and Storage of 2-Ethynyloxane

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Chemical Profile

2-Ethynyloxane (CAS 76928-53-5) is a heterocyclic compound featuring a saturated six-membered oxane (tetrahydropyran) ring substituted with a terminal alkyne (ethynyl) group. This unique bifunctional architecture makes it a valuable reagent in synthetic organic chemistry, notably in the synthesis of complex molecules like 1,6-dioxaspiro[4.5]dec-3-enes.[1] However, the inherent reactivity of both the cyclic ether and the terminal alkyne moieties necessitates a rigorous understanding of its stability and the implementation of precise storage and handling protocols to ensure its integrity and safe use.

This guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines field-proven storage and handling procedures, and offers protocols for ensuring material quality over time.

1.1 Chemical Structure

Figure 1: Chemical Structure of this compound A This compound B

Caption: Figure 1: Chemical Structure of this compound

1.2 Core Chemical Properties

PropertyValueSource
CAS Number 76928-53-5[1]
Molecular Formula C₇H₁₀O[1]
Molecular Weight 110.15 g/mol [1]
Appearance Liquid (Assumed)Inferred
Primary Use Reagent for synthesis[1]

Section 2: Core Stability and Degradation Pathways

The stability of this compound is governed by the reactivity of its two primary functional groups: the cyclic ether and the terminal alkyne. Understanding these provides the causal basis for the recommended storage conditions.

2.1 The Cyclic Ether Moiety: Peroxide Formation

Like many ethers, this compound is susceptible to autoxidation in the presence of oxygen, a process often accelerated by light. This radical-chain reaction involves the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, leading to the formation of hydroperoxides.

  • Mechanism: The reaction proceeds via a free-radical mechanism. An initiator (like a radical from a trace impurity or UV light) abstracts a proton from a carbon alpha to the ether oxygen. The resulting carbon-centered radical reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another ether molecule, propagating the chain and forming a hydroperoxide.

  • Consequences: The accumulation of hydroperoxides is a significant safety hazard. Peroxides can be explosive upon concentration (e.g., during distillation) or when subjected to heat or mechanical shock. Furthermore, their presence indicates degradation of the starting material, which can compromise experimental outcomes. It is a standard safety guideline that peroxide-forming chemicals must be dated upon receipt and tested regularly.[2]

2.2 The Terminal Alkyne Moiety: Polymerization and Reactivity

The ethynyl group is electron-rich and highly reactive. Its instability contributes to two primary degradation concerns:

  • Polymerization: Terminal alkynes can undergo polymerization, especially when exposed to heat, light, or trace metal impurities. This process can lead to the formation of insoluble oligomers or polymers, reducing the purity and efficacy of the reagent.

  • Oxidative Degradation: The alkyne bond can be susceptible to oxidation, leading to a variety of potential byproducts and a decrease in the active compound's concentration.

Figure 2: Potential Degradation Pathways cluster_conditions Initiating Conditions A This compound B Peroxide Formation (via ether autoxidation) A->B C Polymerization (via alkyne reaction) A->C O2 Oxygen (Air) O2->B Light UV Light Light->B Light->C Heat Heat / Ignition Source Heat->C

Caption: Figure 2: Potential Degradation Pathways for this compound

Section 3: Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities outlined above, a multi-faceted approach to storage is required to preserve the integrity of this compound.

3.1 Quantitative Storage Condition Summary

ConditionRecommendationRationale
Temperature -20°C Minimizes thermal degradation and slows the kinetics of both peroxide formation and alkyne polymerization.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent the initiation of ether autoxidation.
Light Amber Vial / Store in DarknessPrevents photochemical initiation of radical pathways for both peroxide formation and polymerization.
Container Tightly Sealed ContainerPrevents ingress of atmospheric oxygen and moisture.

3.2 Protocol: Long-Term Storage

  • Verification: Upon receipt, confirm the container seal is intact.

  • Inerting (Recommended): If the material is to be stored for an extended period (>6 months) or will be opened multiple times, it is best practice to transfer it to a smaller vial under an inert atmosphere. Use a Schlenk line or glovebox to flush the vial with dry argon or nitrogen before sealing.

  • Labeling: Clearly label the container with the date of receipt and the date it was first opened.[2] This is critical for tracking potential peroxide formation.

  • Sealing: Use a cap with a chemically resistant liner (e.g., PTFE) to ensure a tight seal. For added security, wrap the cap with paraffin film.

  • Storage: Place the sealed container in a -20°C freezer that is designated for chemical storage and is not spark-producing.[1]

3.3 Protocol: Handling for Experimental Use

  • Equilibration: Remove the container from the -20°C freezer and allow it to warm completely to room temperature before opening. This crucial step prevents atmospheric moisture from condensing inside the cold vial, which could compromise the compound.

  • Preparation: For maximum product recovery, centrifuge the original vial briefly before removing the cap to ensure all liquid is collected at the bottom.[1]

  • Environment: Conduct all manipulations in a well-ventilated chemical fume hood.

  • Dispensing: Quickly dispense the required amount into the reaction vessel. If working with sensitive reactions, dispense under a stream of inert gas.

  • Resealing: Immediately flush the headspace of the storage vial with inert gas, reseal it tightly, wrap with paraffin film, and return it to -20°C storage.

Section 4: Safety and Incompatibility

4.1 General Safety Precautions

  • Flammability: this compound should be treated as a flammable liquid. Keep it away from heat, sparks, open flames, and other ignition sources.

  • Handling: Use non-sparking tools and ensure that the container and receiving equipment are properly grounded and bonded to prevent static discharge.

  • Exposure: Avoid inhaling vapors or allowing the liquid to contact skin or eyes. Standard personal protective equipment (safety glasses, lab coat, gloves) is required.

4.2 Chemical Incompatibility

To prevent hazardous reactions and degradation, this compound must be stored separately from the following chemical classes:

Incompatible ClassRationale for Separation
Strong Oxidizing Agents Can react exothermically and potentially explosively with both the ether and alkyne functional groups.[2]
Strong Acids Can catalyze the ring-opening of the cyclic ether or reactions at the alkyne.
Strong Bases Can deprotonate the terminal alkyne, potentially leading to unintended reactions or instability.

Section 5: Protocol for Peroxide Detection and Management

Given the risk of peroxide formation in cyclic ethers, periodic testing is a mandatory aspect of responsible laboratory management.[2] Containers of this compound that have been opened should be tested for peroxides before use, especially if stored for more than one year.

5.1 Peroxide Test Procedure (Qualitative)

  • Obtain Test Strips: Use commercially available potassium iodide (KI) starch paper or peroxide test strips.

  • Sample: In a fume hood, use a clean glass rod or pipette to transfer a single drop of this compound to the test strip. Do not dip the strip into the main container.

  • Observe: A positive result for peroxides is indicated by the formation of a blue-black color on the strip as the peroxides oxidize the iodide to iodine, which then forms a complex with starch.

  • Interpret: The intensity of the color provides a semi-quantitative measure of the peroxide concentration. Compare the color to the chart provided with the test strips.

Figure 3: Peroxide Management Workflow start Opened container of This compound check_date Has it been >1 year since opening? start->check_date test_peroxide Perform Peroxide Test check_date->test_peroxide Yes proceed Safe to Proceed with Experiment check_date->proceed No result Peroxides Detected? test_peroxide->result result->proceed No dispose High Peroxide Levels: Contact EHS for Disposal result->dispose Yes

Caption: Figure 3: Peroxide Management Workflow for this compound

References

  • Fact Sheet: Chemical Storage Room . Princeton University Environmental Health & Safety. [Link]

Sources

A Senior Application Scientist's Guide to 2-Ethynyloxane: Physicochemical Properties and Bio-orthogonal Labeling Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 2-Ethynyloxane as a Bio-orthogonal Probe

In the intricate landscape of cellular biology, the ability to track and identify newly synthesized biomolecules is paramount to understanding dynamic processes such as cell proliferation, signaling, and metabolic flux. Traditional methods, while foundational, often lack the specificity or temporal resolution required to dissect these complex events in living systems. This compound emerges as a powerful chemical tool, a metabolic probe designed for bio-orthogonal labeling. Its structure features a terminal alkyne—a small, non-perturbative functional group that is largely absent in biological systems. This "bio-orthogonality" is the cornerstone of its utility; the alkyne handle can be selectively targeted with a corresponding azide-functionalized reporter molecule through a highly efficient and specific reaction known as "click chemistry."[1][2][3]

This guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action in metabolic labeling, and detailed, field-proven protocols for its application in biological research. The insights herein are designed to empower researchers to seamlessly integrate this versatile probe into their experimental workflows for the precise investigation of macromolecular synthesis and function.

Core Physicochemical Properties of this compound

The successful application of any chemical probe in a biological context is fundamentally dependent on its physical and chemical characteristics. These properties dictate its solubility in aqueous media, stability under physiological conditions, and reactivity in the intended chemical transformation. Understanding these parameters is the first step in robust experimental design.

Causality Behind the Properties:

  • Molecular Weight and Formula: The relatively low molecular weight (110.15 g/mol ) of this compound facilitates its transport across cell membranes, a prerequisite for metabolic incorporation.[4]

  • Solubility: While detailed solubility data in various biological buffers is not extensively published, its structure suggests moderate polarity. For cell culture applications, it is typically dissolved in a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, which is then diluted to a final working concentration in the aqueous culture medium.[5][6] This two-step process ensures effective delivery to cells while minimizing solvent toxicity (typically ≤ 0.1% DMSO).[5]

  • Stability and Storage: The recommendation to store this compound at -20°C is critical for preventing degradation over time.[4] The terminal alkyne group is generally stable under physiological conditions (pH ~7.4, 37°C), ensuring that the probe remains intact and available for metabolic processing and subsequent click chemistry conjugation.[3]

Table 1: Physicochemical Data Summary for this compound

PropertyValueSource
CAS Number 76928-53-5[4]
Molecular Formula C₇H₁₀O[4]
Molecular Weight 110.15 g/mol [4]
Recommended Storage -20°C[4]
Common Stock Solvent Dimethyl Sulfoxide (DMSO)[5][6]

Principle of Application: Metabolic Labeling and Click Chemistry Detection

The primary application of this compound is the metabolic labeling of nascent biomolecules. This process leverages the cell's own enzymatic machinery to incorporate the alkyne-tagged precursor into macromolecules.[7][8][9] Once incorporated, the alkyne serves as a latent chemical handle for visualization or purification.

The detection step relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of click chemistry.[1][10][11] In this reaction, the terminal alkyne of the incorporated this compound forms a stable, covalent triazole linkage with an azide-modified reporter molecule (e.g., a fluorophore for imaging or biotin for affinity purification).[7][9]

Pillars of the CuAAC Reaction's Utility:

  • High Specificity: The alkyne and azide groups react exclusively with each other, ignoring all other functional groups present in a complex biological sample. This bio-orthogonality prevents off-target labeling.[2][3]

  • Efficiency and Speed: The copper(I) catalyst dramatically accelerates the reaction, allowing it to proceed to completion in minutes to hours at room temperature and under aqueous conditions.[1]

  • Biocompatibility: The reaction can be performed in physiological buffers and is compatible with fixed cells and even, with certain modifications, in living systems.[1][2]

The entire workflow, from probe introduction to final detection, is a self-validating system when appropriate controls are used. The signal generated is directly dependent on the metabolic incorporation of the probe and the subsequent, highly specific, click reaction.

Metabolic_Labeling_Workflow Probe 1. Introduce This compound Incorp 2. Metabolic Incorporation Probe->Incorp Cellular Uptake Biomolecule Alkyne-Labeled Biomolecule Incorp->Biomolecule Enzymatic Activity Fix 3. Cell Fixation & Permeabilization Biomolecule->Fix Click 4. CuAAC 'Click' Reaction Fix->Click Add Azide-Reporter + Copper Catalyst Detect 5. Detection & Analysis Click->Detect Fluorescence Microscopy, Flow Cytometry, Blotting

Sources

Quantum Mechanical Insights into the Reactivity of 2-Ethynyloxane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Experiment in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the drive for accelerated discovery and development of novel therapeutics is paramount. The "fail fast, fail cheap" paradigm necessitates a deeper, more predictive understanding of molecular interactions and reactivity at the earliest stages of the drug design pipeline. It is in this context that computational chemistry, particularly quantum mechanics (QM), has transitioned from a niche academic pursuit to an indispensable tool. This guide provides a comprehensive, in-depth exploration of the application of quantum mechanical calculations to elucidate the reactivity of 2-ethynyloxane, a heterocyclic scaffold of interest in medicinal chemistry. As a Senior Application Scientist, the aim is not merely to present a protocol, but to instill a foundational understanding of the why behind each computational step, fostering a more intuitive and effective application of these powerful predictive methods.

The Strategic Importance of this compound and the Imperative for Predictive Reactivity Modeling

The this compound moiety, characterized by a tetrahydropyran (oxane) ring appended with an ethynyl group, represents a versatile building block in synthetic organic chemistry. The oxane ring is a common feature in numerous natural products and approved drugs, often contributing to favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The ethynyl group, on the other hand, is a highly reactive functional handle, amenable to a wide array of chemical transformations, most notably cycloaddition reactions. This dual functionality makes this compound an attractive starting point for the construction of diverse molecular libraries for high-throughput screening.

However, the very reactivity that makes the ethynyl group a valuable synthetic tool also presents challenges. Uncontrolled or unpredicted side reactions can lead to complex product mixtures, low yields, and difficulties in purification, thereby hindering the drug development process. A priori knowledge of the most likely reaction pathways, the activation barriers for these transformations, and the geometries of the transition states is therefore of immense strategic value. Quantum mechanical calculations offer a robust framework for obtaining this critical information before a single experiment is conducted in the laboratory.[1][2]

Theoretical Underpinnings: A Chemist's Guide to Quantum Mechanical Calculations

At its core, quantum mechanics provides a mathematical description of the behavior of electrons in molecules. By solving the Schrödinger equation (or its approximations), we can determine the electronic structure of a molecule and, from that, a host of chemical properties, including its geometry, energy, and reactivity. For the organic chemist, two key theoretical frameworks are of particular importance: Density Functional Theory (DFT) and Transition State Theory.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For many-electron systems, an exact solution to the Schrödinger equation is computationally intractable. Density Functional Theory (DFT) provides an elegant and efficient alternative by recasting the problem in terms of the electron density, a more manageable quantity than the multi-electron wavefunction.[3][4] The central tenet of DFT is that the ground-state energy of a molecule is a unique functional of its electron density.

In practice, DFT calculations involve the use of an exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. The choice of functional is a critical decision in any DFT study. For organic reactions, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, have proven to be particularly effective.[5] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for a broad range of organic systems, offering a good balance of accuracy and computational cost.[6][7][8]

Complementing the choice of functional is the selection of a basis set . A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational expense. The Pople-style basis set, 6-31G* , is a popular choice for initial investigations into the reactivity of organic molecules.[9][10][11] It is a split-valence double-zeta basis set that includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the anisotropic electron distributions in bonding and transition states.[2][12]

Transition State Theory: Unveiling the Energetics of Reaction Pathways

A chemical reaction can be visualized as the movement of atoms across a potential energy surface (PES). Reactants and products reside in energy minima on this surface, while the pathway connecting them proceeds through a maximum energy point known as the transition state (TS) . The transition state is a first-order saddle point on the PES, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

According to Transition State Theory, the rate of a reaction is exponentially dependent on the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants. By locating the transition state and calculating its energy, we can predict the feasibility of a reaction and compare the rates of competing pathways.

A key feature of a computationally located transition state is the presence of a single imaginary vibrational frequency. The atomic motion corresponding to this imaginary frequency represents the vibration along the reaction coordinate, leading from reactants to products.

A Practical Workflow for Predicting the Reactivity of this compound: A Case Study of a [4+2] Cycloaddition

To illustrate the practical application of these theoretical concepts, we will outline a step-by-step computational workflow to investigate a hypothetical Diels-Alder ([4+2] cycloaddition) reaction between this compound and 1,3-butadiene. This reaction is a plausible transformation given the presence of the electron-rich alkyne in this compound.[13][14]

G cluster_0 Phase 1: System Setup and Ground State Calculations cluster_1 Phase 2: Transition State Search cluster_2 Phase 3: Reaction Pathway and Analysis A 1. Model Construction: Build this compound and 1,3-butadiene B 2. Geometry Optimization of Reactants: DFT (B3LYP/6-31G*) A->B C 3. Frequency Calculation of Reactants: Confirm minima (no imaginary frequencies) B->C D 4. Construct Initial TS Guess: Manually or using QST2/QST3 C->D Proceed if stable minima E 5. Transition State Optimization: DFT (B3LYP/6-31G*) D->E F 6. Frequency Calculation of TS: Confirm saddle point (one imaginary frequency) E->F G 7. Intrinsic Reaction Coordinate (IRC) Calculation: Connect TS to reactants and products F->G Proceed if valid TS H 8. Geometry Optimization of Product G->H I 9. Frequency Calculation of Product H->I J 10. Thermochemical Analysis: Calculate ΔE, ΔH, and ΔG I->J

Caption: A comprehensive workflow for the quantum mechanical investigation of a chemical reaction.

Step-by-Step Computational Protocol

Software: This protocol is designed for implementation in a quantum chemistry software package such as Gaussian.[15][16]

1. Model Construction:

  • Using a molecular modeling interface (e.g., GaussView), construct the 3D structures of the reactants: this compound and 1,3-butadiene.

  • Ensure reasonable starting geometries and bond lengths.

2. Geometry Optimization of Reactants:

  • Perform a geometry optimization for each reactant individually.

  • Methodology:

    • Keyword: Opt

    • Level of Theory: B3LYP/6-31G*

  • Rationale: This step locates the lowest energy conformation of the reactants on the potential energy surface.

3. Frequency Calculation of Reactants:

  • Perform a frequency calculation for each optimized reactant structure.

  • Methodology:

    • Keyword: Freq

    • Level of Theory: B3LYP/6-31G*

  • Rationale: This calculation confirms that the optimized structures are true minima (all real frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections for subsequent thermochemical analysis.

4. Constructing an Initial Guess for the Transition State:

  • This is often the most challenging step. Several approaches can be taken:

    • Manual Construction: Based on chemical intuition, manually build a structure that resembles the expected transition state of the Diels-Alder reaction. The forming C-C bonds should be partially formed (e.g., ~2.0-2.2 Å).

    • Synchronous Transit-Guided Quasi-Newton (STQN) Method: In Gaussian, the Opt=QST2 or Opt=QST3 keywords can be used to automatically generate a transition state guess from the reactant and product structures.

  • Rationale: An accurate initial guess is crucial for the success of the transition state optimization algorithm.

5. Transition State Optimization:

  • Optimize the initial guess structure to a first-order saddle point.

  • Methodology:

    • Keyword: Opt=TS

    • Level of Theory: B3LYP/6-31G*

  • Rationale: This calculation locates the precise geometry of the transition state.

6. Frequency Calculation of the Transition State:

  • Perform a frequency calculation on the optimized transition state structure.

  • Methodology:

    • Keyword: Freq

    • Level of Theory: B3LYP/6-31G*

  • Rationale: This is a critical validation step. A true transition state will have exactly one imaginary frequency. Visualizing the atomic motions associated with this imaginary frequency should confirm that it corresponds to the desired reaction coordinate (i.e., the formation of the new C-C bonds).

7. Intrinsic Reaction Coordinate (IRC) Calculation:

  • Perform an IRC calculation starting from the transition state.

  • Methodology:

    • Keyword: IRC

    • Level of Theory: B3LYP/6-31G*

  • Rationale: This calculation maps the reaction pathway from the transition state down to the reactants and the product, confirming that the located transition state indeed connects the desired species.[17]

8. Geometry Optimization and Frequency Calculation of the Product:

  • Perform geometry optimization and frequency calculations for the resulting cycloaddition product using the same level of theory as the reactants.

  • Rationale: This provides the energetic and thermodynamic properties of the final product.

9. Thermochemical Analysis:

  • From the output files of the frequency calculations for the reactants, transition state, and product, extract the electronic energies (including ZPVE) and the Gibbs free energies.

  • Calculate the activation energy (ΔE‡) and the Gibbs free energy of activation (ΔG‡) as the difference between the transition state and the reactants.

  • Calculate the reaction energy (ΔErxn) and the Gibbs free energy of reaction (ΔGrxn) as the difference between the products and the reactants.

Interpreting the Results: From Raw Data to Chemical Insight

The output of these calculations provides a wealth of quantitative data that can be translated into actionable chemical insights.

Tabulated Energetic Data
SpeciesElectronic Energy + ZPVE (Hartree)Gibbs Free Energy (Hartree)
This compound + 1,3-ButadieneCalculated ValueCalculated Value
Transition State (TS)Calculated ValueCalculated Value
Cycloaddition ProductCalculated ValueCalculated Value
ParameterValue (kcal/mol)Interpretation
Activation Energy (ΔE‡)(E_TS - E_Reactants) * 627.5The height of the electronic energy barrier.
Gibbs Free Energy of Activation (ΔG‡)(G_TS - G_Reactants) * 627.5A more accurate predictor of reaction rate at a given temperature.
Reaction Energy (ΔErxn)(E_Product - E_Reactants) * 627.5The overall electronic energy change of the reaction.
Gibbs Free Energy of Reaction (ΔGrxn)(G_Product - G_Reactants) * 627.5Indicates the spontaneity of the reaction.

A lower ΔG‡ indicates a faster reaction. By comparing the ΔG‡ values for different potential reaction pathways (e.g., cycloaddition vs. another reaction), one can predict the major product.

Visualizing Reaction Mechanisms

G cluster_0 Reaction Coordinate Reactants This compound + 1,3-Butadiene TS [Transition State]‡ Reactants->TS ΔG‡ Product Cycloaddition Product TS->Product

Caption: A simplified potential energy surface diagram for the cycloaddition reaction.

Conclusion: A Paradigm Shift in Chemical Reactivity Prediction

The application of quantum mechanical calculations, particularly DFT, represents a paradigm shift in our ability to understand and predict chemical reactivity. For molecules like this compound, where empirical data may be scarce, these computational methods provide a rational, data-driven approach to guide synthetic efforts in drug discovery. By embracing these tools, researchers can de-risk projects, optimize reaction conditions, and ultimately accelerate the journey from molecular concept to life-changing medicine. This guide has provided a foundational framework for this endeavor, emphasizing not just the "how" but the crucial "why" that underpins scientifically sound and impactful computational research.

References

  • Basis set (chemistry) - Wikipedia . Wikipedia. Available at: [Link]

  • Cycloaddition Cascades of Strained Alkynes and Oxadiazinones - PMC - NIH . National Institutes of Health. Available at: [Link]

  • On the Mechanism of Nitrosoarene-Alkyne Cycloaddition - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Basis Sets . University of California, Davis. Available at: [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules . Journal of Chemical Theory and Computation. Available at: [Link]

  • 11.2: Gaussian Basis Sets - Chemistry LibreTexts . LibreTexts. Available at: [Link]

  • Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Differences between Gaussian and GAMESS Basis Sets (II) ―6-31G and 6-31G―*. Journal of Computer Chemistry, Japan. Available at: [Link]

  • Basis Sets Used in Molecular Orbital Calculations . University of Zurich. Available at: [Link]

  • Reactivity and Regioselectivity in 1,3-Dipolar Cycloadditions of Azides to Strained Alkynes and Alkenes: A Computational Study . Journal of the American Chemical Society. Available at: [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Journal of Chemical Theory and Computation - ACS Publications . ACS Publications. Available at: [Link]

  • An improved B3LYP method in the calculation of organic thermochemistry and reactivity | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Tutorial 14 | Modeling a Diels-Alder Reaction in Gaussian (Pericyclic Reactions) - YouTube . YouTube. Available at: [Link]

  • How can I follow the entire cycloaddition reaction pathway starting from reactants to product using Gaussian? | ResearchGate . ResearchGate. Available at: [Link]

  • Studying Azide–Alkyne Cycloaddition With the Freezing-String Method - YouTube . YouTube. Available at: [Link]

  • A qualitative failure of B3LYP for textbook organic reactions | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • What is B3LYP and why is it the most popular functional in DFT? - Quora . Quora. Available at: [Link]

  • CCL:G: localisation of transition states with gaussian . CCL.net. Available at: [Link]

  • 15.12: Cyclic Ethers - Chemistry LibreTexts . LibreTexts. Available at: [Link]

  • Molecular Interactions From the Density Functional Theory for Chemical Reactivity: The Interaction Energy Between Two-Reagents - Frontiers . Frontiers. Available at: [Link]

  • Optimizing Transition State of Diels Alder Reaction [4+2] Cycloaddition (Gaussian) . YouTube. Available at: [Link]

  • Diels-Alder Reactions Lesson Plan - Schrödinger . Schrödinger. Available at: [Link]

  • Efficient and Accurate Description of Diels-Alder Reactions using Density Functional Theory . arXiv. Available at: [Link]

  • (PDF) Chemical reactivity indexes in density functional theory - ResearchGate . ResearchGate. Available at: [Link]

  • What Are The Common Reactions Of Cyclic Ethers? - Chemistry For Everyone - YouTube . YouTube. Available at: [Link]

  • Post-Transition-State Dynamics Induced Product Diversity in the Thermal Rearrangement of Cyclopropenyl Azides | Journal of the American Chemical Society . ACS Publications. Available at: [Link]

  • Transition States in Chemical Reactions: Tutorial and Assignments . University of Pennsylvania. Available at: [Link]

  • Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources - PMC - PubMed Central . National Institutes of Health. Available at: [Link]

  • Evaluating the Chemical Reactivity of DFT-Simulated Liquid Water with Hydrated Electrons via the Dual Descriptor - ACS Publications . ACS Publications. Available at: [Link]

  • Density functional theory of chemical reactivity - Books - The Royal Society of Chemistry . Royal Society of Chemistry. Available at: [Link]

  • A DFT study of the endo-selectivity mechanism of the Diels–Alder reaction in lindenane dimeric sesquiterpene synthesis promoted by pyridines - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • Efficient Computation of Free Energy Surfaces of Diels–Alder Reactions in Explicit Solvent at Ab Initio QM/MM Level - MDPI . MDPI. Available at: [Link]

  • Reactions of Alkynes - Organic Chemistry Tutor . Organic Chemistry Tutor. Available at: [Link]

  • Cyclic Alkyne Approach to Heteroatom-Containing Polycyclic Aromatic Hydrocarbon Scaffolds | ChemRxiv . ChemRxiv. Available at: [Link]

  • Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

  • 2-Hexyloxirane | C8H16O | CID 18126 - PubChem - NIH . National Institutes of Health. Available at: [Link]

  • 2-Ethyl-2-methyloxirane | C5H10O | CID 121763 - PubChem - NIH . National Institutes of Health. Available at: [Link]

  • 2-Ethylhexanol | C8H18O | CID 7720 - PubChem . National Institutes of Health. Available at: [Link]

  • 2-Methylhexane - Wikipedia . Wikipedia. Available at: [Link]

Sources

A Technical Guide to 2-Ethynyloxane: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-ethynyloxane, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, commercial availability, and proposed synthetic routes. A significant focus is placed on its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a cornerstone of modern bioconjugation and drug development. This guide includes a detailed, step-by-step protocol for a typical CuAAC reaction, safety precautions, and a discussion of the expected spectroscopic characteristics of this compound.

Introduction: The Emerging Role of Substituted Oxanes in Medicinal Chemistry

Saturated heterocyclic scaffolds are of paramount importance in modern drug discovery, offering three-dimensional diversity that can lead to improved pharmacological properties. Among these, the oxane (tetrahydropyran) ring is a privileged structure found in numerous natural products and synthetic drugs. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive motif for medicinal chemists.

The introduction of an ethynyl group at the 2-position of the oxane ring affords this compound, a versatile building block that combines the benefits of the oxane scaffold with the rich reactivity of a terminal alkyne. This functionality allows for its facile incorporation into larger molecules through powerful carbon-carbon bond-forming reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry"[1][2]. The resulting 1,2,3-triazole linkage is a stable, aromatic isostere of an amide bond, often imparting favorable pharmacokinetic properties to the parent molecule[3]. This guide aims to provide researchers with the essential technical information required to effectively utilize this compound in their research and development endeavors.

Physicochemical Properties and Safety Considerations

2.1. Physicochemical Data

PropertyValueSource
CAS Number 76928-53-5[4]
Molecular Formula C₇H₁₀O[4]
Molecular Weight 110.16 g/mol [4]
IUPAC Name This compound[4]
MDL Number MFCD29046558[4]
PubChem CID 12160932[4]

2.2. Safety and Handling

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry place.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, typically in research quantities. The purity and price can vary between suppliers, and it is advisable to request a certificate of analysis before purchase.

SupplierPurityQuantityPrice (USD)
American ElementsResearch quantities, can be produced to customer specificationsInquireInquire
United States BiologicalHighly Purified250 mg$665
1 gInquire

Note: Prices are subject to change and were accurate as of the time of this writing. Please consult the suppliers' websites for the most current information.

Synthesis of this compound: A Proposed Route

A specific, peer-reviewed synthesis for this compound is not readily found in the literature. However, a plausible and efficient synthetic route can be proposed based on well-established organometallic cross-coupling reactions. The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, is a suitable choice[1][2]. This proposed synthesis involves two key steps:

  • Sonogashira Coupling: Reaction of a 2-halooxane (e.g., 2-bromooxane or 2-iodooxane) with a protected alkyne, such as trimethylsilylacetylene.

  • Deprotection: Removal of the silyl protecting group to yield the terminal alkyne.

The use of a protected alkyne like trimethylsilylacetylene is advantageous as it prevents self-coupling and other side reactions of the terminal alkyne under the coupling conditions[6].

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 2-Bromooxane 2-Bromooxane Intermediate 2-(Trimethylsilylethynyl)oxane 2-Bromooxane->Intermediate TMS-acetylene Trimethylsilylacetylene TMS-acetylene->Intermediate Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Intermediate Catalyst CuI CuI CuI->Intermediate Co-catalyst Base Amine Base (e.g., Et₃N) Base->Intermediate Product This compound Intermediate->Product Deprotecting_agent TBAF or K₂CO₃/MeOH Deprotecting_agent->Product

Figure 1: Proposed synthetic workflow for this compound.

4.1. Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(Trimethylsilylethynyl)oxane

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromooxane (1.0 eq), palladium tetrakis(triphenylphosphine) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous, degassed triethylamine (3.0 eq) via syringe.

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and copper salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(trimethylsilylethynyl)oxane.

Step 2: Synthesis of this compound (Deprotection)

  • Dissolve 2-(trimethylsilylethynyl)oxane (1.0 eq) in methanol in a round-bottom flask.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield this compound.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A primary application of this compound is its use as a building block in CuAAC, or click chemistry. This reaction allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by coupling a terminal alkyne with an azide[1][3].

G This compound This compound Triazole_Product 1,4-Disubstituted 1,2,3-Triazole This compound->Triazole_Product Organic_Azide R-N₃ Organic_Azide->Triazole_Product Cu_Catalyst Cu(I) Source (e.g., CuSO₄/Na Ascorbate) Cu_Catalyst->Triazole_Product Click Reaction

Figure 2: General scheme of a CuAAC reaction with this compound.

5.1. Detailed Experimental Protocol for CuAAC

This protocol provides a general procedure for the copper-catalyzed cycloaddition of this compound with an organic azide.

  • In a vial, dissolve the organic azide (1.0 eq) and this compound (1.1 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne, followed by the addition of the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, but may be stirred overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2,3-triazole product.

Spectroscopic Characterization (Predicted)

6.1. Predicted ¹H NMR Spectrum

  • δ 4.0-4.2 ppm (m, 1H): The proton at the C2 position of the oxane ring, adjacent to the oxygen and the ethynyl group.

  • δ 3.5-3.9 ppm (m, 2H): The protons at the C6 position of the oxane ring (OCH₂).

  • δ 2.2-2.4 ppm (s, 1H): The acetylenic proton (C≡C-H).

  • δ 1.4-1.8 ppm (m, 6H): The remaining methylene protons on the oxane ring (C3, C4, C5).

6.2. Predicted ¹³C NMR Spectrum

  • δ 80-85 ppm: The quaternary carbon of the alkyne (C≡C-R).

  • δ 70-75 ppm: The terminal carbon of the alkyne (C≡C-H).

  • δ 65-70 ppm: The C2 carbon of the oxane ring.

  • δ 60-65 ppm: The C6 carbon of the oxane ring.

  • δ 20-35 ppm: The remaining methylene carbons of the oxane ring (C3, C4, C5).

6.3. Predicted IR Spectrum

  • ~3300 cm⁻¹ (sharp, strong): C-H stretch of the terminal alkyne.

  • ~2100 cm⁻¹ (weak to medium): C≡C stretch of the terminal alkyne.

  • ~2850-3000 cm⁻¹ (strong): C-H stretches of the saturated oxane ring.

  • ~1100 cm⁻¹ (strong): C-O-C stretch of the ether linkage in the oxane ring.

Conclusion

This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its commercial availability, coupled with the straightforward, proposed synthetic route, makes it an accessible tool for researchers. The ability of its terminal alkyne to participate in highly efficient and selective "click" reactions provides a powerful method for the construction of complex molecules with potential therapeutic applications. This guide provides the foundational knowledge for scientists to confidently incorporate this compound into their synthetic and drug discovery programs.

References

  • American Elements. This compound. [Link]

  • PubChem. This compound. [Link]

  • Chemical Label for 2-ethynyloxolane. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Wikipedia. Click chemistry. [Link]

  • National Center for Biotechnology Information. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

  • Journal of Medicinal Chemistry. Acetylene Group, Friend or Foe in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. [Link]

  • Organic Syntheses. A Simple and Efficient Way to Produce α-Alkenyl Carbonyl Compounds. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

Sources

Methodological & Application

Introduction: Harnessing the Power of Click Chemistry with a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Ethynyloxane

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential "click" reaction, a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and simple to perform.[1] This powerful transformation forges a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, and its reliability has made it an indispensable tool in drug discovery, bioconjugation, and materials science.[2][3][4]

This guide focuses on the application of This compound (also known as 2-ethynyl-tetrahydropyran), a unique alkyne building block. The incorporation of the oxane (tetrahydropyran) ring offers several advantages for medicinal chemistry and drug development professionals. The cyclic ether moiety can enhance aqueous solubility, improve metabolic stability, and serve as a rigid scaffold for orienting other functional groups, making it a valuable component in the design of novel therapeutics.

Here, we provide a comprehensive overview of the CuAAC mechanism, detailed protocols optimized for a substrate like this compound, and practical insights to ensure successful implementation in your research.

The Scientific Foundation: Unraveling the CuAAC Mechanism

The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a catalytic cycle that proceeds through copper-acetylide intermediates, a mechanism distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition which requires harsh conditions and yields mixtures of regioisomers.[1][3] While initially debated, a dinuclear copper mechanism is now widely supported by kinetic, computational, and spectroscopic evidence.[5][6]

The key steps are as follows:

  • Generation of Cu(I): The active catalyst, copper(I), is most conveniently generated in situ from a copper(II) salt (e.g., CuSO₄) using a mild reducing agent, with sodium ascorbate being the most common choice.[3][7]

  • Formation of a Copper-Acetylide Complex: The terminal alkyne (this compound) coordinates to one or more Cu(I) ions. Deprotonation of the alkyne's terminal proton is facilitated, leading to the formation of a highly nucleophilic dinuclear π,σ-bis(copper) acetylide intermediate.[5][6]

  • Azide Coordination and Cycloaddition: The azide substrate coordinates to a copper center in the dinuclear complex. This is followed by a nucleophilic attack from the terminal nitrogen of the azide onto the alkyne carbon, forming a six-membered metallacycle intermediate.[1][5]

  • Ring Contraction & Product Release: This metallacycle rapidly contracts to a more stable dinuclear copper triazolide. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst, completing the cycle.[5]

This copper-mediated pathway dramatically accelerates the reaction by orders of magnitude compared to the thermal process and exclusively yields the 1,4-regioisomer.[1]

Core Components of the Modern CuAAC System

A robust CuAAC protocol, particularly for sensitive biological applications, relies on a synergistic catalyst system to maximize efficiency while minimizing side reactions.

  • Copper(II) Source (e.g., CuSO₄•5H₂O): A stable, inexpensive, and readily available precursor for the active catalyst.[8]

  • Reducing Agent (Sodium Ascorbate): A biocompatible reductant that continuously generates the active Cu(I) species from the Cu(II) salt, preventing the accumulation of inactive Cu(II) and mitigating oxidative side reactions.[3][7][9]

  • Accelerating Ligand (e.g., THPTA): In aqueous media, ligands are critical. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that stabilizes the Cu(I) oxidation state, preventing its disproportionation or oxidation.[8][10] This protection enhances reaction rates and, crucially, protects sensitive biomolecules from damage by reactive oxygen species that can be generated by copper and ascorbate.[7][11] For reactions in organic solvents, ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are often employed.[12]

Experimental Protocol: CuAAC of this compound with Benzyl Azide

This protocol provides a reliable starting point for the cycloaddition of this compound. As an aliphatic, somewhat sterically hindered alkyne, reaction times may be slightly longer than for activated alkynes like phenylacetylene.[13] Optimization of reagent concentrations and reaction time is recommended for new substrate pairings.

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierNotes
This compoundC₇H₁₀O110.15e.g., United States Biological[14]Alkyne Substrate
Benzyl AzideC₇H₇N₃133.15VariousAzide Substrate
Copper(II) Sulfate PentahydrateCuSO₄•5H₂O249.68VariousCatalyst Precursor
Sodium L-AscorbateC₆H₇NaO₆198.11VariousReducing Agent
THPTAC₂₁H₃₆N₁₀O₃488.58VariousCu(I) Ligand
tert-Butanol (t-BuOH)C₄H₁₀O74.12VariousCo-solvent
Deionized Water (H₂O)H₂O18.02-Solvent
Dichloromethane (DCM)CH₂Cl₂84.93VariousExtraction Solvent
Saturated aq. NH₄Cl---Work-up Reagent
Anhydrous MgSO₄MgSO₄120.37VariousDrying Agent
Stock Solution Preparation
  • Catalyst/Ligand Solution (10 mM CuSO₄, 50 mM THPTA): Dissolve 25.0 mg of CuSO₄•5H₂O (0.1 mmol) and 244.3 mg of THPTA (0.5 mmol) in 10 mL of deionized water. Store at 4°C. Rationale: A 5:1 ligand-to-copper ratio is used to ensure the copper ion is fully chelated, which accelerates the reaction and protects substrates.[11]

  • Sodium Ascorbate Solution (1 M): Dissolve 1.98 g of sodium ascorbate (10 mmol) in 10 mL of deionized water. Prepare this solution fresh before use. Rationale: Ascorbate solutions can degrade upon exposure to air and light.[7]

Step-by-Step Reaction Procedure
  • Reaction Setup: To a 10 mL vial, add this compound (55.1 mg, 0.5 mmol, 1.0 equiv.) and benzyl azide (73.2 mg, 0.55 mmol, 1.1 equiv.).

  • Add Solvents: Add 2.5 mL of t-BuOH and 2.5 mL of deionized water to the vial. Stir the mixture until a homogeneous solution is formed. Rationale: A 1:1 mixture of t-BuOH/water is a versatile solvent system that can solubilize a wide range of organic substrates while being compatible with the aqueous catalyst system.[15]

  • Add Catalyst/Ligand: Add 0.5 mL of the premixed CuSO₄/THPTA stock solution (5 mol% Cu relative to the alkyne). The solution may turn a faint blue.

  • Initiate the Reaction: Add 0.25 mL of the freshly prepared 1 M sodium ascorbate solution (50 mol% relative to the alkyne). The solution should become colorless or pale yellow.

  • Reaction Monitoring: Seal the vial and stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, add 10 mL of water and extract the product with dichloromethane (3 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer with saturated aqueous NH₄Cl (2 x 10 mL) to remove residual copper salts, followed by brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-benzyl-4-(oxan-2-yl)-1H-1,2,3-triazole.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The resulting 1,2,3-triazole core is a stable heterocyclic compound with distinct spectroscopic signatures.[16][17]

Workflow & Data Visualization

The overall experimental process can be visualized as a clear, sequential workflow.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagents Weigh Reagents (Alkyne, Azide) setup Combine Reagents & Solvents prep_reagents->setup prep_stocks Prepare Stock Solutions (Cu/Ligand, Ascorbate) prep_stocks->setup initiate Add Catalyst & Initiator setup->initiate monitor Stir & Monitor (TLC / LC-MS) initiate->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize

Sources

Application Notes and Protocols for Live-Cell Protein Labeling with an Ethynyl-Bearing Amino Acid Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating the Proteome in its Native Context

The ability to visualize and identify newly synthesized proteins within the complex and dynamic environment of a living cell is paramount to advancing our understanding of cellular physiology, disease pathology, and the mechanisms of drug action. Traditional methods for protein analysis often require cell lysis, which obliterates the spatiotemporal context of protein function. To overcome this limitation, bioorthogonal chemistry has emerged as a powerful toolset for labeling and profiling biomolecules in their native environment.[1] This guide provides a detailed protocol for the metabolic labeling of proteins in live mammalian cells using L-Homopropargylglycine (HPG), a non-canonical amino acid analog of methionine bearing a terminal alkyne group.[2][3]

This two-step labeling strategy leverages the cell's own translational machinery to incorporate the alkyne-tagged amino acid into newly synthesized proteins.[2] The incorporated alkyne then serves as a bioorthogonal handle for covalent modification with a reporter molecule, such as a fluorophore or biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][4] This approach enables the selective detection and subsequent analysis of nascent proteomes, providing invaluable insights into protein synthesis, localization, and turnover in response to various stimuli.

Principle of the Method: A Two-Step Bioorthogonal Labeling Strategy

The labeling strategy is predicated on two key steps: the metabolic incorporation of an alkyne-containing amino acid analog and the subsequent bioorthogonal ligation to a reporter molecule.

  • Metabolic Incorporation of L-Homopropargylglycine (HPG): L-Homopropargylglycine is an analog of the essential amino acid methionine, where the terminal methyl group of the side chain is replaced by an ethynyl group.[2] When introduced to cell culture medium, HPG is recognized by the cell's native methionyl-tRNA synthetase and incorporated into newly synthesized proteins in place of methionine during translation.[2] This process effectively tags the nascent proteome with a bioorthogonal alkyne handle. To enhance the incorporation efficiency, cells are often cultured in a methionine-deficient medium prior to and during HPG labeling.[3][5]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Following metabolic labeling, the alkyne-tagged proteins are detected by a "click" reaction with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin). The CuAAC reaction forms a stable triazole linkage between the alkyne on the protein and the azide on the reporter molecule.[1] This reaction is highly specific and does not interfere with native cellular components, making it ideal for use in complex biological systems.[1] The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[6]

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for the metabolic labeling of proteins in live mammalian cells with HPG, followed by fluorescent detection via CuAAC.

Materials and Reagents
  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Methionine-free cell culture medium[5]

  • Dialyzed Fetal Bovine Serum (dFBS)[7]

  • L-Homopropargylglycine (HPG)[2][5]

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 3.7% formaldehyde in PBS)[3]

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[3]

  • Click chemistry detection reagents:

    • Fluorescent azide (e.g., Alexa Fluor 488 azide)

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., THPTA) (optional, but recommended to reduce cytotoxicity)[8]

  • Nuclear stain (e.g., Hoechst 33342)[5]

  • Bovine Serum Albumin (BSA)

Detailed Experimental Protocol

Step 1: Metabolic Labeling of Proteins with HPG

  • Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a 6-well plate for microscopy) at a density that will ensure they are in the logarithmic growth phase and at approximately 70-80% confluency at the time of labeling. Allow the cells to adhere and recover overnight.[3]

  • Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of HPG, gently aspirate the complete culture medium, wash the cells once with warm PBS, and replace it with pre-warmed methionine-free medium supplemented with dFBS. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[3][5]

  • HPG Labeling: Prepare a working solution of HPG in methionine-free medium at the desired final concentration. A typical starting concentration is 50 µM, but this should be optimized for each cell line and experimental condition.[2][5] Remove the methionine-depletion medium and add the HPG-containing medium to the cells.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The optimal incubation time will depend on the rate of protein synthesis in the cell line and the experimental goals.[9]

  • Cell Harvest/Fixation: After the labeling period, aspirate the HPG-containing medium and wash the cells twice with ice-cold PBS. Proceed immediately to cell fixation.

Step 2: Cell Fixation and Permeabilization

  • Fixation: Add 1 mL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[3]

  • Washing: Remove the fixative and wash the cells twice with 3% BSA in PBS.[3]

  • Permeabilization: Add 1 mL of 0.5% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature. This step is crucial for allowing the click chemistry reagents to access the intracellular labeled proteins.[3]

Step 3: Click Chemistry Reaction for Fluorescent Detection

  • Prepare the Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. The following is an example for one coverslip in a 6-well plate (0.5 mL total volume). Components should be added in the order listed.

ComponentStock ConcentrationVolume to AddFinal Concentration
PBS-439 µL-
Fluorescent Azide10 mM in DMSO1 µL20 µM
CuSO₄100 mM in H₂O5 µL1 mM
Sodium Ascorbate500 mM in H₂O (freshly prepared)5 µL5 mM
  • Incubation: Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS. Add 0.5 mL of the freshly prepared click reaction cocktail to each well. Incubate for 30 minutes at room temperature, protected from light.[3]

  • Washing: Remove the click reaction cocktail and wash the cells once with 3% BSA in PBS, followed by one wash with PBS.[3]

Step 4: DNA Staining and Imaging

  • Nuclear Staining: If desired, incubate the cells with a nuclear stain such as Hoechst 33342 (e.g., 5 µg/mL in PBS) for 30 minutes at room temperature, protected from light.[5]

  • Final Washes: Wash the cells twice with PBS.[5]

  • Mounting and Imaging: Mount the coverslips on a microscope slide with a suitable mounting medium. The cells are now ready for visualization using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.[10]

Experimental Workflow Diagram

Workflow cluster_labeling Step 1: Metabolic Labeling cluster_fix_perm Step 2: Fixation & Permeabilization cluster_click Step 3: Click Chemistry cluster_imaging Step 4: Imaging A Seed cells on coverslips B Methionine Depletion (30-60 min) A->B C Add HPG-containing medium (e.g., 50 µM) B->C D Incubate (1-4 hours) C->D E Wash with PBS D->E F Fix with 3.7% Formaldehyde (15 min) E->F G Permeabilize with 0.5% Triton X-100 (20 min) F->G H Prepare Click Reaction Cocktail G->H I Incubate with cells (30 min, protected from light) H->I J Wash to remove excess reagents I->J K Nuclear Staining (optional) J->K L Mount coverslips K->L M Fluorescence Microscopy L->M

Caption: Experimental workflow for metabolic protein labeling and detection.

Mechanism of CuAAC Reaction

CuAAC_Mechanism cluster_reactants cluster_catalyst cluster_product Protein_Alkyne Protein-Alkyne Labeled_Protein Labeled Protein (Stable Triazole Linkage) Protein_Alkyne->Labeled_Protein Reporter_Azide Reporter-Azide Reporter_Azide->Labeled_Protein Catalyst Cu(I) (from CuSO₄ + Na-Ascorbate) Catalyst->Labeled_Protein catalyzes

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Self-Validating System: Essential Control Experiments

To ensure the specificity and reliability of the labeling, a series of control experiments are indispensable.

Control ExperimentPurposeExpected Outcome
No HPG Labeling To assess background fluorescence from the click chemistry reagents.No or minimal fluorescence signal.
No Click Reaction To confirm that the fluorescence signal is dependent on the azide-alkyne cycloaddition.No or minimal fluorescence signal.
Competition with Excess Methionine To demonstrate that HPG is incorporated through the methionine biosynthetic pathway.A significant reduction in fluorescence signal compared to the standard labeling.
Protein Synthesis Inhibition To verify that HPG is incorporated during active protein synthesis.No or minimal fluorescence signal when cells are pre-treated with a protein synthesis inhibitor (e.g., cycloheximide).[7]

Data Analysis and Interpretation

The primary output of this protocol is fluorescence microscopy images. The intensity and localization of the fluorescent signal provide information about the rate and location of new protein synthesis. For quantitative analysis, image analysis software can be used to measure the mean fluorescence intensity per cell or within specific subcellular compartments.[10] The data can be presented as representative images, bar graphs comparing fluorescence intensities across different experimental conditions, or colocalization analysis with markers for specific organelles.

Troubleshooting Common Issues

ProblemPossible CauseSolution
Low or No Fluorescent Signal - Inefficient HPG incorporation.- Inactive click chemistry reagents.- Insufficient cell permeabilization.- Optimize HPG concentration and incubation time.- Ensure the sodium ascorbate solution is freshly prepared.- Increase permeabilization time or try a different permeabilization agent.
High Background Fluorescence - Non-specific binding of the fluorescent azide.- Incomplete removal of excess reagents.- Decrease the concentration of the fluorescent azide.- Increase the number and duration of wash steps after the click reaction.[11]
Cell Death or Altered Morphology - Cytotoxicity from HPG or click chemistry reagents.- Perform a dose-response curve to determine the optimal, non-toxic concentration of HPG.- Use a copper-chelating ligand (e.g., THPTA) to reduce copper toxicity.[8]

Conclusion: A Versatile Tool for Proteome Dynamics

The metabolic labeling of proteins with HPG followed by click chemistry detection is a robust and versatile method for studying nascent proteomes in live cells. This technique offers a powerful alternative to traditional methods, enabling the spatiotemporal analysis of protein synthesis with high sensitivity and specificity. By following the detailed protocols and incorporating the appropriate controls, researchers can confidently apply this methodology to gain deeper insights into a wide range of biological processes and disease states.

References

  • Begeman, A., & Lewis, S. C. (2024). L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines. protocols.io. [Link]

  • Narita, T., et al. (2021). Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes. STAR Protocols, 2(2), 100552. [Link]

  • Liu, B., et al. (2017). Thiol–yne radical reaction mediated site-specific protein labeling via genetic incorporation of an alkynyl-l-lysine analogue. Organic & Biomolecular Chemistry, 15(40), 8579-8583. [Link]

  • ResearchGate. (n.d.). 3 Fluorescent labelling of proteins. (a) An example of fluorescent... [Link]

  • Begeman, A., & Lewis, S. C. (2024). L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines v1. protocols.io. [Link]

  • Utrecht University. (2025). Limitations of Azide-Alkyne Chemistry in Genetic Code Expansion. [Link]

  • Deiters, A., et al. (2011). Utilization of alkyne bioconjugations to modulate protein function. Bioorganic & Medicinal Chemistry Letters, 21(19), 5782-5785. [Link]

  • Ting, A. Y., et al. (2019). Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. Biochemistry, 58(27), 3019-3021. [Link]

  • Selvin, P. R., et al. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife, 5, e20378. [Link]

  • Swartz, D. R. (1996). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. Scanning Microscopy, 10(1), 273-282. [Link]

  • Teledyne Vision Solutions. (n.d.). Labeling Proteins For Single Molecule Imaging. [Link]

  • Wang, X., et al. (2017). Development of a novel method for quantification of autophagic protein degradation by AHA labeling. Autophagy, 13(5), 929-940. [Link]

  • Mishin, A. S., et al. (2018). Protein labeling for live cell fluorescence microscopy with a highly photostable renewable signal. Chemical Science, 9(1), 52-56. [Link]

  • Thiele, C., et al. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 53(2), 333-340. [Link]

  • ResearchGate. (n.d.). Workflow for AHA-labeling of de novo protein synthesis in autophagy.... [Link]

  • Gee, K. R., et al. (2008). Click chemistry for labeling and detection of biomolecules. Methods in Molecular Biology, 418, 165-172. [Link]

  • Baskin, J. M., et al. (2007). Copper-assisted click chemistry for the in situ detection of metabolic labeling in biological systems. QSAR & Combinatorial Science, 26(11-12), 1211-1219. [Link]

  • Lee, S., et al. (2021). A flow-cytometry-based assessment of global protein synthesis in human senescent cells. STAR Protocols, 2(3), 100778. [Link]

  • Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046-15047. [Link]

  • Shapiro, A. B. (2022). Why is my protein labelling not working?. ResearchGate. [Link]

  • Lane, A. N., et al. (2018). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Metabolites, 8(1), 13. [Link]

  • Gallastegi, A., et al. (2023). Catalyst-Free Amino-Yne Click Reaction: An Efficient Way for Immobilizing Amoxicillin onto Polymeric Surfaces. Polymers, 15(15), 3298. [Link]

  • Aapptec. (2020). Alkyne Containing Amino Acids. [Link]

  • MetaboAnalyst. (n.d.). Data Formats. [Link]

  • Metabolon. (2025). Metabolon's Client Data Table (CDT). YouTube. [Link]

  • Nöh, K., & Wiechert, W. (2006). 13C labeling experiments at metabolic nonstationary conditions: An exploratory study. Biotechnology and Bioengineering, 94(2), 249-267. [Link]

  • Wu, J., et al. (2022). Metabolic patterns predispose human pluripotent stem cells to spatial organization of cell fate. Frontiers in Cell and Developmental Biology, 10, 938883. [Link]

  • Zhao, Y., et al. (2022). Metabolic pathway alterations in microvascular endothelial cells in response to hypoxia. Scientific Reports, 12(1), 1-13. [Link]

  • PubChem. (n.d.). 2-Ethyl-2-methyloxirane. [Link]

  • Al-Ishaq, R. K., et al. (2022). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. Cancers, 14(19), 4847. [Link]

  • Wikipedia. (n.d.). Metabolic pathway. [Link]

  • PubChem. (n.d.). 2-Ethyl-oxetane. [Link]

  • PubChem. (n.d.). 2-Ethyl-2-methyl-oxetane. [Link]

Sources

The Strategic Incorporation of 2-Ethynyloxane in Modern Drug Design: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Flatland – Embracing Three-Dimensionality in Drug Discovery with Saturated Heterocycles

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic and sp²-rich molecules. The introduction of three-dimensional (3D) structural motifs is a proven strategy to enhance drug-like properties. Saturated heterocycles, such as the oxane (tetrahydropyran) ring, are particularly valuable in this regard. When functionalized with a reactive handle like a terminal alkyne, as in the case of 2-ethynyloxane , these building blocks become powerful tools for navigating chemical space and constructing complex, bioactive molecules. This guide provides an in-depth exploration of the applications of this compound and related alkyne-functionalized saturated heterocycles in medicinal chemistry, offering both strategic insights and practical protocols for the modern drug hunter.

The Rationale for this compound in Drug Design: A Physicochemical Perspective

The decision to incorporate a specific building block into a drug candidate is a multifactorial one, driven by the desire to optimize a delicate balance of properties. This compound, a molecule combining a saturated tetrahydropyran ring with a terminal alkyne, offers a unique constellation of features that can be strategically leveraged.

The Oxane Ring: A Privileged Scaffold for Enhancing Drug-like Properties

The tetrahydropyran (THP) moiety is a common feature in numerous approved drugs and natural products. Its prevalence is due to the favorable physicochemical properties it often imparts:

  • Improved Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility compared to its carbocyclic analogue, cyclohexane. This is a critical parameter for oral bioavailability.

  • Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation than many other aliphatic or aromatic systems, which can lead to an improved pharmacokinetic profile.

  • Reduced Lipophilicity: The polarity introduced by the oxygen atom can help to modulate a molecule's lipophilicity (logP), a key factor in permeability, promiscuity, and overall drug-likeness.

  • Vectorial Exit from Binding Pockets: The defined chair-like conformation of the THP ring can provide a valuable 3D scaffold to orient substituents towards specific vectors in a protein binding pocket, potentially increasing potency and selectivity.

The Ethynyl Group: A Versatile Functional Handle and Bioisostere

The terminal alkyne, or ethynyl group, is far more than just a reactive handle. It has been recognized as a privileged structural feature in its own right.[1]

  • "Click" Chemistry Linchpin: The terminal alkyne is the key functional group for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction. This reaction's high efficiency, selectivity, and biocompatibility make it a premier tool for bioconjugation, fragment-based drug discovery, and the synthesis of complex molecules.[2]

  • Bioisosteric Replacement: The linear and rigid nature of the ethynyl group allows it to act as a bioisostere for a variety of other functional groups, including halogens (like iodine), nitriles, and even small aromatic rings.[3][4] This can be a powerful strategy to modulate binding interactions, improve metabolic stability, or circumvent intellectual property.

  • Structural Rigidity and Directionality: The sp-hybridized carbons of the alkyne create a linear and rigid element within a molecule. This can be used to lock in a specific conformation or to project other functional groups in a precise direction to interact with a biological target.[4]

This compound: The Synergy of Scaffold and Handle

By combining the THP ring with an ethynyl group, this compound emerges as a building block that can simultaneously introduce favorable 3D architecture and a versatile chemical handle for further elaboration. This makes it an attractive starting point for generating libraries of diverse compounds with enhanced drug-like properties.

Core Applications and Methodologies

The primary application of this compound in medicinal chemistry is as a building block for the synthesis of more complex molecules, most notably through CuAAC click chemistry.

Application Note: Fragment-Based Lead Discovery (FBLD) and Lead Optimization

In FBLD, small, low-complexity fragments that bind weakly to a target are identified and then grown or linked together to create a more potent lead molecule. This compound can be used to functionalize a fragment with an alkyne handle. This "alkyne-tagged" fragment can then be "clicked" to a library of azide-containing fragments to rapidly explore the chemical space around the initial hit and identify linkers that improve binding affinity.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general method for the "clicking" of this compound to an azide-containing molecule of interest (R-N₃).

Materials:

  • This compound (CAS: 76928-53-5)[5]

  • Azide-containing compound (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or DMF)

  • Nitrogen or Argon source

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents. For example:

      • This compound in the chosen co-solvent (e.g., 100 mM).

      • R-N₃ in the chosen co-solvent or water (e.g., 100 mM).

      • CuSO₄·5H₂O in water (e.g., 50 mM).

      • Sodium ascorbate in water (e.g., 1 M, prepare fresh).

      • THPTA in water (e.g., 250 mM).

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the azide-containing compound (R-N₃) (1.0 equivalent) in the chosen solvent system.

    • Add this compound (1.1 to 1.5 equivalents).

    • If using a ligand, add THPTA (typically 5 equivalents relative to copper).

  • Initiation of the Reaction:

    • In a separate tube, premix the CuSO₄ solution (typically 0.05 to 0.25 mM final concentration) with the THPTA solution if used.

    • Add the copper/ligand solution to the main reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5 to 10 equivalents relative to copper).

  • Reaction Monitoring and Work-up:

    • The reaction is typically stirred at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Reactions are often complete within 1 to 24 hours.

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Sodium Ascorbate: This is a reducing agent that reduces the Cu(II) from the copper sulfate salt to the catalytically active Cu(I) species in situ.

  • THPTA Ligand: In biological systems or with sensitive substrates, the copper catalyst can cause oxidative damage. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects sensitive biomolecules.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (nitrogen or argon) can prevent the re-oxidation of Cu(I) to Cu(II), especially for sluggish reactions.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
CAS Number76928-53-5[5]
Molecular FormulaC₇H₁₀O[5]
Molecular Weight110.15 g/mol [5]
Storage-20°C[5]

Visualization of the CuAAC Workflow

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_downstream Downstream Processing Ethynyloxane This compound Solution Mix Combine this compound, Azide, and Solvent Ethynyloxane->Mix Azide Azide (R-N3) Solution Azide->Mix Copper CuSO4 Solution Add_Cu Add Copper/Ligand Copper->Add_Cu Ascorbate Sodium Ascorbate Solution (Fresh) Ligand THPTA Solution (Optional) Ligand->Add_Cu Mix->Add_Cu Initiate Add Sodium Ascorbate (Initiation) Add_Cu->Initiate Monitor Monitor by TLC/LC-MS Initiate->Monitor Stir at RT Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Product Purified Triazole Product Purify->Product

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Characterization of this compound Derivatives

The successful synthesis of a new molecule is contingent on its unambiguous structural characterization. For triazole products derived from this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques.

Application Note: Structural Verification of the Triazole Product
  • ¹H NMR: The formation of the 1,4-disubstituted triazole ring will result in a new singlet in the aromatic region of the ¹H NMR spectrum, typically between 7.5 and 8.5 ppm, corresponding to the triazole proton. The disappearance of the terminal alkyne proton signal (usually a triplet around 2.5 ppm) from this compound is also a key indicator of a successful reaction. The signals corresponding to the protons on the THP ring and the 'R' group of the azide will also be present, likely with some shifts in their chemical environment.

  • ¹³C NMR: The two carbon atoms of the triazole ring will appear as new signals in the ¹³C NMR spectrum, typically between 120 and 150 ppm. The signals for the sp-hybridized carbons of the starting alkyne (around 70-90 ppm) will be absent.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the new molecule. The observed mass should correspond to the calculated exact mass of the expected triazole product.

Protocol 2: Characterization of a 1,2,3-Triazole Derivative of this compound

Objective: To confirm the structure of the product from Protocol 1.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-Resolution Mass Spectrometer (e.g., ESI-TOF)

Procedure:

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

    • MS: Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

    • For unambiguous assignment, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations, which is particularly useful for confirming the connectivity of the THP ring to the triazole.

  • MS Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire a high-resolution mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis:

    • NMR:

      • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

      • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the protons in the molecule.

      • Assign the signals in the ¹³C NMR spectrum.

      • Use the 2D NMR data to confirm all assignments and the overall connectivity of the molecule.

    • MS:

      • Compare the experimentally measured m/z value of the [M+H]⁺ ion with the theoretically calculated value for the expected molecular formula. The difference should be within a few parts per million (ppm).

Visualization of Key Structural Features

Triazole_Formation Reactants This compound R-N3 (Azide) Product 1,4-Disubstituted 1,2,3-Triazole Key Features: - New Triazole Proton (¹H NMR) - Loss of Alkyne Proton (¹H NMR) - New Triazole Carbons (¹³C NMR) Reactants->Product CuAAC 'Click' Reaction Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate)

Caption: Transformation of this compound and an azide to a 1,2,3-triazole.

Future Outlook and Advanced Applications

The utility of this compound and its derivatives is not limited to simple "click" reactions. As our understanding of medicinal chemistry evolves, so too will the applications of such versatile building blocks.

  • Targeted Drug Delivery: The alkyne handle can be used to attach the THP-containing molecule to larger delivery systems, such as antibody-drug conjugates (ADCs), to target specific cells or tissues.

  • PROTACs and Molecular Glues: In the burgeoning field of targeted protein degradation, the alkyne can serve as an attachment point for linking a target-binding warhead to an E3 ligase-recruiting moiety in Proteolysis Targeting Chimeras (PROTACs).

  • Chemical Biology Probes: A this compound-containing molecule can be used as a chemical probe. After binding to its biological target, a fluorescent or affinity tag can be "clicked" on to visualize or isolate the target protein.

Conclusion

This compound represents a valuable convergence of two important concepts in modern medicinal chemistry: the use of saturated heterocycles to impart favorable physicochemical properties and the application of the ethynyl group as a versatile handle for efficient chemical transformations. While its direct incorporation into an approved drug is yet to be seen, its potential as a strategic building block in the synthesis of novel, three-dimensional, and drug-like molecules is clear. By understanding the rationale behind its use and mastering the protocols for its application, researchers, scientists, and drug development professionals can effectively leverage this compound to accelerate their discovery programs.

References

  • Burdine, L., & Tor, Y. (2005). Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. In Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons, Inc.
  • Zanardi, I., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Chemical Biology, 10(7), 1772-1780.
  • Zelisko, N., & Lesyk, R. (2025). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. European Journal of Medicinal Chemistry Reports, 15, 100294.
  • U.S. National Library of Medicine. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5625-5663.
  • Bochet, C. G. (2002). The Tetrahydropyranyl Group: A Review of its Versatility in the Synthesis of Natural Products. CHIMIA International Journal for Chemistry, 56(1-2), 10-14.
  • Frontiers Media S.A. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12.
  • MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Molecules, 29(8), 1735.

Sources

Metabolic Labeling of Glycans with 2-Ethynyloxane: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the metabolic labeling of glycoconjugates using 2-ethynyloxane, a powerful alkyne-modified sugar analog. This technique, a cornerstone of chemical biology, allows for the visualization and characterization of glycans in a variety of biological contexts. This document is intended for researchers, scientists, and drug development professionals seeking to employ this robust method for studying glycosylation.

Introduction: Unveiling the Glycome with Chemical Precision

Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a fundamental post-translational modification that governs a vast array of cellular processes, including cell-cell recognition, signaling, and immune responses.[1] Aberrant glycosylation is a hallmark of numerous diseases, making the study of glycans, or "glycomics," a critical frontier in biomedical research.

Metabolic glycan labeling, also known as metabolic oligosaccharide engineering (MOE), offers a powerful approach to study glycans in their native environment.[2][3] This technique involves introducing cells to synthetic monosaccharide analogs bearing a bioorthogonal chemical reporter group, such as an alkyne.[4] These unnatural sugars are taken up by cells and integrated into glycan structures through the cell's own metabolic pathways.[2] The incorporated chemical reporter then serves as a handle for covalent ligation to a probe molecule, enabling visualization and enrichment.[5][6]

This compound, an alkyne-containing sugar analog, is a valuable tool for metabolic glycan labeling. Its small, bio-inert alkyne group is readily incorporated into various glycoconjugates and can be specifically detected via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[7][8] This two-step approach provides a highly sensitive and specific method for studying glycan dynamics and function.[1]

Principle of the Technology

The metabolic labeling and detection process using this compound is a sequential, two-step procedure:

  • Metabolic Incorporation: Cells are cultured in the presence of a peracetylated form of this compound. The acetyl groups enhance cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, and the native this compound is processed by the cellular machinery and incorporated into newly synthesized glycans.

  • Bioorthogonal Ligation (Click Chemistry): The alkyne-modified glycans are then covalently labeled with an azide-containing probe (e.g., a fluorescent dye or biotin) through the CuAAC reaction.[9] This reaction is highly specific and proceeds with high efficiency under biologically compatible conditions.[10]

This strategy allows for the robust and specific attachment of reporter molecules for a variety of downstream applications, including fluorescence microscopy, flow cytometry, western blotting, and mass spectrometry-based glycoproteomic analysis.[5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the metabolic labeling of cells with this compound and subsequent detection.

Protocol 1: Metabolic Labeling of Adherent Cells with this compound

This protocol outlines the general procedure for introducing this compound into cultured adherent cells.

Materials:

  • Adherent cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated this compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in the desired format (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach 50-70% confluency.

  • Probe Preparation: Prepare the desired final concentration of peracetylated this compound by diluting the stock solution in pre-warmed complete culture medium. Optimal concentrations should be determined empirically for each cell type and experimental setup but typically range from 25 to 100 µM.

  • Labeling: Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will vary depending on the cell type and the turnover rate of the glycoproteins of interest.

  • Cell Harvest:

    • For applications requiring cell lysates (e.g., Western Blot, Mass Spectrometry):

      • Wash the cells twice with ice-cold PBS.

      • Add an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).

      • Scrape the cells and collect the lysate.

      • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

      • Collect the supernatant and determine the protein concentration.

    • For applications requiring intact cells (e.g., Fluorescence Microscopy, Flow Cytometry):

      • Wash the cells twice with PBS.

      • Cells can be fixed for imaging or detached using trypsin for flow cytometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol details the "clicking" of an azide-functionalized reporter molecule to the alkyne-labeled biomolecules within a cell lysate.

Materials:

  • Alkyne-labeled cell lysate (from Protocol 1)

  • Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • PBS

Click Reaction Cocktail Preparation (Prepare fresh):

For a single 50 µL lysate sample (1-5 mg/mL), the following volumes are recommended. A master mix can be prepared for multiple samples.

ReagentStock ConcentrationVolume per ReactionFinal Concentration
PBS-90 µL-
Azide Reporter2.5 mM in DMSO/water20 µLVaries
THPTA100 mM in water10 µL5 mM
CuSO₄20 mM in water10 µL1 mM
Sodium Ascorbate300 mM in water10 µL15 mM

Procedure:

  • To a 1.5 mL microfuge tube, add 50 µL of the alkyne-labeled protein lysate.

  • Add 90 µL of PBS.

  • Add 20 µL of the azide detection reagent. Vortex briefly.

  • Add 10 µL of the THPTA solution. Vortex briefly.

  • Add 10 µL of the CuSO₄ solution. Vortex briefly.

  • Initiate the click reaction by adding 10 µL of the freshly prepared sodium ascorbate solution. Vortex briefly.

  • Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • The click-labeled lysate is now ready for downstream analysis.

Protocol 3: Fluorescence Microscopy of Labeled Cells

This protocol describes the visualization of this compound-labeled glycoproteins in fixed cells.

Materials:

  • Adherent cells cultured on coverslips and labeled with this compound (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Click reaction cocktail (as in Protocol 2, using a fluorescent azide)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Fixation: Wash the labeled cells on coverslips twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[5]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization: If visualizing intracellular glycoproteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[5]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Click Reaction: Prepare the Click Reaction Cocktail with a fluorescent azide probe. Add the cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound reagents.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescently labeled glycoproteins using a fluorescence microscope with the appropriate filter sets.

Protocol 4: Western Blot Analysis of Labeled Glycoproteins

This protocol details the detection of this compound-labeled glycoproteins by western blot.

Materials:

  • Click-labeled cell lysate (from Protocol 2, using a biotin-azide)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Standard western blot equipment

Procedure:

  • Sample Preparation: Mix the biotin-clicked cell lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate the proteins by molecular weight.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.

  • Imaging: Acquire the chemiluminescent signal using a digital imager or X-ray film.

Visualization and Data Presentation

Experimental Workflow Diagram

Metabolic_Labeling_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Sample Preparation cluster_2 Step 3: Click Chemistry cluster_3 Step 4: Downstream Analysis A Adherent Cells B Incubate with This compound (24-72h) A->B C Harvest Cells B->C D Cell Lysate C->D Lysis E Fixed Cells C->E Fixation F Add Azide Probe + Click Reagents D->F E->F G Fluorescence Microscopy F->G H Western Blot F->H I Mass Spectrometry F->I

Caption: Workflow for metabolic labeling with this compound.

Troubleshooting Common Issues
ProblemPossible CauseSolution
Low or No Signal Inefficient cellular uptake of this compound.Optimize the concentration and incubation time of this compound. Ensure the peracetylated form is used for better cell permeability.
Inefficient click chemistry reaction.Prepare fresh click chemistry reagents, especially the sodium ascorbate solution. Ensure the correct concentrations of all components are used.[9]
High Background Signal Non-specific binding of the azide probe.Ensure thorough washing steps after the click reaction. Include a no-alkyne control to assess background.[12]
Residual copper catalyst.After the click reaction, wash with a copper chelator like EDTA.[12]
Cell Toxicity High concentration of this compound.Perform a dose-response experiment to determine the optimal, non-toxic concentration.[12]

Conclusion

Metabolic labeling with this compound, coupled with click chemistry, is a versatile and powerful technique for the study of glycosylation. The protocols provided in this guide offer a robust framework for researchers to visualize and analyze glycans in a cellular context. By carefully optimizing experimental conditions and employing appropriate controls, this method can yield valuable insights into the complex world of glycobiology and its role in health and disease.

References

[12] BenchChem. (2025). Technical Support Center: Metabolic Labeling with Alkyne Fatty Acids. BenchChem. [13] Bailey, A. O., et al. (2015). In-depth qualitative and quantitative analysis of composite glycosylation profiles and other micro-heterogeneity on intact monoclonal antibodies by high-resolution native mass spectrometry using a modified Orbitrap. mAbs, 7(3), 528-542. [5] BenchChem. (2025). Application Notes and Protocols for Click Chemistry Labeling of Cell Surface Proteins. BenchChem. [2] BenchChem. (2025). Foundational principles of metabolic glycan labeling with alkyne sugars. BenchChem. Abcam. (n.d.). Western blot protocol. Abcam. [14] Vector Labs. (n.d.). Detection of Glycoproteins Using Lectins in Histochemistry, ELISA, and Western Blot Applications. Vector Labs. [11] Abcam. (n.d.). General western blot protocol. Abcam. [9] BroadPharm. (n.d.). Click Chemistry Protocols. BroadPharm. [15] Lumiprobe. (n.d.). Click Сhemistry Labeling of Oligonucleotides and DNA. Lumiprobe. [16] Creative Biogene. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Creative Biogene. [17] Mechref, Y., et al. (2021). QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH. Clinical chemistry, 67(7), 947–966. [7] MedChem 101. (n.d.). Click Chemistry. MedChem 101. Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [6] Chuh, K. N., & Pratt, M. R. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Current opinion in chemical biology, 60, 60–70. [18] Vector Laboratories. (2018). Detection of Glycoproteins using Lectins in Histochemistry, ELISA, and Western Blot Applications. Vector Laboratories. [1] Laughlin, S. T., & Bertozzi, C. R. (2011). Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences of the United States of America, 108(8), 3185–3190. [19] A-Gesche, R., et al. (2014). Targeted metabolic labeling of yeast N-glycans with unnatural sugars. Proceedings of the National Academy of Sciences of the United States of America, 111(47), 16708–16713. [4] Hsu, T. L., et al. (2007). Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells. Proceedings of the National Academy of Sciences of the United States of America, 104(8), 2614–2619. [20] Chirico, G., & Amoresano, A. (2021). Protein Glycosylation Investigated by Mass Spectrometry: An Overview. International journal of molecular sciences, 22(16), 8753. [21] Bio-Techne. (n.d.). Western Blot Protocol: Tips, Techniques & Videos. Bio-Techne. [22] Dalpathado, D. S. (2007). Site-specific analysis of glycosylated proteins using mass spectrometry. KU ScholarWorks. [10] Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [23] Thermo Fisher Scientific. (n.d.). Click-iT EdU Labeling In Vivo Cell Proliferation Protocol. Thermo Fisher Scientific. [24] Wang, C., et al. (2023). Metabolic glycan labeling immobilizes dendritic cell membrane and enhances antitumor efficacy of dendritic cell vaccine. Nature communications, 14(1), 5035. Agilent Technologies. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent Technologies. [25] Shehata, H. M., & Regan, J. N. (2018). Analysis of Cell Proliferation and Homeostasis Using EdU Labeling. Methods in molecular biology (Clifton, N.J.), 1748, 131–138. [26] Kopek, B. G., et al. (2017). Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples. Nature protocols, 12(5), 916–946. [3] Almarza, E., & Wittmann, V. (2021). Metabolic glycoengineering : exploring glycosylation with bioorthogonal chemistry. Chemical science, 12(35), 11653–11672. [27] ZEISS. (n.d.). Correlative Microscopy Protocols. ZEISS. [28] Schumann, B., et al. (2020). Metabolic engineering optimizes bioorthogonal glycan labeling in living cells. ChemRxiv. [29] Deredge, D. J., & Le-Mehdiz, L. (2023). Protocol to prepare doubly labeled fluorescent nucleosomes for single-molecule fluorescence microscopy. STAR protocols, 4(4), 102669. [30] DiaVacs Immunotherapy. (2025). Investigating Glycosylation Patterns with MS Analysis: A revolutionary development in Bioconjugation and Pharmaceutical Development. DiaVacs Immunotherapy. [31] Promega Corporation. (n.d.). Cell Imaging Protocols and Applications Guide. Promega Corporation. [32] Re, N., et al. (2020). Technologies and strategies for glycoproteomics and glycomics and their application to clinical biomarker research. Analytical Methods, 12(1), 16-32. [33] van Geel, R., et al. (2022). Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. Bioconjugate chemistry, 33(8), 1475–1484. [34] Thermo Fisher Scientific. (n.d.). BrdU and EdU Double Staining Protocol. Thermo Fisher Scientific. [35] Dieterich, D. C., et al. (2012). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. Current protocols in cell biology, Chapter 7, Unit7.11. [36] Harner, M., et al. (2023). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. Journal of biomolecular NMR, 77(5-6), 131–138. [37] Hsieh, F. K., & Spitale, R. C. (2022). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Accounts of chemical research, 55(6), 837–848. [38] Chen, Z., et al. (2021). Possible mechanisms for the ethynylation reaction and labeling of peptides. ResearchGate. [39] van der Heden van Noort, G. J., et al. (2023). THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog. Nature communications, 14(1), 3326. [40] Song, G., et al. (2023). Advances in mass spectrometry-based glycomics: progress, applications, and perspectives. Chemical Communications, 59(86), 12891-12907.

Sources

2-Ethynyloxane: A Versatile C-7 Synthon for Heterocyclic and Carbocyclic Construction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the demand for versatile and readily functionalizable building blocks is paramount for the efficient construction of complex molecular architectures. 2-Ethynyloxane, also known as 2-ethynyltetrahydropyran, has emerged as a valuable C-7 synthon, offering a unique combination of a reactive terminal alkyne and a stable cyclic ether moiety. This application note provides a comprehensive overview of the utility of this compound in a variety of synthetic transformations, including cycloaddition and cross-coupling reactions, highlighting its potential in the synthesis of novel heterocyclic and carbocyclic frameworks for applications in drug discovery and materials science. The inherent chirality of this compound at the C-2 position also presents opportunities for stereoselective synthesis.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 76928-53-5
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol
Appearance Colorless to pale yellow liquidGeneral knowledge
Storage Store at -20°C for long-term stability. For maximum recovery, centrifuge the vial before opening.

Handling Precautions: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. As with many alkynes, care should be taken to avoid conditions that could lead to polymerization or decomposition, such as exposure to high temperatures or certain metals.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2-chlorotetrahydropyran with an acetylide salt. This straightforward nucleophilic substitution provides good yields of the desired product.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 2-Chlorotetrahydropyran Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 Ethynyl Grignard Reagent (e.g., Ethynylmagnesium bromide) Reactant2->Reaction Solvent Anhydrous THF Solvent->Reaction Product This compound Reaction->Product caption Synthesis of this compound

Figure 1: General synthetic scheme for this compound.
Protocol: Synthesis of this compound

Materials:

  • 2-Chlorotetrahydropyran

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-chlorotetrahydropyran (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethynylmagnesium bromide solution (1.2 eq) dropwise via a syringe, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound as a colorless oil.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its terminal alkyne, which can participate in a wide array of chemical transformations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a cornerstone of "click chemistry," providing a highly efficient route to 1,2,3-triazoles.[1] The copper-catalyzed variant (CuAAC) offers excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole.[2] this compound is an excellent substrate for this reaction, allowing for the facile introduction of the tetrahydropyran moiety into a variety of molecular scaffolds.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Alkyne This compound Reaction [3+2] Cycloaddition Alkyne->Reaction Azide Organic Azide (R-N3) Azide->Reaction Catalyst Cu(I) source (e.g., CuSO4/Sodium Ascorbate or CuI) Catalyst->Reaction Solvent Solvent (e.g., t-BuOH/H2O, THF) Solvent->Reaction Product 1,4-Disubstituted 1,2,3-Triazole Reaction->Product caption CuAAC with this compound

Figure 2: Copper-catalyzed azide-alkyne cycloaddition of this compound.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 eq) in water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 1-(benzyl)-4-(tetrahydropyran-2-yl)-1H-1,2,3-triazole.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the direct connection of the this compound moiety to aromatic and vinylic systems, providing access to a wide range of functionalized products.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Alkyne This compound Reaction Cross-Coupling Alkyne->Reaction Halide Aryl/Vinyl Halide (R-X) Halide->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Reaction Base Amine Base (e.g., Et3N, DIPEA) Base->Reaction Product Coupled Product (R-C≡C-THP) Reaction->Product caption Sonogashira coupling of this compound

Figure 3: Sonogashira cross-coupling reaction with this compound.

Materials:

  • This compound

  • Iodobenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

Procedure:

  • To a Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).

  • Add anhydrous toluene, followed by iodobenzene (1.0 eq), triethylamine (2.0 eq), and this compound (1.2 eq).

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to 60-70 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(phenylethynyl)tetrahydropyran.

Precursor to Spiroketals

The oxane ring of this compound makes it an attractive precursor for the synthesis of spiroketals, which are important structural motifs in many natural products with significant biological activity.[4] The ethynyl group can be functionalized to introduce a second hydroxyl group, which can then undergo acid-catalyzed cyclization to form the spiroketal core.

Spiroketal_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Start This compound Step1 e.g., Hydration, Oxidation Start->Step1 Functionalization of Alkyne Intermediate Dihydroxy Ketone Precursor Step2 H+ Intermediate->Step2 Acid-Catalyzed Spiroketalization Product Spiroketal Step1->Intermediate Step2->Product caption Spiroketal synthesis from this compound

Figure 4: General strategy for spiroketal synthesis from this compound.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its readily accessible terminal alkyne functionality allows for participation in a wide range of high-yield and selective reactions, including copper-catalyzed azide-alkyne cycloadditions and Sonogashira cross-couplings. The stable tetrahydropyran ring not only imparts favorable physicochemical properties but also serves as a synthetic handle for the construction of more complex heterocyclic systems such as spiroketals. The protocols provided herein offer a starting point for the exploration of this compound's reactivity and its application in the synthesis of novel compounds for various scientific disciplines.

References

  • Sonogashira coupling. (2023). Wikipedia. [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. (2017). Molecules. [Link]

  • Sonogashira Coupling. (2023). Chemistry LibreTexts. [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. (2008). Letters in Organic Chemistry. [Link]

  • Sonogashira Coupling. (2023). SynArchive. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. [Link]

  • Sonogashira cross-coupling reaction. (2020). YouTube. [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. (2019). Molecules. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2021). ACS Omega. [Link]

  • Tetrahydropyran synthesis. (2023). Organic Chemistry Portal. [Link]

  • Nucleophilic addition to alkenes. (2021). YouTube. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). Chemical Society Reviews. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2023). RSC Medicinal Chemistry. [Link]

  • Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. (2023). The Journal of Organic Chemistry. [Link]

  • Electrophilic Addition Reactions of Alkynes. (2021). Chemistry LibreTexts. [Link]

  • Synthesis of tetrahydropyran derivatives. (2018). ResearchGate. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). Molecules. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2024). RSC Advances. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). Molecules. [Link]

  • Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. [Link]

  • Azide-alkyne Huisgen cycloaddition. (2023). Wikipedia. [Link]

  • Nucleophilic addition reactions to activated alkynes. (2017). ResearchGate. [Link]

  • REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. (2010). International Journal of Molecular Sciences. [Link]

  • Synthesis of 2-Pyrones from Renewable Resources. (2017). Synlett. [Link]

  • Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Deprotonation of 2-phenyloxetane 1 followed by reactions with electrophiles using a flow microreactor system under the optimized conditions. (2017). ResearchGate. [Link]

  • Mechanisms of Soft and Hard Electrophile Toxicities. (2019). Electrophiles. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2022). Molecules. [Link]

  • The synthesis of spiro[bicyclo[2.2.1]heptene-7,1′-cycloalkan]-2. (1972). ResearchGate. [Link]

  • 10.6: Electrophilic Addition Reactions of Alkynes. (2021). Chemistry LibreTexts. [Link]

  • 2-Methoxytetrahydropyran. (2023). PubChem. [Link]

  • Side-chain electrophilic aromatic substitution in 2-alkyloxa- and 2-alkylthiazolines initiated via σ-complex formation with super-electrophilic DNBF: A model proinsecticide. (2007). ResearchGate. [Link]

  • Tetrahydropyran-2-methanol. (2023). PubChem. [Link]

Sources

Application Notes & Protocols: Strategic Bioconjugation Utilizing 2-Ethynyloxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating 2-Ethynyloxane in the Bioconjugation Landscape

The precise, covalent linkage of molecules to proteins, peptides, nucleic acids, and other biomolecules—a field known as bioconjugation—is a cornerstone of modern drug development, diagnostics, and fundamental biological research.[1][2] Among the most powerful tools in the bioconjugation arsenal is the family of reactions known as "click chemistry," a term coined by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and simple to perform.[3][4]

Central to click chemistry is the azide-alkyne cycloaddition. This reaction class is broadly divided into two major pathways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The archetypal click reaction, which involves the reaction of a terminal alkyne with an azide, facilitated by a copper(I) catalyst. This reaction is exceptionally efficient and regiospecific, exclusively forming a 1,4-disubstituted triazole linker.[5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A more recent, bioorthogonal advancement that utilizes a strained cyclic alkyne (typically a cyclooctyne derivative) to react with an azide without the need for a metal catalyst.[6][7] The reaction is driven by the release of ring strain, making it ideal for applications in living systems where copper toxicity is a concern.[8]

This guide focuses on This compound , a molecule featuring a terminal alkyne attached to an oxane (tetrahydropyran) ring. Due to its structure as a terminal, non-strained alkyne, this compound is a substrate for the CuAAC pathway . It is not suitable for catalyst-free SPAAC reactions.

The inclusion of the oxane ring is a deliberate design choice. Saturated heterocyclic motifs like oxane and the related oxetane are increasingly utilized in medicinal chemistry to enhance key drug-like properties.[9][10] They can improve aqueous solubility, modulate lipophilicity, and increase metabolic stability by blocking potential sites of metabolism, without significantly increasing molecular weight.[11] Therefore, incorporating this compound into a bioconjugate can be a strategic decision to improve the overall pharmacokinetic profile of the final molecule.

This document provides a detailed exploration of the CuAAC mechanism as it applies to this compound, comprehensive protocols for its use in bioconjugation, and an analysis of the strategic advantages conferred by the oxane scaffold.

Section 1: The Underlying Chemistry - CuAAC Mechanism

The CuAAC reaction proceeds via a catalytic cycle that dramatically accelerates the rate of triazole formation by orders of magnitude compared to the uncatalyzed thermal reaction.[3] This efficiency and specificity have cemented its role in creating stable bioconjugates.

Mechanism Overview: The accepted mechanism involves the copper(I) catalyst coordinating with the terminal alkyne of this compound, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide-functionalized biomolecule. A sequence of steps involving a six-membered cupracycle intermediate leads to the irreversible formation of the stable 1,2,3-triazole ring and regeneration of the copper(I) catalyst.[5][12]

CuAAC_Mechanism Figure 1: Catalytic Cycle of CuAAC CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide (R-C≡C-Cu) CuI->Cu_Acetylide + Alkyne Alkyne This compound (R-C≡CH) Azide Azide-Biomolecule (N₃-Biomolecule) Complex Intermediate Complex Cu_Acetylide->Complex + Azide Triazole Triazole-Linked Bioconjugate Complex->Triazole Cyclization & Ring Contraction Triazole->CuI Product Release & Catalyst Regeneration

Caption: Catalytic cycle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparison of Major Alkyne-Azide Ligation Chemistries

The choice between CuAAC and SPAAC is application-dependent, driven primarily by the tolerance of the system to copper.

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Alkyne Substrate Terminal Alkynes (e.g., this compound)Strained Cycloalkynes (e.g., BCN, DIBO)
Catalyst Required Yes (Copper (I))No (Bioorthogonal)
Reaction Rate Very Fast (with catalyst)Fast to Ultrafast (depends on cyclooctyne)
Biocompatibility Limited in living systems due to copper toxicityExcellent; widely used in vivo
Reagent Size Small, minimal steric footprintBulky, hydrophobic cyclooctyne
Primary Use Case In vitro conjugation, material science, drug synthesisLive-cell imaging, in vivo conjugation, proteomics

Section 2: Experimental Protocols for this compound Conjugation

This section provides a detailed, step-by-step methodology for the conjugation of an azide-modified protein to a payload functionalized with this compound.

Workflow Overview

The general workflow involves preparing the biomolecule and the alkyne payload, setting up the catalyzed reaction, allowing the conjugation to proceed, and finally, purifying the resulting bioconjugate.

Conjugation_Workflow Figure 2: General Bioconjugation Workflow PrepA 1. Prepare Azide-Protein (Dissolve in Buffer) React 4. Initiate Reaction (Combine all components) PrepA->React PrepB 2. Prepare Alkyne Payload (Dissolve this compound derivative in DMSO) PrepB->React PrepC 3. Prepare Catalyst Stock (CuSO₄, Ligand, Ascorbate) PrepC->React Incubate 5. Incubate (Room Temp, 1-4 hours) React->Incubate Purify 6. Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze 7. Analyze & Characterize (SDS-PAGE, MS) Purify->Analyze

Caption: Step-by-step workflow for a typical CuAAC bioconjugation experiment.

Protocol 2.1: Labeling of an Azide-Modified Protein with a this compound Payload

This protocol describes a robust method for conjugating a small molecule payload containing a this compound handle to a protein that has been functionalized with azide groups (e.g., via metabolic labeling with an azido-sugar or chemical modification of lysine residues).

Materials:

  • Azide-Modified Protein: 1-10 mg/mL solution in a non-amine, non-thiol containing buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • This compound Payload: 10 mM stock solution in DMSO.

  • Copper(II) Sulfate (CuSO₄): 50 mM stock solution in water.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand: 50 mM stock solution in water. Causality Note: The ligand is critical to stabilize the Cu(I) oxidation state and prevent protein precipitation and oxidative damage.[5]

  • Sodium Ascorbate: 100 mM stock solution in water, freshly prepared. Causality Note: Ascorbate acts as the reducing agent, converting the stable Cu(II) precursor to the active Cu(I) catalyst in situ.[5]

  • Buffer: PBS, pH 7.4.

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis cassette.

  • Analysis Tools: SDS-PAGE system, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution (to a final concentration of 10-50 µM).

    • PBS buffer to adjust the volume.

    • This compound payload stock solution (add a 10-50 fold molar excess over the protein). Ensure the final DMSO concentration remains below 5% (v/v) to maintain protein integrity.

  • Prepare the Catalyst Premix: In a separate tube, prepare the catalyst premix immediately before use. Causality Note: Premixing ensures the ligand complexes with the copper before it is added to the protein, minimizing potential side reactions.

    • Mix equal volumes of the 50 mM CuSO₄ and 50 mM THPTA stock solutions.

    • Vortex briefly. The final concentration of the premix is 25 mM for each component.

  • Initiate the Conjugation:

    • Add the freshly prepared 100 mM Sodium Ascorbate solution to the protein/alkyne mixture to a final concentration of 1-2 mM.

    • Immediately add the CuSO₄/THPTA premix to the reaction to a final copper concentration of 0.5-1 mM.

    • Gently mix by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle shaking or rotation. The optimal time may vary depending on the specific reactants and should be optimized.

  • Purification of the Conjugate:

    • Remove the unreacted payload and catalyst components using an appropriate method.

    • For proteins >20 kDa: Use a desalting column (e.g., PD-10) equilibrated with the desired storage buffer (e.g., PBS).

    • For larger volumes or more sensitive proteins: Perform dialysis against the storage buffer at 4°C with several buffer changes.

  • Analysis and Validation:

    • SDS-PAGE: Analyze the purified conjugate alongside the starting protein. A successful conjugation will show a band shift corresponding to the mass of the attached payload. If the payload is fluorescent, the gel can be imaged on a fluorescence scanner.

    • Mass Spectrometry: For precise confirmation and to determine the degree of labeling, analyze the conjugate by ESI-MS or MALDI-TOF. The resulting mass spectrum will show an increase in mass corresponding to the number of payloads attached.

Section 3: Application Note - The Strategic Value of the Oxane Moiety

While simple alkynes like propargylamine can serve as conjugation handles, the choice of this compound is often a deliberate strategy in drug development to enhance the properties of the final bioconjugate. The tetrahydropyran (oxane) ring acts as a "pharmacokinetic modulator."

Key Advantages:

  • Improved Aqueous Solubility: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, which can disrupt crystal lattice packing and improve the solubility of hydrophobic payloads in aqueous buffers. This is a well-established strategy in medicinal chemistry.[9][10]

  • Metabolic Stability: The oxane ring is a relatively stable, non-labile scaffold. Placing it adjacent to a metabolically susceptible site on a payload can sterically hinder enzymatic degradation, thereby increasing the in vivo half-life of the conjugate.

  • Reduced Lipophilicity: In drug design, high lipophilicity can lead to poor solubility, non-specific binding, and toxicity. Replacing a lipophilic group (like a gem-dimethyl or alkyl chain) with a more polar oxane ring can fine-tune the lipophilicity of a payload, leading to a better overall drug profile.[11]

  • Conformational Rigidity: The chair-like conformation of the oxane ring introduces a degree of three-dimensional structure and conformational rigidity that can be beneficial for optimizing binding interactions of the payload with its biological target.

By employing this compound, a researcher is not just attaching a linker; they are simultaneously installing a proven pharmaceutical scaffold to potentially improve the performance and "drug-likeness" of the resulting bioconjugate.

References

  • Codelli J A, Baskin J M, Agard N J, Bertozzi C R. (2008). Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry. Journal of the American Chemical Society, 130(34): 11486–11493. Available at: [Link]

  • Lallana E, Riguera R, Fernández-Megía E. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Angewandte Chemie International Edition, 50(38): 8794-8798. Available at: [Link]

  • Ueda, Y., Nagasawa, J., & Ishii, J. (2018). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry, 16(29), 5253-5256. Available at: [Link]

  • Dommerholt, J., van Rooijen, O., Borrmann, A., van Delft, F. L., & Rutjes, F. P. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. In Click Reactions in Organic Synthesis (pp. 1-39). Wiley-VCH. Available at: [Link]

  • Li, K., Fong, D., Meichsner, E., & Adronov, A. (2021). A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. Chemistry–A European Journal, 27(16), 5057-5073. Available at: [Link]

  • Matias, D., Pires, M., & Guedes, R. C. (2020). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 25(21), 5035. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Kumar, A., & Sharma, G. (2023). A Recent Concept of Importance: Click Chemistry. Asian Journal of Research in Chemistry, 16(3), 209-218. Available at: [Link]

  • van der Gracht, A. M. F., de Geus, M. A. R., & van der Marel, G. A. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. Bioconjugate Chemistry. Available at: [Link]

  • Lelle, M., & Peneva, K. (2014). An amino acid-based heterofunctional cross-linking reagent. Amino Acids, 46(2), 391-398. Available at: [Link]

  • Quarless, D. A., & Bernardes, G. J. L. (2019). Water-soluble, stable and azide-reactive strained dialkynes for biocompatible double strain-promoted click chemistry. Organic & Biomolecular Chemistry, 17(34), 8014-8018. Available at: [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230. Available at: [Link]

  • El-Gamal, M. I., Al-Said, M. S., & Al-Zoubi, R. M. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, Y. H., & Lee, J. (2024). Molecular Matchmakers: Bioconjugation Techniques Enhance Prodrug Potency for Immunotherapy. Molecular Pharmaceutics. Available at: [Link]

  • Hayyan, M., Mjalli, F. S., & Al-Wahaibi, Y. M. (2022). Versatile applications of deep eutectic solvents in drug discovery and drug delivery systems: Perspectives and opportunities. Journal of Controlled Release, 349, 494-511. Available at: [Link]

  • Wuitschik, G., Rogers-Evans, M., & Müller, K. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(11), 7176-7198. Available at: [Link]

  • Wang, Z., Zhang, Z., & Li, Y. (2023). Dual-responsive bioconjugates bearing a bifunctional adaptor for robust cytosolic peptide delivery. Acta Pharmaceutica Sinica B, 13(2), 758-768. Available at: [Link]

  • Wang, Y., Li, J., & Wang, J. (2018). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 14, 2523-2528. Available at: [Link]

  • ResearchGate. (2021). Bioconjugation with Strained Alkenes and Alkynes. Request PDF. Available at: [Link]

  • Beilstein Journals. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]

  • Powers, S. L., & Baran, P. S. (2023). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Filali, H., Fabiano-Tixier, A. S., & Chemat, F. (2022). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules, 27(1), 196. Available at: [Link]

  • El-Hashash, M. A., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2011, 295491. Available at: [Link]

Sources

Application Notes & Protocols: In Vivo Imaging with 2-Ethynyloxane-Derived Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Biology in its Native State

The study of dynamic biological processes within a living organism presents a formidable challenge: how to visualize specific molecules or events with high precision without perturbing the system's natural state.[1] Bioorthogonal chemistry provides an elegant solution, offering a toolkit of chemical reactions that can proceed within living systems without interfering with native biochemical processes.[2][3] At the forefront of this field is the Nobel prize-winning azide-alkyne cycloaddition, or "click chemistry".[4] This reaction's high specificity, efficiency, and biocompatibility have made it an indispensable tool for molecular imaging.[5][6]

This guide focuses on the practical application of alkyne-containing probes, exemplified by 2-ethynyloxane derivatives, for in vivo imaging. These probes serve as one half of a powerful detection system. The core principle involves two steps: first, a biological target is metabolically labeled with a precursor molecule carrying an azide group. Second, an alkyne-bearing probe, often conjugated to a reporter molecule like a fluorophore, is administered. This probe then "clicks" with the azide-labeled biomolecule in vivo, enabling precise visualization. This document provides the foundational principles, detailed experimental protocols, and expert insights required to successfully implement this technology for studying cell proliferation, glycan dynamics, and lipid metabolism in live animal models.

Part 1: The Core Principle: Bioorthogonal Ligation In Vivo

The Azide-Alkyne "Click" Reaction

The foundation of this imaging strategy is the cycloaddition reaction between an azide (–N₃) and a terminal alkyne (–C≡CH). This reaction is "bioorthogonal" because neither functional group is naturally present in most biological systems, ensuring the reaction occurs only between the intended partners.[7] Two main versions are employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and rapid reaction. However, the requisite copper(I) catalyst exhibits cellular toxicity, which largely restricts its use to ex vivo analysis of tissues from a labeled animal or in systems where transient toxicity is manageable.[4][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome copper toxicity, SPAAC utilizes a cyclooctyne, an eight-membered ring containing an alkyne bond. The high ring strain of this molecule allows it to react spontaneously with azides without a metal catalyst.[9] This "copper-free" click chemistry is the preferred method for imaging in live cells and whole organisms.[2][9] Probes derived from this compound would typically be used in CuAAC, while more complex cyclooctyne derivatives are needed for SPAAC.

The Two-Component "Metabolic Labeling & Detection" Strategy

The power of this technique lies in its ability to hijack the cell's own metabolic pathways to install a chemical reporter (the azide) onto a specific class of biomolecules. The subsequent detection with an alkyne-probe provides spatial and temporal information about that biomolecule's synthesis and localization.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: In Vivo Detection cluster_2 Step 3: Imaging A Administer Azide-Precursor (e.g., Azido-Sugar, Azido-Nucleoside) B Cellular Uptake & Metabolic Processing A->B C Incorporation into Target Biomolecule (e.g., Glycan, DNA) B->C E Bioorthogonal 'Click' Reaction (SPAAC or CuAAC) C->E Azide-tagged biomolecule awaits detection D Administer Alkyne-Probe (e.g., this compound-Fluorophore) D->E F Covalent Labeling of Target Biomolecule E->F G Signal Generation (e.g., Fluorescence) F->G H In Vivo / Ex Vivo Imaging (Microscopy, Whole-Body Imaging) G->H

Caption: General workflow for in vivo imaging using metabolic labeling and click chemistry.

Part 2: Application I - Monitoring Cell Proliferation with 5-Ethynyl-2'-deoxyuridine (EdU)

One of the most robust and widely adopted applications of click chemistry in vivo is the measurement of DNA synthesis to identify proliferating cells.[10]

Scientific Principle

The probe 5-ethynyl-2'-deoxyuridine (EdU) is an analog of the nucleoside thymidine.[11] During the S-phase of the cell cycle, actively dividing cells incorporate EdU into newly synthesized DNA.[12] The ethynyl group on EdU then serves as a handle for covalent reaction with a fluorescently-labeled azide probe. This method is a significant improvement over the traditional bromodeoxyuridine (BrdU) assay, as EdU detection does not require harsh acid or heat-induced DNA denaturation, better preserving tissue architecture and allowing for multiplexing with other stains.[12][13]

G cluster_cell Proliferating Cell (S-Phase) cluster_detection Detection Step (Ex Vivo) EdU_in EdU enters cell DNA_Polymerase DNA Polymerase EdU_in->DNA_Polymerase EdU_DNA EdU incorporated into new DNA DNA_Polymerase->EdU_DNA DNA Replicating DNA Strand DNA->DNA_Polymerase Click Click Reaction (CuAAC) EdU_DNA->Click Ethynyl handle exposed Azide_Probe Azide-Fluorophore Probe Azide_Probe->Click Labeled_DNA Fluorescently Labeled DNA Click->Labeled_DNA

Caption: Schematic of EdU incorporation into DNA and subsequent fluorescent detection.
Detailed Protocol: In Vivo EdU Cell Proliferation Assay for Rodent Models

This protocol outlines the general steps for labeling proliferating cells in a mouse model, followed by ex vivo detection in tissue sections.

Materials:

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • Sterile PBS or 0.9% Saline

  • Azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide)

  • Click-iT™ EdU Cell Proliferation Kit components (or individually sourced: CuSO₄, fluorescent azide, reaction buffer, buffer additive/reducing agent like sodium ascorbate)[11]

  • Tissue fixative (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)

  • Nuclear counterstain (e.g., Hoechst 33342 or DAPI)

  • Mounting medium

Procedure:

  • EdU Administration (The "Pulse"):

    • Rationale: The goal is to deliver EdU systemically so it is available for incorporation by any cell in S-phase during the pulse window. The dose and duration determine which cell populations are labeled.

    • Method A: Intraperitoneal (IP) Injection: Dissolve EdU in sterile PBS. A common dose is 50-100 mg/kg body weight. This provides a short, sharp pulse of EdU availability.

    • Method B: Drinking Water: For continuous labeling over several days, add EdU to the drinking water at a concentration of 0.5-1.0 mg/mL.[11] Prepare fresh and protect from light.

  • Labeling Period (The "Chase"):

    • Rationale: Following the EdU pulse, a "chase" period allows the labeled cells to progress through the cell cycle or differentiate. The length of the chase is critical and depends entirely on the biological question being asked. For simple proliferation snapshots, a short chase of 2-4 hours is common.

  • Tissue Harvesting and Fixation:

    • Euthanize the animal according to approved institutional protocols.

    • Perfuse with PBS followed by 4% PFA to fix the tissues.

    • Dissect the tissue of interest and postfix in 4% PFA for 4-24 hours at 4°C.

    • Cryoprotect the tissue by incubating in 30% sucrose in PBS until it sinks. Embed in OCT compound and freeze for cryosectioning.

  • Tissue Sectioning and Permeabilization:

    • Cut tissue sections (10-20 µm) and mount on slides.

    • Wash sections 2x with PBS.

    • Rationale: The cell and nuclear membranes must be permeabilized to allow the click reaction components to access the nuclear DNA.

    • Incubate sections in permeabilization buffer (0.5% Triton® X-100 in PBS) for 20 minutes at room temperature.

  • Click Reaction Detection:

    • Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the fluorescent azide, CuSO₄, and a reducing agent in buffer.[8]

    • Causality: The reducing agent (e.g., sodium ascorbate) reduces Cu(II) from the CuSO₄ stock to the catalytically active Cu(I) state in situ.

    • Remove the permeabilization buffer and add the click reaction cocktail to the sections. Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash sections 3x with PBS.

    • Incubate with a nuclear counterstain like Hoechst or DAPI (e.g., 1 µg/mL in PBS) for 10 minutes.

    • Wash 2x with PBS.

  • Mounting and Imaging:

    • Mount a coverslip using an antifade mounting medium.

    • Image using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and counterstain. EdU-positive cells will show bright nuclear fluorescence.

Data Interpretation and Essential Controls
  • Expected Result: Crisp fluorescent signal co-localized with the nuclear counterstain in a subset of cells. The number of positive cells reflects the proliferative index during the EdU pulse.

  • Negative Control 1 (No EdU): An animal that did not receive EdU but is otherwise processed identically. This is critical to assess background fluorescence from the detection reagents.

  • Negative Control 2 (No Click Cocktail): An animal that received EdU, but its tissue sections are incubated in a "cocktail" lacking the fluorescent azide or copper catalyst. This confirms the signal is specific to the click reaction.

Parameter Recommendation for Mouse Model Rationale / Notes
EdU Dose (IP) 50 - 100 mg/kgBalances robust labeling with minimal toxicity. Lower doses may be sufficient.[11]
EdU (Drinking Water) 0.5 - 1.0 mg/mLFor labeling over longer periods (days) to track cell fate.
Pulse Duration 2 - 24 hoursShort pulses capture a snapshot of S-phase cells; longer pulses label more cells.
Fixation Time 4 - 24 hours in 4% PFAOver-fixation can mask epitopes for co-staining; under-fixation leads to poor morphology.
Permeabilization 20 min in 0.5% Triton X-100Essential for reagent access to nuclear DNA. Saponin can be a milder alternative.
Click Reaction Time 30 minutesSufficient for complete reaction in thin tissue sections.

Part 3: Application II - Visualizing Glycan Dynamics

Glycosylation, the attachment of sugar chains (glycans) to proteins and lipids, is critical for cell signaling, adhesion, and immunity. Altered glycosylation is a hallmark of many diseases, including cancer.[14]

Scientific Principle

By providing cells with a slightly modified "unnatural" sugar containing an azide group, this molecule can be taken up and incorporated into glycan structures through the cell's native metabolic pathways.[15][16] For example, peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) is processed through the sialic acid biosynthesis pathway, resulting in cell surfaces decorated with azido-sialic acids.[17][18] These bioorthogonal "handles" can then be detected in vivo by reaction with a probe containing a strained alkyne (for SPAAC) conjugated to an imaging agent (e.g., a near-infrared fluorophore).[14][19]

General Protocol: In Vivo Glycan Imaging

This protocol describes a conceptual workflow for non-invasive imaging of tumor glycosylation in a live mouse.

Procedure:

  • Administration of Azido-Sugar:

    • Select an appropriate acetylated azido-sugar (e.g., Ac₄ManNAz) to target the desired pathway. Acetylation increases cell permeability.

    • Administer the azido-sugar to the animal (e.g., via IP injection or oral gavage) daily for 3-7 days to achieve significant metabolic labeling of cell surface glycans.

  • Labeling Period:

    • Allow 24-48 hours after the final azido-sugar dose for clearance of unincorporated sugar before administering the detection probe.

  • Administration of Alkyne-Probe:

    • Rationale: For live in vivo imaging, a copper-free (SPAAC) reaction is mandatory. The probe must be a strained alkyne (e.g., a dibenzocyclooctyne, DIBO) conjugated to a near-infrared (NIR) fluorophore. NIR light (700-900 nm) has better tissue penetration and lower autofluorescence.[20]

    • Inject the alkyne-NIR probe intravenously (IV).

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 4, 24, 48 hours), anesthetize the animal and perform whole-body fluorescence imaging using an appropriate imaging system (e.g., IVIS).

    • The signal accumulation in the tissue of interest (e.g., a tumor) relative to background tissues indicates the location of metabolically labeled glycans.

  • Validation (Ex Vivo):

    • After the final imaging time point, tissues can be harvested, sectioned, and imaged via fluorescence microscopy to confirm the cellular localization of the signal.

Part 4: Application III - Tracking Lipid Metabolism

Lipid metabolism is central to cell health, energy storage, and membrane biology. Dysregulation is linked to metabolic diseases and cancer.[21] Alkyne-modified lipids provide a powerful way to trace their metabolic fate.[22]

Scientific Principle

Cells readily take up fatty acids from their environment. By introducing a fatty acid analog with a terminal alkyne group (e.g., 17-octadecynoic acid), its path can be traced as it is incorporated into more complex lipids like triglycerides for storage in lipid droplets, or phospholipids for membrane construction.[22][23] Subsequent detection with an azide-fluorophore on fixed tissue sections reveals the subcellular distribution of these newly synthesized lipids.

General Protocol: Lipid Trafficking in Tissues
  • Administer Alkyne-Lipid: Administer the alkyne-functionalized fatty acid to the animal (e.g., complexed to BSA and injected, or via oral gavage).

  • Metabolic Chase: Allow a chase period appropriate for the process under study (e.g., hours for transport, days for storage turnover).

  • Tissue Processing: Harvest and fix tissues as described in the EdU protocol (Section 2.2).

  • Detection and Imaging: Perform the CuAAC click reaction on tissue sections using an azide-fluorophore, followed by co-staining (e.g., with a lipid droplet dye like BODIPY) and fluorescence microscopy.

Alkyne-Lipid Analog Biological Process Traced
Ethynyl-stearic acidIncorporation into saturated lipids, membrane synthesis
Ethynyl-arachidonic acidEicosanoid synthesis, inflammatory signaling
Ethynyl-palmitic acidFatty acid oxidation, triglyceride synthesis

References

  • Mitry, M. M. A., et al. (2023). In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms. Chemistry – A European Journal. [Link][3][24]

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences. [Link][9]

  • Zou, Y., et al. (2013). Metal Catalyzed Click Chemistry for Molecular Imaging Probes. Current Organic Chemistry. [Link][4]

  • Liu, J. M., et al. (2020). Bio-orthogonal Click Chemistry for In Vivo Bioimaging. Biotechnology Journal. [Link][5]

  • Li, J., et al. (2023). The Application of Bio-orthogonality for In Vivo Animal Imaging. Bioconjugate Chemistry. [Link][25]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition. [Link][2]

  • Zhang, R., et al. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry. [Link][6]

  • Sivakumar, K., et al. (2006). Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences. [Link][15][16][19]

  • Zeglis, B. M., et al. (2013). Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry. Bioconjugate Chemistry. [Link][14]

  • Li, J., et al. (2023). The Application of Bio-orthogonality for In Vivo Animal Imaging. ACS Publications. [Link][20]

  • baseclick GmbH. (n.d.). In Vivo EdU Cell Proliferation Assay for High-throughput Screening. baseclick Product Information. [Link][10]

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences. [Link][13]

  • Chehrehasa, F., et al. (2009). Analysis of Cell Proliferation and Homeostasis Using EdU Labeling. Journal of Visualized Experiments. [Link][12]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Imaging the glycome. Proceedings of the National Academy of Sciences. [Link][7]

  • Weissleder, R., & Ntziachristos, V. (2003). Challenges and opportunities for in vivo imaging in oncology. Nature Reviews Cancer. [Link][1]

  • Rizzitelli, S., et al. (2020). Toward Quantitative in vivo Label-Free Tracking of Lipid Distribution in a Zebrafish Cancer Model. Frontiers in Cell and Developmental Biology. [Link][21]

  • Wunderling, K., et al. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology. [Link][22]

  • Biosa, A., et al. (2021). Interorganelle lipid flux revealed by enzymatic mass tagging in vivo. bioRxiv. [Link][23]

  • Han, S., et al. (2016). In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy. Proceedings of the National Academy of Sciences. [Link][17][18]

Sources

Application Notes and Protocols: Functionalizing Biomolecules with 2-Ethynyloxane for Activity-Based Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that provides a direct readout of the functional state of enzymes within complex biological systems.[1][2][3] A key component of ABPP is the design of chemical probes that can covalently label active enzymes.[2][4][5] This application note details the use of 2-ethynyloxane, a versatile chemical probe, for the functionalization of biomolecules, particularly serine hydrolases, enabling their subsequent detection and enrichment via bioorthogonal click chemistry.[6][7][8] We provide a comprehensive overview of the underlying principles, detailed experimental protocols, and essential considerations for the successful application of this compound in activity-based profiling workflows.

Introduction to Activity-Based Protein Profiling (ABPP)

Traditional proteomic approaches excel at quantifying protein abundance but often fail to capture the functional state of the proteome.[2] Many enzymes exist in inactive forms (zymogens) or are regulated by post-translational modifications, meaning their concentration does not directly correlate with their activity.[9] ABPP addresses this limitation by employing active-site-directed chemical probes to covalently label and report on the functional status of enzymes in native biological systems, such as cell lysates, living cells, or even whole organisms.[1][3]

A typical activity-based probe (ABP) consists of three key components:

  • A reactive group (or "warhead"): This element is designed to covalently bind to a specific amino acid residue within the active site of a target enzyme or enzyme family.[2][4]

  • A linker: This component connects the reactive group to the reporter tag and can be modulated to improve probe solubility and reduce steric hindrance.[1][4]

  • A reporter tag: This moiety enables the detection and/or enrichment of probe-labeled proteins. Common tags include fluorophores for imaging, biotin for affinity purification, and bioorthogonal handles like alkynes or azides for subsequent chemical ligation.[4][5]

The modular design of ABPs allows for a two-step labeling approach that has become central to modern chemoproteomics. In this workflow, a probe containing a small, bioorthogonal handle (e.g., a terminal alkyne) is introduced to the biological sample. This minimalist tag is less likely to perturb cell permeability or enzymatic recognition compared to a bulky reporter group. Following the labeling reaction, a complementary reporter molecule bearing the corresponding azide is introduced and ligated to the alkyne-tagged protein via the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][8]

The Role of this compound as a Serine Hydrolase-Directed Probe

The serine hydrolase superfamily is one of the largest and most diverse enzyme classes in mammalian proteomes, playing critical roles in processes ranging from digestion to neurotransmission.[9][10] These enzymes share a common catalytic mechanism centered on a highly reactive serine nucleophile within a catalytic triad.[10][11] This reactive serine is an ideal target for covalent modification by appropriately designed ABPs.

This compound is an oxane-based probe featuring a terminal alkyne. The strained oxetane ring is susceptible to nucleophilic attack by the activated serine residue in the active site of serine hydrolases.[9][12] This reaction results in the opening of the oxetane ring and the formation of a stable, covalent bond between the probe and the enzyme, effectively "tagging" the active enzyme with an alkyne handle.

The key advantages of using this compound include:

  • Broad-spectrum reactivity: It can label a wide range of active serine hydrolases.

  • Bioorthogonal handle: The terminal alkyne is a small, non-perturbative tag that is inert in biological systems but readily participates in click chemistry reactions.[6][7]

  • Versatility: The alkyne tag allows for the attachment of a wide array of reporter molecules (e.g., fluorophores, biotin) in a second step, providing experimental flexibility.[6]

Experimental Workflows and Protocols

This section provides detailed protocols for the use of this compound in ABPP experiments, from initial protein labeling to downstream analysis.

Overall Experimental Workflow

The general workflow for an ABPP experiment using this compound is a two-step process involving the initial labeling of target enzymes followed by the attachment of a reporter tag via click chemistry.

ABPP_Workflow cluster_step1 Step 1: Labeling cluster_step2 Step 2: Click Chemistry Ligation cluster_step3 Step 3: Downstream Analysis A Biological Sample (Cell Lysate, Live Cells) B Add this compound Probe A->B C Incubate (Covalent Labeling of Active Hydrolases) B->C D Add Azide-Reporter (e.g., Azide-Fluorophore) C->D Labeled Proteome E Add CuAAC Reagents (CuSO4, Reductant, Ligand) D->E F Incubate (Click Reaction) E->F G SDS-PAGE & In-Gel Fluorescence Scanning F->G Tagged Proteome H Affinity Purification (if Biotinylated) I Mass Spectrometry (Proteomic Identification)

Caption: General workflow for activity-based protein profiling using this compound.

Protocol 1: Labeling of Serine Hydrolases in Cell Lysate

This protocol describes the labeling of active serine hydrolases in a complex proteome, such as a cell lysate.

Materials:

  • Cell lysate (prepared in a buffer without primary amines, e.g., PBS or Tris-free buffer, at a protein concentration of 1-2 mg/mL)

  • This compound (stock solution: 10 mM in anhydrous DMSO)

  • DMSO (anhydrous)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine 50 µL of cell lysate (containing 50-100 µg of total protein) with 49 µL of PBS.

  • Add the Probe: Add 1 µL of the 10 mM this compound stock solution to the lysate mixture for a final concentration of 100 µM. For a negative control, add 1 µL of DMSO.

    • Expert Insight: The optimal probe concentration can vary depending on the target enzymes and should be determined empirically. A concentration range of 10-100 µM is a good starting point.

  • Incubate: Gently mix the reaction and incubate at 37°C for 30-60 minutes.

    • Causality: This incubation allows the this compound to covalently react with the active site serines of hydrolases in the lysate.

  • Proceed to Click Chemistry: The alkyne-labeled proteome is now ready for the CuAAC reaction as described in Protocol 2.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an azide-functionalized reporter tag (e.g., a fluorescent dye or biotin) onto the alkyne-labeled proteins.[13]

Materials:

  • Alkyne-labeled proteome (from Protocol 1)

  • Azide-reporter (e.g., Azide-TAMRA, Azide-Biotin; 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄; 50 mM stock in deionized water)[13]

  • Tris(2-carboxyethyl)phosphine (TCEP; 50 mM stock in deionized water)[13] or Sodium Ascorbate (freshly prepared 50 mM stock in deionized water)

  • Tris(benzyltriazolylmethyl)amine (TBTA; 10 mM stock in DMSO)[13]

CuAAC Reagent Premix (prepare fresh): For a single 100 µL reaction, mix the following in order:

  • 2 µL of 50 mM CuSO₄

  • 2 µL of 10 mM TBTA

  • 4 µL of 50 mM TCEP or Sodium Ascorbate

Procedure:

  • Add Azide-Reporter: To the 100 µL of alkyne-labeled proteome from Protocol 1, add 1 µL of the 10 mM azide-reporter stock solution (final concentration: 100 µM).

  • Initiate Click Reaction: Add the freshly prepared CuAAC reagent premix to the proteome-azide mixture.

    • Trustworthiness: The use of a copper-stabilizing ligand like TBTA is crucial for preventing copper-mediated protein degradation and improving reaction efficiency.[13]

  • Incubate: Vortex the reaction mixture gently and incubate for 1 hour at room temperature, protected from light (especially if using a fluorescent reporter).

  • Quench and Prepare for Analysis: The reaction can be stopped by adding SDS-PAGE loading buffer. The sample is now ready for analysis by in-gel fluorescence scanning or Western blotting.

Table 1: Recommended Final Concentrations for CuAAC Reaction

ReagentStock ConcentrationFinal Concentration
Alkyne-labeled Protein-~1 mg/mL
Azide-Reporter10 mM100 µM
CuSO₄50 mM1 mM
TCEP / Sodium Ascorbate50 mM2 mM
TBTA10 mM200 µM

Note: Recent studies have shown that under certain CuAAC conditions, a side reaction can occur with cysteine thiols.[14][15][16] It is important to include appropriate controls, such as pre-treating a lysate sample with a cysteine-blocking agent like iodoacetamide, to ensure the observed signal is specific to the alkyne-azide ligation.[14]

Protocol 3: In-Gel Fluorescence Scanning

This protocol is for the visualization of fluorescently tagged proteins following SDS-PAGE.

Materials:

  • Click-labeled protein sample in SDS-PAGE loading buffer

  • Polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Fluorescence gel scanner

Procedure:

  • SDS-PAGE: Load the samples onto the polyacrylamide gel and run the electrophoresis until adequate separation is achieved.

    • Expert Insight: Do not boil samples containing fluorescently tagged proteins, as this can quench the fluorescence. Instead, heat at 70°C for 10 minutes.[17]

  • Gel Washing (Optional): After electrophoresis, the gel can be washed with a fixing solution (e.g., 40% ethanol, 10% acetic acid in water) for 10 minutes, followed by two 10-minute washes with deionized water to reduce background fluorescence.[18]

  • Fluorescence Imaging: Scan the gel using a fluorescence imager with the appropriate excitation and emission filters for the chosen fluorophore (e.g., TAMRA: ~555 nm excitation, ~580 nm emission).[19][20][21]

  • Total Protein Staining: After scanning, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the entire proteome and confirm equal protein loading.

Mechanistic Overview

The application of this compound in ABPP relies on two fundamental chemical transformations: the nucleophilic attack by the serine hydrolase and the subsequent bioorthogonal click reaction.

Mechanism cluster_labeling Covalent Labeling of Serine Hydrolase cluster_click CuAAC 'Click' Reaction Enzyme Active Serine Hydrolase (with Ser-OH nucleophile) LabeledEnzyme Alkyne-Labeled Hydrolase Enzyme->LabeledEnzyme Nucleophilic Attack & Ring Opening Probe This compound Probe->LabeledEnzyme TaggedEnzyme Fluorescently-Tagged Hydrolase LabeledEnzyme->TaggedEnzyme [3+2] Cycloaddition AzideReporter Azide-Reporter (e.g., N3-Fluorophore) AzideReporter->TaggedEnzyme CuCatalyst Cu(I) Catalyst CuCatalyst->TaggedEnzyme

Caption: Mechanism of labeling and detection using this compound.

Trustworthiness and Self-Validation

To ensure the reliability of results obtained using this compound, every experiment should incorporate a set of self-validating controls:

  • No-Probe Control: A sample processed without the addition of this compound. This control should show no signal after the click reaction and demonstrates that the azide-reporter does not non-specifically label proteins.

  • Competitive Inhibition: Pre-incubating the biological sample with a known, broad-spectrum serine hydrolase inhibitor (e.g., phenylmethylsulfonyl fluoride, PMSF) before adding this compound. A significant reduction in signal confirms that the probe is labeling the active sites of serine hydrolases.

  • Heat-Denaturation Control: Heat-denaturing the lysate before adding the probe. This will unfold the enzymes, destroying the active site architecture and preventing labeling. This control confirms that labeling is dependent on the native protein conformation.

Table 2: Example Data from Control Experiments

ConditionThis compoundPre-treatmentExpected Fluorescent SignalInterpretation
Experimental +None+++Measures active serine hydrolases
No-Probe Control -None-Confirms azide-reporter specificity
Competition +PMSF Inhibitor+Confirms active-site labeling
Denaturation +Heat (95°C)-Confirms labeling requires native protein structure

Conclusion

This compound serves as a robust and versatile tool for the activity-based profiling of serine hydrolases. Its small, bioorthogonal alkyne handle allows for efficient labeling in complex biological systems with minimal perturbation. The subsequent, highly specific CuAAC reaction provides a modular platform for attaching various reporter tags, enabling a wide range of downstream applications from in-gel fluorescence imaging to quantitative mass spectrometry. By following the detailed protocols and incorporating the recommended controls outlined in this guide, researchers can confidently generate high-quality, reproducible data to gain deeper insights into the functional state of the proteome.

References

  • Click-MS: Tagless Protein Enrichment Using Bioorthogonal Chemistry for Quantitative Proteomics. ACS Chemical Biology.[Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.[Link]

  • Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. MDPI.[Link]

  • Strategic Considerations in the Design of ABPP Probes. Mtoz Biolabs.[Link]

  • Click Chemistry in Proteomic Investigations. PubMed Central (PMC) - NIH.[Link]

  • Click chemistry and its application to proteomics. G-Biosciences.[Link]

  • Activity-based proteomics. Wikipedia.[Link]

  • Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. ACS Publications.[Link]

  • Click-MS: Tagless Protein Enrichment Using Bioorthogonal Chemistry for Quantitative Proteomics. R Discovery.[Link]

  • Activity-based protein profiling: A graphical review. PubMed Central (PMC).[Link]

  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PubMed Central (PMC) - NIH.[Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science (RSC Publishing).[Link]

  • Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. NIH.[Link]

  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PubMed.[Link]

  • (PDF) Cu-Catalyzed Azide-Alkyne-Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. ResearchGate.[Link]

  • A One-Step Staining Protocol for In-Gel Fluorescent Visualization of Proteins. PubMed.[Link]

  • Direct observation of fluorescent proteins in gels: A rapid, cost-efficient, and quantitative alternative to immunoblotting. NIH.[Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. NIH.[Link]

  • Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition. PubMed Central (PMC) - NIH.[Link]

  • In-gel Fluorescence. Azure Biosystems.[Link]

  • Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry | Request PDF. ResearchGate.[Link]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • In-Gel Fluorescence to Monitor Protein Labeling. Bio-protocol.[Link]

  • Dual-Functional-Tag-Facilitated Protein Labeling and Immobilization. ACS Omega.[Link]

  • Protein Modification by Strain-Promoted Alkyne-Azide Cycloaddition | Request PDF. ResearchGate.[Link]

  • A bioorthogonal click chemistry toolbox for targeted synthesis of branched and well-defined protein-protein conjugates. ChemRxiv.[Link]

  • In-gel GFP fluorescence with SDS-PAGE protocol? ResearchGate.[Link]

  • Computational design of serine hydrolases. PubMed Central (PMC) - NIH.[Link]

  • Selective and diagnostic labelling of serine hydrolases with reactive phosphonate inhibitors. Organic & Biomolecular Chemistry.[Link]

  • Serine hydrolase. Wikipedia.[Link]

  • Overall workflow of the activity-based protein profiling approach. ResearchGate.[Link]

  • Activity-based protein profiling reveals that secondary-carbon-centered radicals of synthetic 1,2,4-trioxolanes are predominately responsible for modification of protein targets in malaria parasites. PubMed.[Link]

  • Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI.[Link]

  • Versatile 'chemoproteomic probes' for activity-based protein profiling. Penn Today.[Link]

  • First Identification of a Large Set of Serine Hydrolases by Activity-Based Protein Profiling in Dibutyl Phthalate-Exposed Zebrafish Larvae. PubMed Central (PMC) - NIH.[Link]

Sources

The Versatile Alkyne: Harnessing 2-Ethynyloxane for the Synthesis of Complex Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Ethynyloxane as a Privileged Building Block

In the landscape of modern synthetic organic chemistry, the quest for novel molecular architectures with significant biological activity is relentless. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals, driving the continuous development of innovative and efficient synthetic methodologies. Among the myriad of building blocks available to the synthetic chemist, this compound emerges as a particularly versatile and powerful synthon. Its structure, featuring a terminal alkyne tethered to an oxane ring, offers a unique combination of reactivity and structural pre-organization, making it an ideal starting material for the construction of a diverse array of complex heterocyclic systems.

The oxane moiety can act as a valuable pharmacophore, potentially improving physicochemical properties such as solubility and metabolic stability. The terminal alkyne is a gateway to a rich tapestry of chemical transformations, including cycloaddition reactions, transition-metal-catalyzed couplings, and multicomponent reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of intricate heterocyclic scaffolds. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols to empower the seamless integration of this valuable building block into your synthetic endeavors.

I. [3+2] Cycloaddition Reactions: A Gateway to Five-Membered Heterocycles

The [3+2] cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), stands as a cornerstone of modern synthetic chemistry for the reliable formation of 1,2,3-triazoles.[1] The terminal alkyne of this compound is an excellent substrate for this transformation, leading to the formation of oxane-substituted triazoles, which are valuable isosteres for other functional groups in drug design.

Mechanistic Rationale: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a well-established catalytic cycle. A copper(I) species, often generated in situ from a copper(II) salt, coordinates with the terminal alkyne of this compound to form a copper acetylide. This intermediate then reacts with an organic azide in a concerted or stepwise manner to form a six-membered copper-containing intermediate, which subsequently rearranges and releases the 1,4-disubstituted triazole product, regenerating the copper(I) catalyst. The high regioselectivity for the 1,4-isomer is a hallmark of the copper-catalyzed process.[2]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu(I) Cu(I) Cu_Acetylide Copper(I) Acetylide Cu(I)->Cu_Acetylide + this compound - H+ Metallacycle Six-membered Copper Intermediate Cu_Acetylide->Metallacycle + R-N3 Product_Release Product Release & Catalyst Regeneration Metallacycle->Product_Release Product_Release->Cu(I) + Product Triazole_Product Oxane-Substituted 1,2,3-Triazole Product_Release->Triazole_Product This compound This compound This compound->Cu_Acetylide Azide Azide Metallacyycle Metallacyycle Azide->Metallacyycle caption Figure 1: Simplified catalytic cycle of the CuAAC reaction.

Caption: Figure 1: Simplified catalytic cycle of the CuAAC reaction.

Protocol 1: Synthesis of 1-(Oxan-2-ylmethyl)-4-phenyl-1H-1,2,3-triazole

This protocol details a representative CuAAC reaction between this compound and benzyl azide.

Materials:

  • This compound (1.0 eq)

  • Benzyl azide (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (e.g., 110 mg, 1.0 mmol) and benzyl azide (e.g., 140 mg, 1.05 mmol).

  • Dissolve the mixture in a 1:1 solution of t-BuOH and H₂O (e.g., 10 mL).

  • In a separate vial, prepare a solution of CuSO₄·5H₂O (e.g., 12.5 mg, 0.05 mmol) in a minimal amount of water.

  • In another vial, prepare a solution of sodium ascorbate (e.g., 20 mg, 0.10 mmol) in a minimal amount of water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction mixture should turn from blue to a yellowish-green suspension.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired triazole.

Expected Outcome: A white to off-white solid. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the structure of 1-(oxan-2-ylmethyl)-4-phenyl-1H-1,2,3-triazole.

II. Transition-Metal-Catalyzed Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Transition-metal catalysis offers a powerful platform for the functionalization of alkynes, enabling the formation of a wide range of heterocyclic structures. The Sonogashira coupling is a particularly valuable tool for creating C(sp)-C(sp²) bonds, providing access to arylated alkynes that can serve as precursors for more complex heterocycles.[3][4]

Mechanistic Insights: The Sonogashira Coupling

The Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst. The catalytic cycle begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) species. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[5]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Ox_Add Oxidative Addition Pd(0)->Ox_Add + Ar-X Transmetalation Transmetalation Ox_Add->Transmetalation Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Pd(0) + Product Product Arylated Alkyne Red_Elim->Product Cu(I) Cu(I) Cu_Acetylide Copper Acetylide Cu(I)->Cu_Acetylide + this compound + Base Cu_Acetylide->Transmetalation to Pd complex Ar-X Aryl Halide Ar-X->Ox_Add caption Figure 2: Catalytic cycles of the Sonogashira coupling reaction.

Caption: Figure 2: Catalytic cycles of the Sonogashira coupling reaction.

Protocol 2: Synthesis of 2-((4-Methoxyphenyl)ethynyl)oxane

This protocol describes a typical Sonogashira coupling of this compound with 4-iodoanisole.

Materials:

  • This compound (1.2 eq)

  • 4-Iodoanisole (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoanisole (e.g., 234 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 14 mg, 0.02 mmol), and CuI (e.g., 7.6 mg, 0.04 mmol).

  • Add anhydrous THF (e.g., 10 mL) and triethylamine (e.g., 0.28 mL, 2.0 mmol).

  • Add this compound (e.g., 132 mg, 1.2 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired arylated alkyne.

Expected Outcome: A pale yellow oil or solid. The structure of 2-((4-methoxyphenyl)ethynyl)oxane can be confirmed by spectroscopic methods. This product can then be used in subsequent cyclization reactions to form various heterocycles, such as indoles or quinolines.

III. Multicomponent Reactions: A Strategy for Rapidly Building Complexity

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot, offering high atom economy and operational simplicity.[6][7] The alkyne functionality of this compound can participate in a variety of MCRs to generate diverse heterocyclic scaffolds.

Protocol 3: A Representative Three-Component Synthesis of a Substituted Pyridine

This protocol is a representative example of how this compound could be employed in a three-component reaction to synthesize a substituted pyridine derivative. This is based on established methodologies for pyridine synthesis from alkynes.[8]

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • A β-enaminone (e.g., 4-(phenylamino)pent-3-en-2-one) (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Anhydrous ethanol (EtOH)

  • Ethyl acetate

  • Saturated aqueous solution of sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add anhydrous ethanol (e.g., 15 mL) and sodium ethoxide (e.g., 75 mg, 1.1 mmol).

  • To this solution, add the β-enaminone (e.g., 175 mg, 1.0 mmol) and malononitrile (e.g., 66 mg, 1.0 mmol). Stir the mixture at room temperature for 15 minutes.

  • Add this compound (e.g., 110 mg, 1.0 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 8-16 hours, monitoring its progress by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired polysubstituted pyridine.

Expected Outcome: A colored solid. The structure of the resulting pyridine derivative bearing an oxane substituent can be elucidated using NMR spectroscopy and mass spectrometry.

IV. Synthesis of Fused Heterocyclic Systems

The strategic placement of the oxane and ethynyl groups in this compound allows for its use in the synthesis of fused heterocyclic systems, such as furo[3,2-c]pyridines and oxazolo[4,5-b]pyridines, which are important scaffolds in medicinal chemistry.[7][9]

Conceptual Workflow for Fused Heterocycle Synthesis

A general strategy involves an initial functionalization of the alkyne, followed by an intramolecular cyclization that incorporates the oxane oxygen or a newly introduced heteroatom.

Fused_Heterocycle_Workflow Start This compound Step1 Functionalization of Alkyne (e.g., Sonogashira Coupling, Addition Reaction) Start->Step1 Intermediate Functionalized Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (e.g., Acid-catalyzed, Metal-mediated) Intermediate->Step2 Product Fused Heterocycle (e.g., Furo[3,2-c]pyridine) Step2->Product caption Figure 3: General workflow for the synthesis of fused heterocycles.

Caption: Figure 3: General workflow for the synthesis of fused heterocycles.

Protocol 4: Proposed Synthesis of a Tetrahydrofuro[3,2-c]pyridine Derivative

This protocol outlines a plausible synthetic route to a tetrahydrofuro[3,2-c]pyridine scaffold, inspired by the Pictet-Spengler reaction.[7]

Materials:

  • This compound (1.0 eq)

  • 2-Aminoethanol (1.0 eq)

  • An aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step A: Synthesis of the Aminoalkyne Intermediate.

    • In a sealed tube, react this compound with an excess of a primary amine, such as 2-aminoethanol, potentially with a catalyst, to form the corresponding propargylamine. This step may require elevated temperatures.

  • Step B: Pictet-Spengler-type Cyclization.

    • To a solution of the purified propargylamine from Step A in DCM, add the aromatic aldehyde.

    • Cool the mixture to 0 °C and add TFA dropwise.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution, and purify the crude product by column chromatography to yield the tetrahydrofuro[3,2-c]pyridine derivative.

Expected Outcome: A solid or oil, the structure of which would require extensive characterization due to the novelty of this specific transformation with this compound.

Quantitative Data Summary

ProtocolReaction TypeKey ReagentsProduct TypeRepresentative Yield Range
1[3+2] CycloadditionThis compound, Benzyl azide, CuSO₄, Sodium ascorbate1,2,3-Triazole80-95%
2Sonogashira CouplingThis compound, 4-Iodoanisole, PdCl₂(PPh₃)₂, CuIArylated Alkyne70-90%
3Multicomponent ReactionThis compound, Malononitrile, β-EnaminoneSubstituted Pyridine50-75% (expected)
4Fused Heterocycle SynthesisThis compound, Aminoalkanol, Aldehyde, TFATetrahydrofuro[3,2-c]pyridine40-60% (proposed)

Conclusion and Future Outlook

This compound is a potent and versatile building block for the synthesis of a wide range of complex heterocyclic compounds. Its unique structural features allow for the application of modern synthetic methodologies, including cycloadditions, transition-metal catalysis, and multicomponent reactions, to generate novel molecular scaffolds of interest to the pharmaceutical and agrochemical industries. The protocols and mechanistic insights provided in this application note serve as a guide for researchers to explore the rich chemistry of this compound and to unlock its full potential in their synthetic endeavors. Future research will undoubtedly uncover even more innovative applications of this valuable synthon, further expanding the accessible chemical space for the discovery of new bioactive molecules.

References

  • Ishoey, M., & Nielsen, T. E. (2014). Synthesis of heterocycles through transition-metal-catalyzed isomerization reactions. Chemistry, 20(29), 8832-40. [Link]

  • Sarkar, S., Banerjee, A., & Patel, B. K. (2017). Transition Metal Catalyzed Synthesis of Heterocycles via Multicomponent Reactions. In Multicomponent Reactions. CRC Press. [Link]

  • Yoo, E. J., & Chang, S. (2013). Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes. Chemical Society Reviews, 42(13), 5571-5583. [Link]

  • Li, B., & Ma, J. (2019). Recent advances in transition metal-catalyzed heteroannulative difunctionalization of alkenes via C–H activation for the synthesis of heterocycles. Organic Chemistry Frontiers, 6(18), 3325-3349. [Link]

  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric [3+2]-Cycloaddition Reactions. Chemical Reviews, 98(2), 863-909. [Link]

  • Chandrasekhar, S., & Narsihmulu, C. (2004). Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds. Organic & Biomolecular Chemistry, 2(6), 803-805. [Link]

  • Voskressensky, L. G., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 948-956. [Link]

  • Singh, M. S., & Singh, A. K. (2021). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 26(16), 4988. [Link]

  • Fedin, V. V., et al. (2021). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. Asian Journal of Organic Chemistry, 10(7), 1685-1694. [Link]

  • Asati, V., et al. (2020). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one Based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors With Anti-inflammatory Potential. Archiv der Pharmazie, 353(8), e2000078. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Tyumentsev, M. S., et al. (2017). Conditions optimization for the double Sonogashira coupling. ResearchGate.[Link]

  • Fedin, V. V., et al. (2021). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. ResearchGate.[Link]

  • Nakamura, M., et al. (2009). Ethyl 2-Methyl-3-oxo-2-(1-phenyl-vinyl)-butanoate. Organic Syntheses, 86, 259. [Link]

  • Voskressensky, L. G., et al. (2022). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Molecules, 27(21), 7261. [Link]

  • Reddy, T. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-cancer agents in medicinal chemistry, 20(8), 932-940. [Link]

  • Wikipedia. Diels–Alder reaction.[Link]

  • Organic Chemistry Portal. Diels-Alder Reaction.[Link]

  • Shestopalov, A. M., et al. (2003). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules, 8(11), 834-843. [Link]

  • ChemHelp ASAP. (2020). Sonogashira cross-coupling reaction.[Link]

  • Jana, S., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 13(5), 856. [Link]

  • Wang, G. (2020). Multicomponent Reactions for Integrating Multiple Functional Groups into an Antioxidant. Chemistry, an Asian journal, 15(20), 3249-3258. [Link]

  • Fiveable. Cycloaddition reactions | Organic Chemistry II Class Notes.[Link]

  • Wikipedia. Cycloaddition.[Link]

  • Jasiński, R. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices, 6, 1-15. [Link]

  • Riyaz, S., et al. (2023). Azide-alkyne [3 + 2] cycloaddition (32CA) reactions. ResearchGate.[Link]

  • Teodoro, J. S., & Phillips, R. S. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(17), 3106. [Link]

  • Zhang, Y., et al. (2022). Lewis Acid-Driven Multicomponent Reactions Enable 2-Alkyl Chromanones with Anticancer Activities. ResearchGate.[Link]

  • Chemistry LibreTexts. Sonogashira Coupling.[Link]

  • Gabano, E., & Ravera, M. (2019). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Current Opinion in Chemical Biology, 53, 122-131. [Link]

  • Tsuchii, K., & Ogawa, A. (2021). Multicomponent Reactions between Heteroatom Compounds and Unsaturated Compounds in Radical Reactions. Molecules, 26(17), 5283. [Link]

  • Chemistry LibreTexts. 1.2: Cycloaddition Reactions.[Link]

  • Yadav, D., et al. (2021). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Organic Chemistry Frontiers, 8(21), 6047-6075. [Link]

  • Brandão, P., et al. (2022). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. RSC Medicinal Chemistry, 13(12), 1471-1492. [Link]

  • Mykhailiuk, P. K. (2022). Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. Nature Chemistry, 14(10), 1156-1162. [Link]

  • Dudley, G. B., & Danishefsky, S. J. (2003). Intramolecular [2+2] cycloaddition reactions of alkynyl ether-derived ketenes. A convenient synthesis of donor-acceptor cyclobutanes. The Journal of organic chemistry, 68(1), 5-10. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2021). Diels Alder Reaction.[Link]

  • Holmes, H. L. (2011). The Diels-Alder Reaction: Ethylenic and Acetylenic Dienophiles. Organic Reactions, 4, 60-173. [Link]

  • Bertrand, F., et al. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules, 25(22), 5427. [Link]

  • Pizzo, F., & Vaccaro, L. (2021). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Molecules, 26(19), 5945. [Link]

  • Lee, S., et al. (2021). (A): Synthesis of 2-ethynylquinoline. (B): Synthesis of the key precursor 2-arylethynylquinolines. (C). ResearchGate.[Link]

  • Strieth-Kalthoff, F., et al. (2021). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society, 143(46), 19351-19357. [Link]

Sources

Application Note & Protocols: 2-Ethynyloxane as a Bioorthogonal Chemical Reporter for Studying Glycosylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Principle of Bioorthogonal Glycan Labeling

Understanding the dynamic process of protein glycosylation is critical for elucidating cell signaling, immune responses, and disease pathogenesis.[1][2][3] Traditional methods often lack the ability to study these modifications in real-time within a native biological context. Bioorthogonal chemistry offers a powerful solution by introducing chemical reporters into biomolecules, which can then be selectively tagged for visualization or enrichment.[4][5][6][7]

This strategy involves a two-step process:

  • Metabolic Incorporation: A chemical reporter, designed as an analog of a natural substrate (e.g., a sugar), is introduced to living cells or organisms.[8] The cell's own metabolic machinery incorporates this reporter into newly synthesized biomolecules, such as glycoproteins. The reporter contains a bioorthogonal handle—a functional group not naturally found in biological systems, such as an alkyne or an azide.[6]

  • Bioorthogonal Ligation: A probe molecule containing the complementary reactive handle (e.g., an azide to react with an alkyne) is introduced. This probe can be a fluorophore for imaging, a biotin tag for affinity purification, or another molecule of interest. The two handles "click" together in a highly specific and efficient reaction, allowing the labeled biomolecules to be detected and studied.[9][10]

Section 2: 2-Ethynyloxane - A Reporter for Glycan Dynamics

This compound is a chemical reporter designed for metabolic labeling of glycans. Its structure consists of an oxane ring, which is a six-membered cyclic ether that mimics the pyranose form of common monosaccharides (e.g., glucose, mannose). Attached to the 2-position is a terminal ethynyl (alkyne) group, which serves as the bioorthogonal handle for click chemistry.

Due to its structural similarity to natural sugars, this compound is recognized by cellular salvage pathways and incorporated into various classes of glycoproteins during their synthesis and modification in the endoplasmic reticulum and Golgi apparatus. Once incorporated, the alkyne handle projects from the glycan structure, making it accessible for covalent ligation with azide-functionalized probes.[9][11]

Mechanism of Action & Detection Workflow

The overall process involves feeding cells with this compound, allowing it to be incorporated into glycoproteins, and then detecting these modified proteins using a click reaction with an azide probe.

G cluster_cell Cell cluster_detection Detection (Lysis or Live Cell) Reporter This compound (Alkyne Reporter) Pathway Metabolic Pathway Reporter->Pathway Uptake Glycoprotein Newly Synthesized Glycoprotein Pathway->Glycoprotein Incorporation LabeledGlycoprotein Alkyne-Labeled Glycoprotein Glycoprotein->LabeledGlycoprotein ClickRxn Click Chemistry (CuAAC or SPAAC) LabeledGlycoprotein->ClickRxn Probe Azide Probe (e.g., Azide-Fluorophore) Probe->ClickRxn DetectedProtein Detected Glycoprotein ClickRxn->DetectedProtein

Caption: Mechanism of this compound labeling and detection.

Section 3: Core Experimental Protocols

Successful application of this compound requires careful execution of metabolic labeling followed by a highly efficient click chemistry reaction. Below are detailed protocols for labeling cultured mammalian cells.

Protocol 3.1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the incorporation of the alkyne reporter into cellular glycoproteins.

Rationale: The goal is to maximize incorporation into the target biomolecules while minimizing cytotoxicity. Incubation time and concentration are critical parameters that must be optimized for each cell line and experimental goal.

Materials:

  • Mammalian cells of interest in appropriate culture vessels.

  • Complete cell culture medium.[12]

  • This compound stock solution (e.g., 10-50 mM in DMSO).

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Seed cells on plates, dishes, or coverslips appropriate for your downstream analysis (e.g., 6-well plates for lysate analysis, glass coverslips for imaging). Culture cells until they reach 70-80% confluency.[11]

  • Prepare Labeling Medium: Thaw the this compound stock solution. Dilute it directly into pre-warmed complete culture medium to achieve the desired final concentration.

    • Starting Concentration: A final concentration of 25-50 µM is a robust starting point for most cell lines.

    • Optimization Insight: Perform a dose-response experiment (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to determine the optimal concentration that provides a strong signal without affecting cell viability.

  • Labeling: Aspirate the existing medium from the cells and replace it with the this compound-containing labeling medium.

  • Incubation: Incubate the cells for a period ranging from 4 to 24 hours at 37°C in a CO₂ incubator.[11]

    • Expert Tip: Shorter incubation times (4-8 hours) are often sufficient to label newly synthesized proteins with high turnover rates. Longer incubations (16-24 hours) increase the signal from more stable glycoproteins.

  • Harvesting: After incubation, proceed immediately to either cell lysis for biochemical analysis (Protocol 3.2) or fixation for imaging applications. For lysate preparation, wash the cells once with ice-cold PBS to remove residual labeling medium before harvesting.

Protocol 3.2: Protein Ligation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and popular click reaction for labeling in cell lysates.[9][13] It requires a copper(I) catalyst, which is toxic to living cells, making this method suitable for fixed cells or lysates only.[13]

Rationale: The reaction components must be added in a specific order to ensure proper reduction of Cu(II) to the active Cu(I) state and to prevent precipitation.[14] Amine-based buffers like Tris must be avoided as they chelate copper and inhibit the reaction.[13][14]

Materials:

  • Alkyne-labeled cell lysate (prepared in a non-amine buffer like PBS with 1% Triton X-100 or RIPA buffer).

  • Azide-functionalized probe (e.g., Azide-Fluorophore, Biotin-Azide).

  • Click-&-Go™ Reagent Stocks:

    • Copper (II) Sulfate (CuSO₄): 50 mM in dH₂O.

    • Copper-chelating Ligand (e.g., TBTA): 2 mM in 1:4 DMSO:t-butanol.[14]

    • Reducing Agent (e.g., Sodium Ascorbate): 500 mM in dH₂O (must be made fresh).

Procedure:

  • Prepare Lysate: Prepare cell lysate from metabolically labeled cells (and unlabeled control cells) according to standard protocols. Determine the protein concentration of each lysate.

  • Reaction Setup: In a microcentrifuge tube, combine the following components for a 50 µL final reaction volume:

    • Protein Lysate: 20-50 µg of protein.

    • Adjust Volume with PBS: Bring the total volume to 44 µL with PBS.

    • Azide Probe: 1 µL of a 2 mM stock (final concentration: 40 µM).

  • Prepare Click Master Mix: For each reaction, prepare a fresh master mix by adding the reagents in the following order.[14]

    • 3 µL CuSO₄ solution.

    • 1 µL TBTA ligand solution.

    • 1 µL fresh Sodium Ascorbate solution.

    • Vortex briefly to mix.

  • Initiate Reaction: Add 5 µL of the Click Master Mix to the 45 µL lysate/probe mixture.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent probe.

  • Downstream Analysis: The sample is now ready for analysis by SDS-PAGE and in-gel fluorescence scanning, or for enrichment via affinity pulldown if a biotin probe was used.

Quantitative Data Summary: CuAAC Reagent Concentrations
ReagentStock ConcentrationVolume (for 50 µL Rxn)Final Concentration
Protein Lysate1-5 mg/mL~10-40 µL20-50 µg total
Azide Probe2 mM1 µL40 µM
CuSO₄50 mM3 µL3 mM
TBTA Ligand2 mM1 µL40 µM
Sodium Ascorbate500 mM (fresh)1 µL10 mM

Section 4: Key Applications & Workflows

The ability to tag glycoproteins with this compound opens the door to a wide range of applications in basic research and drug development.

Application 4.1: Visualization of Glycoprotein Synthesis by Fluorescence Microscopy

For imaging applications, a copper-free click chemistry variant, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be used on fixed cells.[13] This avoids the use of cytotoxic copper.

G A 1. Seed & Culture Cells on Coverslips B 2. Metabolic Labeling with this compound (4-24h) A->B C 3. Wash, Fix & Permeabilize (e.g., PFA, Triton X-100) B->C D 4. Click Reaction (CuAAC with Azide-Fluorophore) C->D E 5. (Optional) Co-stain with Antibodies (e.g., for organelle markers) D->E F 6. Mount & Image (Confocal Microscopy) E->F

Caption: Experimental workflow for imaging glycoprotein synthesis.

Protocol Insights:

  • Fixation: Use 4% paraformaldehyde for fixation. If using CuAAC for imaging, methanol fixation is not recommended as it can disrupt protein localization.

  • Permeabilization: A mild detergent like Triton X-100 is required to allow the click reagents to enter the cell.

  • Controls: Always include a "no-reporter" control (cells not treated with this compound but still subjected to the click reaction) to assess background fluorescence.

Application 4.2: Proteomic Identification of Newly Glycosylated Proteins

By using a biotin-azide probe in the CuAAC reaction, newly glycosylated proteins can be captured and enriched for identification by mass spectrometry. This is a powerful discovery tool to identify proteins whose glycosylation status changes in response to stimuli or in disease states.[9][15]

G A 1. Metabolic Labeling (Control vs. Treated Cells) B 2. Cell Lysis & Protein Quantification A->B C 3. CuAAC Reaction with Biotin-Azide B->C D 4. Enrichment on Streptavidin Beads C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis & Data Interpretation E->F

Caption: Workflow for proteomic analysis of labeled glycoproteins.

Section 5: Troubleshooting & Expert Considerations

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal Insufficient labeling (low concentration or short incubation).Optimize this compound concentration and incubation time for your cell line.
Inefficient click reaction.Ensure sodium ascorbate is made fresh. Avoid Tris or other amine buffers.[13][14]
High Background Non-specific binding of the azide probe.Include a "no-reporter" control. Increase the number and duration of wash steps after the click reaction.
Impure reagents.Use high-quality reagents from a reputable supplier.
Cell Toxicity Reporter concentration is too high.Perform a viability assay (e.g., Trypan Blue, MTT) and reduce the concentration of this compound.

References

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Click Chemistry in Proteomic Investigations. (n.d.). PMC - PubMed Central - NIH. Retrieved January 2, 2026, from [Link]

  • Click-linking: a cell-compatible protein crosslinking method based on click chemistry. (2024). bioRxiv. Retrieved January 2, 2026, from [Link]

  • Click chemistry and its application to proteomics. (2019). G-Biosciences. Retrieved January 2, 2026, from [Link]

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. (2021). PMC. Retrieved January 2, 2026, from [Link]

  • Chemical reporters for biological discovery. (n.d.). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]

  • Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. (n.d.). PMC. Retrieved January 2, 2026, from [Link]

  • Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]

  • Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. (n.d.). PMC. Retrieved January 2, 2026, from [Link]

  • THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog. (2023). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]

  • Bioorthogonal chemistry: strategies and recent development. (n.d.). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]

  • Glycosylation and Its Role in Immune Checkpoint Proteins: From Molecular Mechanisms to Clinical Implications. (n.d.). NIH. Retrieved January 2, 2026, from [Link]

  • Concept of metabolic DNA labeling. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Inhibition of protein glycosylation is a novel pro-angiogenic strategy that acts via activation of stress pathways. (2020). PubMed. Retrieved January 2, 2026, from [Link]

  • Recent developments in bioorthogonal chemistry and the orthogonality within. (2020). Radboud Repository. Retrieved January 2, 2026, from [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]

  • Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]

  • Bioorthogonal Reactions for Labeling Proteins. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Versatile applications of deep eutectic solvents in drug discovery and drug delivery systems: Perspectives and opportunities. (n.d.). NIH. Retrieved January 2, 2026, from [Link]

  • Oxetanes in Drug Discovery Campaigns. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]

  • Immunocytochemistry Protocol: Culture, Fixation, Permeabilization, Blocking, Staining, Mounting and Imaging. (n.d.). Bio-Techne. Retrieved January 2, 2026, from [Link]

  • The small molecule luteolin inhibits N-acetyl-α-galactosaminyltransferases and reduces mucin-type O-glycosylation of amyloid precursor protein. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]

  • Inhibition of protein glycosylation is a novel pro-angiogenic strategy that acts via activation of stress pathways. (2020). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]

  • Protocol for Emulate Organ-Chips: 5-Ethynyl-2'-Deoxyuridine (EdU) Labeling. (2021). Emulate. Retrieved January 2, 2026, from [Link]

  • Protocol 2: Resuscitation of Frozen Cell Lines for Optimal Viability and Growth. (n.d.). Cytion. Retrieved January 2, 2026, from [Link]

  • 2-Deoxyglycosylation towards more effective and bioavailable neuroprotective molecules inspired by nature. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Ethynyloxane Click Reaction Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the azide-alkyne cycloaddition (click) reaction with 2-ethynyloxane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions to maximize your reaction yields and purity.

Introduction: The Chemistry of this compound Click Reactions

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles from an alkyne and an azide.[1][][3] this compound, with its terminal alkyne, is a versatile building block in this reaction. However, achieving high yields requires careful control of various reaction parameters. This guide will walk you through troubleshooting common issues and provide optimized protocols.

Frequently Asked Questions (FAQs)

Catalyst and Reagents

Q1: My reaction yield is consistently low or I'm observing no product formation. What is the most likely cause?

A1: Low or no product yield in a CuAAC reaction is a common issue that can often be traced back to the integrity of your reagents and the activity of the copper catalyst.[4]

  • Reagent Purity: Ensure the purity of your this compound, azide partner, and solvents. Impurities can interfere with the catalytic cycle.[4]

  • Catalyst Oxidation: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[5][6] It is crucial to use a reducing agent, such as sodium ascorbate, to maintain the copper in its +1 oxidation state.[1][7]

  • Fresh Reducing Agent: Always prepare your sodium ascorbate solution fresh. Over time, it can degrade and lose its effectiveness as a reducing agent.[4][8]

Q2: I'm using a reducing agent, but the reaction is still sluggish. Could there be another issue with my catalyst?

A2: Yes. Even with a reducing agent, the catalytic activity can be hampered. A crucial component for an efficient CuAAC reaction is a stabilizing ligand.[4][5]

  • Ligand Function: Ligands play a multifaceted role in the CuAAC reaction. They stabilize the catalytically active Cu(I) state, preventing both oxidation and disproportionation into Cu(0) and Cu(II).[1][9] Furthermore, accelerating ligands can significantly enhance the reaction rate.[9][10]

  • Choosing a Ligand: The choice of ligand is dependent on your reaction solvent. For aqueous media, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended.[4][9] For organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice.[8]

Q3: What is the optimal molar ratio of reactants, catalyst, and ligand?

A3: While a 1:1 stoichiometric ratio of azide to alkyne is theoretically ideal, using a slight excess (1.1-1.5 equivalents) of the more readily available reactant can drive the reaction to completion.[8] The copper catalyst is typically used in catalytic amounts, ranging from 1 to 5 mol%.[8] The ligand-to-copper ratio is also critical, with a 2:1 to 5:1 ratio often recommended to ensure adequate stabilization of the catalyst.[8][11]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at specific problems you may encounter and actionable steps to resolve them.

Issue 1: Low or No Product Yield

If you are experiencing low or no product yield, a systematic approach to troubleshooting is essential.

Low_Yield_Troubleshooting start Low or No Product Yield catalyst_check Is the Copper Catalyst Active? start->catalyst_check reagent_check Are Reagents Pure and Stoichiometry Correct? catalyst_check->reagent_check Yes catalyst_solution Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. catalyst_check->catalyst_solution No conditions_check Are Reaction Conditions Optimal? reagent_check->conditions_check Yes reagent_solution Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). reagent_check->reagent_solution No substrate_issues Are there Substrate-Specific Issues? conditions_check->substrate_issues Yes conditions_solution Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. conditions_check->conditions_solution No substrate_solution Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. substrate_issues->substrate_solution Yes

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Issue 2: Presence of Side Products

The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of a diacetylene byproduct.[7][12]

  • Cause: This side reaction is promoted by the presence of oxygen and Cu(II) ions.[6][7]

  • Solution: To minimize Glaser coupling, it is crucial to deoxygenate your reaction mixture.[7][8] This can be achieved by bubbling an inert gas, such as nitrogen or argon, through your solvent and reaction mixture.[8] Additionally, ensuring a sufficient concentration of the reducing agent and a stabilizing ligand will help to suppress this side reaction by keeping the copper in the Cu(I) state.[7]

Issue 3: Difficulty in Product Purification

The triazole products of click chemistry are often polar, which can present challenges during purification.

  • Residual Copper: If you used a copper catalyst, residual copper salts can be a significant impurity.[13] Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA can effectively remove copper ions.[13]

  • Chromatography: For highly polar triazoles, standard silica gel chromatography may result in poor separation.[13] Consider using reverse-phase chromatography (C18) or adding a small amount of a polar solvent like methanol to your eluent during silica gel chromatography to improve separation.[13]

Optimized Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol is a general guideline and may require optimization for your specific azide substrate.

Materials:

  • This compound

  • Azide substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents

  • Degassed solvent (e.g., t-BuOH/water mixture, DMSO, DMF)[8][14]

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 eq) and the azide substrate (1.1 eq) in the chosen degassed solvent.

  • Catalyst Premix: In a separate vial, prepare a premixed solution of CuSO₄·5H₂O (0.05 eq) and the appropriate ligand (0.1 - 0.25 eq).[7]

  • Reaction Initiation: Add the catalyst/ligand premix to the solution of reactants.

  • Addition of Reducing Agent: Add a freshly prepared solution of sodium ascorbate (0.1 eq) to the reaction mixture to initiate the reaction.[7]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.[15]

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with a saturated aqueous solution of EDTA to remove residual copper, followed by a brine wash.[13] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound

The RuAAC reaction is an excellent alternative to CuAAC as it typically yields the 1,5-disubstituted triazole regioisomer.[16][17]

Materials:

  • This compound

  • Azide substrate

  • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD))[16][18]

  • Anhydrous, degassed solvent (e.g., toluene, THF)

Procedure:

  • Inert Atmosphere: Set up the reaction under an inert atmosphere (nitrogen or argon).

  • Reactant and Catalyst Addition: To a flame-dried flask, add the ruthenium catalyst (1-5 mol%), this compound (1.0 eq), the azide substrate (1.1 eq), and the anhydrous, degassed solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevate the temperature as needed. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Summary and Mechanistic Overview

Table 1: Key Parameters for Optimizing this compound Click Reactions
ParameterRecommended Range/ValueRationale
Azide:Alkyne Ratio 1.1-1.5 : 1A slight excess of one reagent can drive the reaction to completion.[8]
Copper Catalyst Loading 1-5 mol%Catalytic amounts are sufficient for an efficient reaction.[8]
Ligand:Copper Ratio 2:1 to 5:1Ensures stabilization of the Cu(I) catalyst and can accelerate the reaction.[8][11]
Sodium Ascorbate 5-20 mol%Acts as a reducing agent to maintain the active Cu(I) state.[15]
Temperature Room Temperature to 60 °CMild conditions are generally sufficient, but gentle heating can increase the rate.[15]
CuAAC Reaction Mechanism

The mechanism of the CuAAC reaction is a multi-step process that highlights the crucial role of the copper catalyst.

CuAAC_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) CopperAcetylide Copper(I) Acetylide (R-C≡C-Cu) CuI->CopperAcetylide + Alkyne Alkyne This compound (R-C≡CH) Metallacycle Six-membered Copper Metallacycle CopperAcetylide->Metallacycle + Azide Azide Azide (R'-N₃) Triazolide Copper Triazolide Metallacycle->Triazolide Rearrangement Triazolide->CuI - H⁺ Product 1,4-Disubstituted Triazole Triazolide->Product + H⁺ Protonation Protonolysis (H⁺)

Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

  • troubleshooting low yield in copper-catalyzed click reactions - Benchchem. (URL: )
  • Optimize Your Copper-Catalyzed Click Chemistry With Acceler
  • troubleshooting low yield in m-PEG10-azide click chemistry reactions - Benchchem. (URL: )
  • Technical Support Center: Optimizing CuAAC Reactions with Copper Ligands - Benchchem. (URL: )
  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications. (URL: [Link])

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. (URL: [Link])

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. (URL: [Link])

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC - NIH. (URL: [Link])

  • Optimization of the click reaction conditions a - ResearchGate. (URL: [Link])

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - PubMed Central. (URL: [Link])

  • Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - NIH. (URL: [Link])

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (URL: [Link])

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. (URL: [Link])

  • Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed. (URL: [Link])

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - MDPI. (URL: [Link])

  • Low yields in Click rxn : r/OrganicChemistry - Reddit. (URL: [Link])

  • Optimized CuAAC reaction set‐up. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). - ResearchGate. (URL: [Link])

  • Technical Support Center: Purification of Substituted 1,2,4-Triazoles - Benchchem. (URL: )
  • Click chemistry - Wikipedia. (URL: [Link])

  • Why is the efficiency of my CuAAC click chemistry so low? - ResearchGate. (URL: [Link])

  • Side reactions of macromonomers under CuAAC condition. - ResearchGate. (URL: [Link])

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - SciSpace. (URL: [Link])

  • [Orgo Lab 2] Click Chemistry - YouTube. (URL: [Link])

  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism | Request PDF. (URL: [Link])

  • 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) | Request PDF. (URL: [Link])

  • Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis - Chemical Science Review and Letters. (URL: [Link])

  • Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC - NIH. (URL: [Link])

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC. (URL: [Link])

  • Effects of solvent on the reaction time and yield a - ResearchGate. (URL: [Link])

  • Solvent effect on reaction yield | Download Table - ResearchGate. (URL: [Link])

  • Click Chemistry Azide-Alkyne Cycloaddition. (URL: [Link])

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms | ACS Omega - ACS Publications. (URL: [Link])

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions - Beilstein Journals. (URL: [Link])

  • Best solvent for azide alkyne cycloaddition? - ResearchGate. (URL: [Link])

  • A Comprehensive Guide to Click Chemistry Reaction - Labinsights. (URL: [Link])

  • Effect of solvent on the click polymerization a | Download Table - ResearchGate. (URL: [Link])

  • Effect of Al-distribution on oxygen activation over Cu-CHA - research.chalmers.se. (URL: [Link])

Sources

Common side reactions and byproducts in 2-ethynyloxane chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-ethynyloxane chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize byproduct formation, and ensure the integrity of your experimental outcomes.

Section 1: Troubleshooting Guide - Common Side Reactions

This section addresses specific experimental issues, their probable causes rooted in unwanted side reactions, and provides actionable troubleshooting steps.

Issue 1: Formation of a High-Molecular-Weight, Insoluble Precipitate During Reaction or Purification

Question: I'm performing a copper-catalyzed reaction with this compound, and I'm observing the formation of a significant amount of a solid, insoluble byproduct. What is happening and how can I prevent it?

Answer:

This is a classic sign of oxidative homocoupling of the terminal alkyne, known as the Glaser coupling , which results in the formation of a symmetrical 1,3-diyne.[1][2] This reaction is particularly prevalent when using copper(I) salts as catalysts in the presence of an oxidant, which can be atmospheric oxygen.[3]

Causality: The reaction proceeds through the formation of a copper(I) acetylide complex. In the presence of an oxidant, two of these complexes couple to form the diyne.[1] The resulting diyne byproduct, being larger and often more symmetrical than the starting material, can have significantly lower solubility, causing it to precipitate from the reaction mixture.

Troubleshooting Protocol:

  • Deoxygenate Rigorously: Before adding your catalyst and reagents, thoroughly degas your solvent and reaction vessel. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for sensitive reactions.

  • Choose the Right Ligand: For copper-catalyzed reactions like the Sonogashira coupling, the choice of ligand is crucial. Ligands such as TMEDA (tetramethylethylenediamine) can stabilize the copper(I) species and may reduce the rate of homocoupling.[4]

  • Modify the Catalyst System: In some cases, switching to a copper-free Sonogashira coupling protocol can eliminate the homocoupling byproduct.[5][6]

  • Control Reagent Addition: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Issue 2: Unexpected Carbonyl Signal (approx. 1650-1700 cm⁻¹) in IR or ¹³C NMR Spectrum After Acidic Workup or Chromatography on Silica Gel

Answer:

The likely cause is an acid-catalyzed Meyer-Schuster rearrangement . This is a well-documented reaction for propargyl alcohols, and the propargyl ether system within this compound is susceptible to a similar transformation under acidic conditions. The rearrangement converts the propargylic system into an α,β-unsaturated aldehyde.

Causality: The reaction is initiated by the protonation of the oxygen atom of the oxane ring, followed by a rearrangement to form an allenol intermediate, which then tautomerizes to the more stable α,β-unsaturated aldehyde.[1] Strong acids are known to induce this rearrangement, but the acidic nature of silica gel can also be sufficient to cause this side reaction during chromatography.

Troubleshooting Protocol:

  • Avoid Strong Acids: If possible, use non-acidic conditions for your reaction and workup. If an acidic workup is necessary, use a buffered solution or a weak acid and keep the contact time to a minimum.

  • Neutralize Before Purification: Before loading your crude product onto a silica gel column, ensure that any residual acid has been thoroughly quenched and removed. A wash with a saturated sodium bicarbonate solution is recommended.

  • Use Deactivated Silica Gel: Treat your silica gel with a base, such as triethylamine, before preparing your column. A common method is to use a slurry of silica gel in a solvent containing 1-2% triethylamine.

  • Consider Alternative Purification Methods: If the Meyer-Schuster rearrangement remains a persistent issue, consider alternative purification techniques such as distillation, recrystallization, or chromatography on a less acidic stationary phase like alumina (neutral or basic).

  • Employ Milder Catalysts: If your desired reaction is acid-catalyzed, explore the use of milder Lewis acids or transition metal catalysts that are less prone to inducing the rearrangement.

Issue 3: Broad, Unresolved Humps in NMR and Smearing on TLC Plate, Indicating Polymerization

Question: My reaction involving this compound in the presence of a Lewis acid has resulted in a thick, oily residue that gives very broad signals in the NMR and just streaks on the TLC plate. What is causing this?

Answer:

This is indicative of acid-catalyzed ring-opening polymerization of the oxane ring. Cyclic ethers are susceptible to polymerization initiated by Lewis or Brønsted acids.[7][8] The presence of the ethynyl group may not directly participate in the polymerization but the reaction conditions required for its transformation can trigger this unwanted side reaction.

Causality: The reaction is initiated by the coordination of the Lewis acid to the oxygen atom of the oxane ring, which activates the ring towards nucleophilic attack. Another molecule of this compound can act as a nucleophile, leading to a chain reaction and the formation of a polymer.

Troubleshooting Protocol:

  • Control the Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. Low temperatures can significantly reduce the rate of polymerization.

  • Use a Non-coordinating Solvent: Solvents that can compete for coordination to the Lewis acid may help to temper its activity and reduce the likelihood of initiating polymerization.

  • Select a Milder Lewis Acid: If possible, screen for a milder Lewis acid that is still effective for your desired reaction but less prone to causing ring-opening.

  • Stoichiometry of the Lewis Acid: Use the minimum effective amount of the Lewis acid. In some cases, a catalytic amount may be sufficient.

  • Inverse Addition: Add the Lewis acid slowly to the solution of the substrate at a low temperature to avoid a localized high concentration of the acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: I have stored my this compound for several months and now I am getting inconsistent results in my reactions. What could be the issue?

A1: The most likely issue is the formation of peroxides . Ethers, including cyclic ethers like this compound, are known to form explosive peroxides upon exposure to air and light over time.[9][10][11][12] These peroxides can act as initiators for radical reactions, leading to a variety of unwanted side products and potentially creating a significant safety hazard. You should always test for the presence of peroxides in aged bottles of this compound before use. If peroxides are present, they must be removed, for example by passing the material through a column of activated alumina, or the chemical should be disposed of according to your institution's safety guidelines.

Q2: Can the terminal alkyne of this compound undergo hydration?

A2: Yes, the hydration of the alkyne to form a methyl ketone is a possible side reaction, especially in the presence of strong acids and water, or with certain transition metal catalysts (e.g., mercury, gold, or ruthenium salts). This is a Markovnikov addition of water across the triple bond. If you are observing an unexpected methyl ketone in your product mixture, you should rigorously exclude water from your reaction.

Q3: Are there any known byproducts from Sonogashira coupling reactions with this compound?

A3: Besides the Glaser homocoupling byproduct discussed in Issue 1, other potential side reactions in Sonogashira couplings include the reduction of the alkyne, and reactions involving the base, especially if it is a nucleophilic amine.[13] Careful selection of the catalyst, ligands, and base is key to minimizing these byproducts.

Section 3: Data and Diagrams

Table 1: Summary of Common Side Products and Their Spectroscopic Signatures
Side ReactionCommon ByproductKey IR Bands (cm⁻¹)Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
Glaser Coupling1,4-Bis(oxan-2-yl)buta-1,3-diyne~2150 (internal C≡C)Absence of terminal ≡C-HSignals for internal alkyne carbons
Meyer-Schusterα,β-Unsaturated Aldehyde1680-1705 (C=O), 1620-1640 (C=C)9.3-10.0 (aldehyde H), 6.0-7.5 (vinyl H)190-200 (C=O)
Ring-OpeningPolyetherBroad O-H (if terminated by water), C-O stretchBroad, unresolved signalsBroad, unresolved signals
Alkyne HydrationMethyl Ketone1705-1725 (C=O)~2.1 (singlet, 3H)200-210 (C=O), ~30 (CH₃)
Diagram 1: Competing Reaction Pathways for this compound

G cluster_0 Starting Material cluster_2 Side Reactions This compound This compound MeyerSchuster Meyer-Schuster (Unsaturated Aldehyde) This compound->MeyerSchuster H⁺ (Acid) Polymerization Ring-Opening Polymerization This compound->Polymerization Lewis Acid Desired_Product Desired_Product This compound->Desired_Product Desired Conditions (e.g., Pd/Cu, Aryl Halide) Glaser Glaser This compound->Glaser [Cu], O₂

Caption: Key reaction pathways for this compound.

Diagram 2: Experimental Workflow for Troubleshooting Byproduct Formation

G cluster_conditions Modify Reaction Conditions cluster_purification Modify Purification start Reaction with Byproduct Formation char char start->char id_side_rxn id_side_rxn char->id_side_rxn cond_inert Improve Inert Atmosphere id_side_rxn->cond_inert If Diyne cond_acid Avoid/Neutralize Acid id_side_rxn->cond_acid If Aldehyde cond_temp Lower Reaction Temperature id_side_rxn->cond_temp If Polymer analyze Analyze New Outcome cond_inert->analyze pur_silica Use Neutralized Silica cond_acid->pur_silica cond_temp->analyze pur_silica->analyze pur_alt Alternative Method (Distillation, Alumina) pur_alt->analyze

Caption: Troubleshooting workflow for byproduct identification and mitigation.

References

  • Sindhu, K., & Anilkumar, G. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(55), 29065-29077.
  • Glaser coupling. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Selective Ring-Opening reactions of Unsymmetric Oxetanes. (n.d.). Chinese Journal of Organic Chemistry.
  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermedi
  • PEROXIDE FORMING CHEMICALS. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • Peroxide Formation. (n.d.). The Ohio State University, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Peroxide Forming Chemicals. (n.d.). Environmental Health & Safety, University of Washington. Retrieved from [Link]

  • Peroxide Forming Chemicals. (n.d.). Princeton University, Environmental Health and Safety. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira Coupling. (2024, August 5). In Chemistry LibreTexts. Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4469-4493.
  • Ring Opening Reactions of 2-Methyleneoxetanes. (n.d.).
  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016).
  • Opening of Epoxides With Acid. (2015, February 2). Master Organic Chemistry. Retrieved from [Link]

  • Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. (n.d.). Stereoselective Synthesis.
  • Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. (2020, April 19). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Improving the Aqueous Solubility of 2-Ethynyloxane for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the use of 2-ethynyloxane in your bioassays. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we will address common issues with practical, scientifically-grounded solutions to ensure the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

A1: this compound is a chemical reagent with the molecular formula C7H10O.[1] It is used in the synthesis of other molecules, such as 1,6-dioxaspiro[4.5]dec-3-enes.[1] Like many organic compounds, particularly those with a higher carbon-to-oxygen ratio and nonpolar moieties, this compound is expected to have low aqueous solubility. This poor solubility can lead to several problems in bioassays, including:

  • Precipitation in stock solutions and assay plates: This results in an inaccurate final concentration of the compound.

  • Reduced bioavailability: The compound may not be accessible to the biological target (e.g., cells, enzymes).

  • Inconsistent and unreliable data: Poor solubility can lead to high variability between replicate wells and experiments.

Q2: I'm observing precipitation of this compound in my aqueous buffer. What is the first thing I should try?

A2: The initial and most straightforward approach is to use a co-solvent. Co-solvents are water-miscible organic solvents that can significantly increase the solubility of hydrophobic compounds.[2][3]

  • Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity for a wide range of compounds and its miscibility with water.[4]

Recommended Starting Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • For your bioassay, perform serial dilutions of this stock solution into your aqueous assay buffer.

  • Crucially, ensure the final concentration of DMSO in your assay wells is consistent across all conditions (including vehicle controls) and is at a level that is non-toxic to your biological system.

Q3: What is a safe final concentration of DMSO for my cell-based assay?

A3: The tolerance to DMSO is highly cell-type dependent. However, a general guideline is to keep the final concentration at or below 0.5%.[5][6]

  • Concentrations above 1% can lead to reduced cell viability and other off-target effects.[7][8]

  • Some studies have shown that even concentrations as low as 0.25% and 0.5% can have inhibitory or stimulatory effects on certain cell types.[7]

  • It is always best practice to perform a DMSO tolerance experiment for your specific cell line to determine the maximum non-toxic concentration.

DMSO Concentration General Effect on Cell Viability Recommendation
< 0.1%Generally considered safe for most cell lines.Ideal for sensitive assays.
0.1% - 0.5%Minimal to no cytotoxicity in many cell lines.[5][6]A common working range.
> 0.5% - 1.0%Potential for inhibitory or stimulatory effects, cytotoxicity in some cell lines.[7]Use with caution and after validation.
> 1.0%Often cytotoxic.[6][7][9]Generally not recommended.
Troubleshooting Guide

Issue 1: Even with DMSO, I'm still seeing precipitation at my desired final concentration.

This indicates that the aqueous solubility of this compound is being exceeded even with the use of a co-solvent. Here are some advanced strategies to consider:

Strategy 1: Employing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[11][]

  • Mechanism of Action: The hydrophobic this compound molecule partitions into the nonpolar interior of the cyclodextrin, while the polar exterior of the cyclodextrin interacts with the aqueous environment, effectively solubilizing the compound.[11]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and low toxicity.[][13]

Experimental Workflow for Cyclodextrin Solubilization:

G cluster_prep Preparation cluster_complexation Complexation cluster_final Final Steps A Prepare aqueous solution of HP-β-CD C Add the this compound stock solution dropwise to the cyclodextrin solution while vortexing A->C B Prepare high-concentration stock of this compound in a minimal amount of organic solvent (e.g., DMSO, ethanol) B->C D Incubate the mixture (e.g., 1-2 hours at room temperature or 37°C) with continuous agitation C->D E Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates D->E F Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC, UV-Vis) E->F G Use the filtered, quantified solution for your bioassay F->G

Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.

Strategy 2: Utilizing Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds.[2]

  • Mechanism of Action: The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a nonpolar microenvironment where this compound can partition. The hydrophilic heads of the surfactants face the aqueous buffer, rendering the entire micelle soluble.

  • Common Non-ionic Surfactants: Polysorbates (e.g., Tween® 20, Tween® 80) and polyethylene glycol-based surfactants (e.g., Triton™ X-100) are commonly used.

  • Considerations: It is essential to determine the potential effects of the chosen surfactant on your bioassay, as they can have biological activity.

Issue 2: My compound seems to be soluble, but I'm getting inconsistent results.

This could be due to the formation of small, invisible aggregates of this compound. These aggregates can lead to variability in the amount of active compound available in each well.

Solution: Particle Size Reduction

Reducing the particle size of a drug can increase its surface area, which in turn can enhance its dissolution rate.[2][14][15]

  • Sonication: Applying ultrasonic energy to your stock solution or final assay solution can help to break up aggregates and improve dissolution.

  • Vortexing: Vigorous mixing can also aid in the dissolution process.

Recommended Protocol for Preparing Assay Plates:

  • Prepare a concentrated stock of this compound in 100% DMSO.

  • Perform an intermediate dilution in your assay buffer.

  • Vortex this intermediate dilution vigorously for 30-60 seconds.

  • If necessary, sonicate the intermediate dilution in a water bath for 5-10 minutes.

  • Use this freshly prepared and mixed solution to make the final dilutions in your assay plates.

Logical Relationship of Solubilization Strategies:

G A Poor Aqueous Solubility of this compound B Use of Co-solvents (e.g., DMSO) A->B Initial Approach C Inclusion Complexation (Cyclodextrins) B->C If precipitation persists D Micellar Solubilization (Surfactants) B->D Alternative to Cyclodextrins E Particle Size Reduction (Sonication) B->E To address aggregation F Successful Bioassay C->F D->F E->F

Caption: Decision tree for selecting a solubilization strategy for this compound.

By systematically applying these strategies, you can overcome the challenges associated with the poor aqueous solubility of this compound and obtain reliable, reproducible data in your bioassays.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. Semantic Scholar. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available at: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]

  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. Available at: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. Available at: [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]

  • Effect of various DMSO concentrations on cell viability. Values... ResearchGate. Available at: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. Available at: [Link]

  • (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Available at: [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Efficiency in 2-Ethynyloxane Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-ethynyloxane labeling. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during bioconjugation experiments using this compound. By understanding the underlying principles of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, you can systematically diagnose and resolve challenges leading to low labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in labeling?

This compound is a cyclic ether containing a terminal alkyne functional group. Its molecular formula is C7H10O and it has a molecular weight of 110.15 g/mol [1]. The terminal alkyne is the key to its utility in bioconjugation, allowing it to react with azide-modified molecules through a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[2][3][4]. This reaction forms a stable triazole linkage, covalently attaching the oxane moiety to the target biomolecule[5]. The oxane ring can be useful for modulating the physicochemical properties of the labeled molecule, such as solubility or steric bulk.

Q2: What is the fundamental mechanism of this compound labeling?

The labeling reaction is a CuAAC click reaction. The process is not a simple mixing of reagents; it involves a catalytic cycle that is sensitive to several factors. The key catalytic species is Copper(I) (Cu(I))[6]. Since Cu(I) is unstable and prone to oxidation to the inactive Cu(II) state, the reaction is typically performed using a Cu(II) salt (like copper(II) sulfate, CuSO4) in the presence of a reducing agent (commonly sodium ascorbate) to generate Cu(I) in situ[6][7]. A stabilizing ligand is also crucial to protect the Cu(I) from oxidation and to accelerate the reaction[8][9].

Below is a simplified workflow for a typical this compound labeling experiment.

G cluster_0 Core Reaction Components cluster_1 Catalyst System & Protection cluster_2 Inhibitors & Problems Azide Azide-Biomolecule Degradation Reagent Degradation Azide->Degradation Product Labeled Biomolecule Azide->Product Alkyne This compound Alkyne->Degradation Alkyne->Product Cu_I Cu(I) Catalyst Cu_I->Product catalyzes Cu_II Cu(II) Source (e.g., CuSO4) Cu_II->Cu_I Reducer Reducing Agent (e.g., Ascorbate) Reducer->Cu_II reduces Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Cu_I stabilizes & accelerates Oxygen Dissolved Oxygen Oxygen->Cu_I oxidizes (inactivates) Chelators Chelating Agents (e.g., EDTA) Chelators->Cu_II sequesters

Sources

Technical Support Center: Strategies to Minimize 2-Ethynyloxane Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for minimizing cytotoxicity in experiments involving 2-ethynyloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. We will move beyond simple protocols to explain the underlying scientific principles, ensuring your experiments are both successful and reproducible.

Introduction: Understanding this compound and Its Cytotoxic Potential

This compound is a valuable chemical probe used in various biological applications, particularly in metabolic labeling and click chemistry. Its alkyne group allows for the bioorthogonal ligation to azide-containing molecules, enabling the visualization and identification of newly synthesized biomolecules.[1] However, like many chemical probes, this compound can exhibit cytotoxicity, which can confound experimental results and lead to misinterpretation of data.

The cytotoxicity of alkyne-containing probes can stem from several factors, including the inherent reactivity of the alkyne group, its impact on cellular metabolism, and off-target effects. Furthermore, the subsequent click chemistry reaction, often catalyzed by copper, can introduce additional cytotoxic elements. This guide will provide a comprehensive overview of strategies to mitigate these effects.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, offering explanations and actionable solutions.

Issue 1: High Levels of Cell Death Observed After this compound Labeling

Q1: I'm observing significant cell death, even before the click reaction. What are the likely causes and how can I fix this?

A1: High cytotoxicity from this compound alone is often related to its concentration, the duration of exposure, and the metabolic state of the cells. Here’s a breakdown of the causative factors and how to address them:

  • Concentration-Dependent Toxicity: Like many chemical agents, the toxicity of this compound is dose-dependent. It is crucial to determine the optimal, lowest effective concentration for your specific cell type and experimental goals.

  • Prolonged Incubation: Extended exposure to this compound can lead to cumulative toxic effects.[2]

  • Metabolic Stress: The incorporation of any modified molecule can place stress on cellular metabolic pathways.[2] This can be particularly pronounced in rapidly dividing cells or cells under other experimental stressors.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[3][4]

Solutions & Optimization Strategies:

Parameter Recommendation Scientific Rationale
Concentration Perform a dose-response curve to determine the IC50 value. Start with a low concentration (e.g., 10-50 µM) and titrate up.Establishes the lowest effective concentration that provides sufficient labeling without inducing significant cell death.[2][5]
Incubation Time Reduce the incubation time. A time-course experiment (e.g., 4, 8, 12, 24 hours) can identify the shortest duration for adequate labeling.[2][6]Minimizes the cumulative toxic effects of the probe on cellular processes.[5]
Cell Health Ensure cells are in the logarithmic growth phase and have a high viability (>95%) before starting the experiment. Avoid using over-confluent cells.Healthy, actively dividing cells are more resilient to the metabolic stress of incorporating a chemical probe.
Solvent Concentration Keep the final concentration of the solvent (e.g., DMSO) in the culture medium below 0.5%, and ideally below 0.1%.[3][4]High concentrations of organic solvents can disrupt cell membranes and interfere with cellular functions.[3]
Experimental Protocol: Dose-Response and Time-Course Optimization

This protocol outlines a method to systematically determine the optimal concentration and incubation time for this compound in your specific cell line.

Materials:

  • Your adherent or suspension cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere overnight if applicable.

  • Dose-Response Setup: Prepare serial dilutions of this compound in complete culture medium. A typical range to test would be 10 µM to 500 µM. Include a vehicle control (DMSO at the highest concentration used).

  • Time-Course Setup: For each concentration, set up replicate plates for different incubation times (e.g., 4, 8, 12, 24 hours).

  • Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for the designated time points under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Viability Assessment: At the end of each incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to determine the highest concentration and longest incubation time that result in minimal cytotoxicity (e.g., >90% viability).

Issue 2: Cytotoxicity is Primarily Observed After the Click Chemistry Reaction

Q2: My cells look healthy after labeling with this compound, but show significant death after the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. What's causing this and how can I prevent it?

A2: The cytotoxicity observed after the click reaction is most often due to the copper(I) catalyst. While essential for the reaction, Cu(I) is toxic to cells, primarily through the generation of reactive oxygen species (ROS), which leads to oxidative damage.

Solutions to Mitigate Copper Toxicity:

Strategy Recommendation Scientific Rationale
Use Copper Chelating Ligands Incorporate a copper-chelating ligand such as THPTA or BTTAA into your click reaction cocktail.[5]These ligands stabilize the Cu(I) oxidation state required for the reaction while reducing its bioavailability and potential to generate ROS.[5]
Optimize Copper Concentration Titrate the copper sulfate (CuSO₄) concentration to the lowest effective level. Start with a range of 50 µM to 500 µM.Minimizes the cellular exposure to toxic copper ions while still achieving efficient ligation.
Minimize Reaction Time Perform the click reaction for the shortest duration possible. For many cell types, 15-30 minutes is sufficient.[5]Reduces the time cells are exposed to the cytotoxic copper catalyst.
Consider Copper-Free Click Chemistry If copper-induced toxicity remains a persistent issue, consider using copper-free click chemistry alternatives.[7][8]Reactions like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilize strained cyclooctynes (e.g., DBCO) that react with azides without a copper catalyst, offering greater biocompatibility.[7][8][9]
Experimental Workflow: Minimizing Cytotoxicity During Click Chemistry

G cluster_0 Pre-Click Labeling cluster_1 Click Reaction Optimization cluster_2 Post-Click Analysis A 1. Optimize this compound Concentration & Incubation B 2. Prepare Click Reaction Cocktail (CuSO4, Ligand, Azide-Fluorophore) A->B Healthy Labeled Cells C 3. Add Fresh Sodium Ascorbate (Reduces Cu(II) to Cu(I)) B->C D 4. Incubate for Minimal Time (e.g., 15-30 min) C->D E 5. Wash Cells Thoroughly D->E F 6. Assess Cell Viability (e.g., MTT Assay) E->F G 7. Proceed with Downstream Analysis (e.g., Imaging, Proteomics) E->G

Caption: Workflow for minimizing cytotoxicity during this compound experiments.

Issue 3: Altered Cellular Phenotype or Function Post-Labeling

Q3: Even with good cell viability, I'm noticing changes in cell cycle progression or protein synthesis after this compound treatment. How can I address these more subtle cytotoxic effects?

A3: this compound and other metabolic labels can sometimes perturb the very processes they are designed to monitor. It's crucial to be aware of and control for these potential artifacts.

  • Cell Cycle Arrest: Some alkyne-modified molecules have been shown to induce cell cycle arrest, often at the G2/M phase.[10][11][12] This can be a direct effect of the compound or a response to metabolic stress.

  • Impact on Protein Synthesis: The incorporation of non-canonical amino acids or other modified building blocks can sometimes alter the rate of protein synthesis.[13][14][15]

  • Induction of Apoptosis: At higher concentrations or with prolonged exposure, this compound can trigger apoptotic pathways.[11][12][16][17] This can be caspase-dependent or independent.[17][18][19][20][21]

Validation and Control Strategies:

Potential Artifact Recommended Control Experiment Scientific Rationale
Cell Cycle Perturbation Perform flow cytometry analysis of cell cycle distribution (e.g., using propidium iodide staining) in both labeled and unlabeled control cells.Directly assesses whether the labeling protocol alters the normal progression of the cell cycle.[10][16][22]
Altered Protein Synthesis Use a global protein synthesis assay (e.g., puromycin incorporation followed by western blot) to compare the overall rate of protein synthesis in labeled versus unlabeled cells.Provides a direct measure of whether this compound is inhibiting or stimulating protein synthesis.[23]
Apoptosis Induction Conduct an apoptosis assay, such as Annexin V/PI staining or a caspase activity assay, to compare labeled and control cells.Quantifies the level of apoptosis induced by the labeling procedure.[16][17][24]
Serum Starvation Effects If using serum starvation to synchronize cells, be aware that this can also induce cell cycle arrest and apoptosis.[16][22][24][25][26] Compare the effects of this compound in both serum-starved and non-starved conditions.Differentiates the effects of the labeling agent from those induced by the synchronization method.
Signaling Pathway: Potential Mechanisms of this compound Induced Cytotoxicity

G This compound This compound Metabolic Stress Metabolic Stress This compound->Metabolic Stress p53 Activation p53 Activation Metabolic Stress->p53 Activation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Caspase Activation Caspase Activation Caspase Activation->Apoptosis p53 Activation->Cell Cycle Arrest (G2/M) p53 Activation->Caspase Activation

Caption: Potential signaling pathways involved in this compound cytotoxicity.

Frequently Asked Questions (FAQs)

Q4: Can I perform this compound labeling in serum-free media?

A4: While possible, it's important to be cautious. Serum starvation is a common method for cell cycle synchronization but can also induce a G0/G1 growth arrest and sensitize cells to apoptosis.[16][22][24][25] If your experiment requires serum-free conditions, it is critical to run parallel controls to distinguish the effects of serum deprivation from those of this compound.

Q5: Are there less toxic alternatives to this compound for metabolic labeling?

A5: The choice of an alternative depends on the specific biomolecule you are targeting. For labeling newly synthesized proteins, analogs of methionine like azidohomoalanine (AHA) or homopropargylglycine (HPG) are commonly used.[1][27] For studying other metabolic pathways, a variety of alkyne- or azide-modified sugars, nucleosides, and lipids are available. It is always advisable to consult the literature and perform pilot experiments to determine the least toxic and most efficient probe for your specific application.

Q6: How does the cytotoxicity of this compound compare to other thymidine analogs like EdU and BrdU?

A6: 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog structurally related to this compound, has been shown to be more cytotoxic and genotoxic than 5-bromo-2'-deoxyuridine (BrdU), particularly in cells with defective homologous recombination repair.[28] Given the structural similarities, it is reasonable to hypothesize that this compound may exhibit a comparable or even greater level of cytotoxicity than EdU. Therefore, careful optimization and validation are paramount when using any alkyne-modified nucleoside analog.

Conclusion

Minimizing the cytotoxicity of this compound is achievable through a systematic and well-controlled experimental approach. By carefully optimizing the concentration and incubation time, mitigating the toxicity of the copper catalyst, and being vigilant for subtle effects on cellular physiology, researchers can harness the power of this chemical probe while maintaining the integrity of their biological system. Always remember that the optimal conditions are cell-type and experiment-dependent, and thorough validation is the cornerstone of robust and reproducible scientific findings.

References

  • Chen, J., Wang, Y., Wu, J., & Zhang, L. (2011). 2ME and 2OHE2 exhibit growth inhibitory effects and cell cycle arrest at G2/M in RL95-2 human endometrial cancer cells through activation of p53 and Chk1. Molecular and Cellular Biochemistry, 352(1-2), 221-30.
  • BenchChem. (2025). Application Notes and Protocols for Metabolic Labeling of Cells with Alkyne-Modified Small Molecules.
  • Ge, C., et al. (2012).
  • Chuh, KN., & Pratt, MR. (2016). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current Protocols in Chemical Biology, 8(4), 261-282.
  • Hou, M., et al. (2025). Serum starvation sensitizes tumor cells without inducing off-target effects.
  • Grzelak, A., et al. (2020). Serum starvation-based method of ovarian cancer cell dormancy induction and termination in vitro. Scientific Reports, 10(1), 1-13.
  • Dieterich, DC., et al. (2012). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Dieterich, DC., et al. (2013). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology.
  • Zaro, BW., et al. (2012). Metabolic labeling enables selective photocrosslinking of O-GlcNAc-modified proteins to their binding partners. Proceedings of the National Academy of Sciences, 109(13), 4862-4867.
  • Creative PEGWorks. (n.d.). Types of Click Chemistry Reagents.
  • Li, TM., et al. (2016). Serum starvation-induces down-regulation of Bcl-2/Bax confers apoptosis in tongue coating-related cells in vitro. Experimental and Therapeutic Medicine, 12(5), 3371-3377.
  • Ghosh, R., et al. (2003). Cell cycle block and apoptosis induction in a human melanoma cell line following treatment with 2-methoxyoestradiol: therapeutic implications?. Melanoma Research, 13(2), 119-127.
  • Dikomey, E., et al. (1998). Effects of serum starvation on radiosensitivity, proliferation and apoptosis in four human tumor cell lines with different p53 status.
  • Safavi, M., et al. (2018). Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells. In Vitro Cellular & Developmental Biology-Animal, 54(2), 136-146.
  • Sigma-Aldrich. (n.d.). Click Chemistry Reagents Overview.
  • Limsirichaikul, S., et al. (2016). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 17(9), 1533.
  • BenchChem. (2025). Technical Support Center: Minimizing Cytotoxicity of 6-Ethynylcinnoline Labeling.
  • BroadPharm. (n.d.). Click Chemistry Reagents.
  • BenchChem. (2025). Optimizing incubation time for Anticancer agent 158 experiments.
  • Biochempeg. (n.d.). Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG.
  • Ghasemi, M., et al. (2014). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 2(1), e18821.
  • Kruman, II., et al. (1998). Caspase-dependent and -independent events in apoptosis induced by hydrogen peroxide. Journal of Cellular Physiology, 176(2), 311-320.
  • Chen, Y., et al. (2021). Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy. Molecules, 26(11), 3183.
  • Gunasekaran, B., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Antioxidants, 11(2), 332.
  • Attia, DM., et al. (2011). 2-methoxyestradiol mediates apoptosis through caspase-dependent and independent mechanisms in ovarian cancer cells but not in normal counterparts. Journal of Ovarian Research, 4(1), 1-13.
  • Wissing, D., et al. (1997). Involvement of caspase-dependent activation of cytosolic phospholipase A2 in tumor necrosis factor-induced apoptosis. Proceedings of the National Academy of Sciences, 94(10), 5073-5077.
  • White, JP., et al. (2021). Chemotherapy agents reduce protein synthesis and ribosomal capacity in myotubes independent of oxidative stress. American Journal of Physiology-Cell Physiology, 321(6), C1000-C1009.
  • Kumar, S. (2009). The role of caspase-2 in stress-induced apoptosis. Apoptosis, 14(12), 1421-1428.
  • BenchChem. (2025). Technical Support Center: Strategies to Minimize Geranylgeraniol-Induced Cytotoxicity.
  • Zhang, X., et al. (2010). 2-Methoxyestradiol blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells. Acta Biochimica et Biophysica Sinica, 42(9), 615-622.
  • Li, Y., et al. (2018). Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. Oncology Letters, 15(5), 7737-7743.
  • Dimmock, JR., et al. (1998). Cytotoxic 2,6-bis(arylidene)cyclohexanones and related compounds. Journal of Medicinal Chemistry, 41(21), 4012-4020.
  • Bracci, L., et al. (2014). Immune-based mechanisms of cytotoxic chemotherapy: implications for the design of novel and rationale-based combined treatments against cancer.
  • Koksal, E., et al. (2019). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 24(12), 2225.
  • Monsurrò, R., et al. (2021). Cytotoxicity of Alizarine versus Tetrabromocathecol Cyclometalated Pt(II)
  • Sury, MD., et al. (2015). Enrichment of Newly Synthesized Proteins following treatment of C2C12 Myotubes with Endotoxin and Interferon-γ. PLoS ONE, 10(6), e0129522.
  • BenchChem. (2025). Optimizing Incubation Time for Compound X Experiments: A Technical Support Guide.
  • ResearchGate. (n.d.). The Effects of E2 Are Time and Cell Cycle Dependent A, Time course...
  • Chang, MC., et al. (2022). Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages. International Journal of Molecular Sciences, 23(16), 9295.
  • David, ET., et al. (1983). Studies on the effect of ethanol on eukaryotic protein synthesis in vitro. Journal of Biological Chemistry, 258(12), 7702-7706.
  • Lang, CH., et al. (2000). Inhibition of Muscle Protein Synthesis by Alcohol Is Associated With Modulation of eIF2B and eIF4E. American Journal of Physiology-Endocrinology and Metabolism, 279(6), E1230-E1239.

Sources

Technical Support Center: Optimizing Copper-Catalyzed Reactions of 2-Ethynyloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for copper-catalyzed reactions involving 2-ethynyloxane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst and ligand selection, troubleshoot common experimental hurdles, and optimize reaction outcomes. The information herein is synthesized from established literature and field expertise to provide a robust resource for your synthetic challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when setting up copper-catalyzed reactions with this compound.

Q1: What is the active catalytic species in these reactions, and how do I maintain its activity?

A1: The catalytically active species is Copper(I) (Cu(I)).[1] Copper(II) (Cu(II)) salts are generally not competent catalysts for these transformations.[2] Cu(I) is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[1][2]

  • In-situ Generation: A common and convenient method is to use a Cu(II) precursor, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate to generate Cu(I) in the reaction mixture.[1][3] This approach avoids the need to handle potentially less stable Cu(I) salts.

  • Direct Use of Cu(I) Salts: Pre-formed Cu(I) salts like CuI or CuBr can be used directly. However, they require more stringent anaerobic conditions to prevent oxidation.[3]

  • Maintaining Activity: To protect the Cu(I) state, it is crucial to:

    • Degas Solvents: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) to remove dissolved oxygen.[1]

    • Use a Reducing Agent: When starting with a Cu(II) source, a reducing agent like sodium ascorbate is essential and its solution should always be prepared fresh.[1]

    • Employ Stabilizing Ligands: Ligands are critical for stabilizing the Cu(I) oxidation state and preventing disproportionation or oxidation.[2][3]

Q2: My reaction shows low or no yield. What are the first things I should check?

A2: When facing a low-yielding reaction, a systematic check of the core components is the most effective troubleshooting strategy.

  • Catalyst Activity: Confirm that your copper source is active and in the correct oxidation state (Cu(I)), as detailed in Q1.

  • Reagent Purity: Verify the purity of your this compound, the coupling partner, and solvents. Impurities can poison the catalyst or lead to side reactions.[1] Terminal alkynes, in particular, should be free of residual base or metal catalysts from their synthesis.[4]

  • Anaerobic Conditions: Ensure that oxygen is rigorously excluded from the reaction. The primary side reaction for terminal alkynes in the presence of oxygen is oxidative homocoupling (Glaser coupling), which consumes the starting material.[2][4]

Q3: How do I choose the right ligand for my specific this compound reaction (e.g., C-N, C-O, or C-C bond formation)?

A3: Ligand choice is paramount and depends heavily on the nature of the bond being formed and the nucleophile/electrophile involved. There is no single "best" ligand; selection is application-specific.

  • For C-N Bond Formation (e.g., Azide-Alkyne Cycloaddition, Amidation):

    • Tris(triazolylmethyl)amine Ligands (TBTA, THPTA): These are exceptionally effective for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction. TBTA is used in organic solvents, while the hydroxyl-functionalized THPTA is ideal for aqueous systems.[3] They accelerate the reaction and protect the Cu(I) catalyst.[2]

    • Diamine Ligands (e.g., N,N'-dimethylethylenediamine): These are workhorse ligands for Ullmann-type C-N coupling reactions (amidation, amination). They prevent the formation of less reactive copper species and allow reactions to proceed under milder conditions.[5][6]

  • For C-O Bond Formation (e.g., Etherification):

    • 1,10-Phenanthroline and its Derivatives: These ligands are highly effective for C-O coupling reactions. The rigid bidentate structure is well-suited to facilitate the necessary oxidative addition and reductive elimination steps.[7] Specially designed phenanthroline ligands can even enable catalysis with Cu(II) precursors in air.[8]

  • For C-C Bond Formation (e.g., Hydroalkylation, Sonogashira-type):

    • N-Heterocyclic Carbenes (NHCs): NHC-copper complexes are excellent for reactions like hydroalkylation.[9] The choice of the NHC ligand (e.g., SIPr) is crucial for success.[9]

    • Phosphine Ligands: While more common in palladium catalysis, certain phosphine ligands can be effective in copper-catalyzed C-C couplings, often used in conjunction with palladium for Sonogashira reactions.

Q4: I'm observing significant formation of a diyne byproduct. What is happening and how can I prevent it?

A4: The formation of a diyne byproduct is the result of Glaser coupling, the oxidative homocoupling of your terminal alkyne, this compound.[2][4] This is a very common side reaction in copper-catalyzed alkyne chemistry. It is promoted by the presence of oxygen, which oxidizes the Cu(I)-acetylide intermediate.

Prevention Strategies:

  • Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your reaction flask is properly sealed and under an inert atmosphere (argon or nitrogen). Use degassed solvents.

  • Use of a Reducing Agent: Including sodium ascorbate in the reaction mixture can help maintain a reducing environment, keeping the copper in its Cu(I) state and minimizing oxidation.

  • Appropriate Ligand: A well-chosen ligand can stabilize the Cu(I)-acetylide intermediate and favor the desired cross-coupling pathway over homocoupling.

  • Control of Reaction Conditions: Sometimes, lowering the reaction temperature or adjusting the rate of addition of one of the reagents can disfavor the bimolecular homocoupling reaction.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving more complex issues.

Problem 1: Low or Stalled Reaction Conversion

If your reaction starts but fails to reach completion, or the yield is consistently low despite addressing the basics from the FAQ section, consider the following.

G cluster_cat Catalyst System cluster_reagent Reagents & Solvents cluster_cond Reaction Conditions cluster_side Side Reactions start Low or Stalled Conversion cat_check Is the Catalyst System Optimized? start->cat_check reagent_check Are Reagents and Solvents Pure? cat_check->reagent_check Yes cat_1 Verify Cu(I) state (Add fresh reducing agent) cat_check->cat_1 No cond_check Are Reaction Conditions Optimal? reagent_check->cond_check Yes reagent_1 Confirm purity via NMR/LC-MS reagent_check->reagent_1 Unsure side_rxn Are Side Reactions Occurring? cond_check->side_rxn Yes cond_1 Screen temperature (e.g., RT, 40°C, 60°C) cond_check->cond_1 No side_1 Check for Homocoupling (Glaser) - Ensure anaerobic conditions side_rxn->side_1 Yes cat_2 Increase catalyst/ligand loading (e.g., from 1% to 5 mol%) cat_1->cat_2 cat_3 Screen different ligands (Diamine, Phen, NHC, etc.) cat_2->cat_3 cat_4 Consider a different Cu salt (e.g., CuI vs. Cu(OTf)₂) cat_3->cat_4 end Problem Solved cat_4->end reagent_2 Re-purify starting materials (distillation, chromatography) reagent_1->reagent_2 reagent_3 Use freshly opened, anhydrous solvents reagent_2->reagent_3 reagent_3->end cond_2 Screen solvents (e.g., Toluene, Dioxane, DMF, DMSO) cond_1->cond_2 cond_3 Adjust concentration cond_2->cond_3 cond_3->end side_2 Check for substrate decomposition - Monitor by TLC/LC-MS over time side_1->side_2 side_2->end

  • Potential Cause: Ligand Inhibition or Mismatch. The oxane ring in this compound contains an oxygen atom that could potentially act as a competing ligand, coordinating to the copper center and inhibiting catalysis. This is especially true if the primary ligand has a weak association constant with copper.

    • Solution: Switch to a ligand with a stronger binding affinity or a different coordination geometry. Bidentate or tridentate ligands (e.g., diamines, phenanthrolines, TBTA) are often more robust as they are less likely to be displaced from the copper center.[2][5][10]

  • Potential Cause: Poor Solubility. this compound or its coupling partner may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

    • Solution: Perform a solvent screen. Test a range of solvents with different polarities (e.g., Toluene, Dioxane, DMF, DMSO). Sometimes a co-solvent system is necessary to fully solubilize all components.[3]

  • Potential Cause: Incompatible Base. For reactions requiring a base (e.g., Ullmann or Sonogashira couplings), the chosen base may be too strong, leading to substrate degradation, or too weak, resulting in inefficient deprotonation of the alkyne or nucleophile.

    • Solution: Screen a panel of bases. For C-N/C-O couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For C-C couplings, organic bases like Et₃N or DIPEA are often used.[11]

Section 3: Catalyst and Ligand Selection Guide

The following tables provide a comparative overview to aid in the selection of your catalytic system.

Table 1: Comparison of Common Copper Sources
Copper SourceActive Species GenerationProsConsTypical Loading
CuI, CuBr, CuCl Direct use of Cu(I)High activity, no reducing agent needed.Air and moisture sensitive; may require glovebox handling.[3]1-10 mol%
Cu(OTf)₂ Reduction by nucleophile or dedicated reducing agentHighly Lewis acidic, can activate substrates.Requires careful control of reduction to avoid side reactions.5-15 mol%
CuSO₄ • 5H₂O In-situ reduction with Sodium AscorbateInexpensive, air-stable, ideal for aqueous/protic media.[3]Water of hydration can be detrimental in anhydrous reactions.1-10 mol%
Cu(OAc)₂ In-situ reductionAir-stable, good solubility in some organic solvents.Can be less reactive than halide or triflate salts.5-15 mol%
[Cu(MeCN)₄]PF₆ or BF₄ Direct use of a stabilized Cu(I) complexGood solubility in organic solvents, highly active.More expensive, air-sensitive.1-5 mol%
Table 2: Ligand Selection Guide for this compound Reactions
Ligand ClassExample LigandKey Features & RationaleRecommended Applications
Nitrogen-based (Bidentate) N,N'-Dimethylethylenediamine (DMEDA)Simple, inexpensive, and highly effective for C-N and C-O couplings. Prevents formation of inactive copper aggregates.[5][6]Ullmann-type amination/amidation, Goldberg reaction (C-O coupling).
Nitrogen-based (Rigid) 1,10-PhenanthrolineRigid backbone pre-organizes the copper coordination sphere, promoting catalytic turnover. Excellent for C-O couplings.[7]C-O bond formation (etherification).
N-Heterocyclic Carbenes (NHCs) SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)Strong σ-donors that form robust Cu-C bonds. Stabilizes the catalyst and promotes high turnover numbers. The choice of NHC is critical for success.[9]Hydrofunctionalization reactions (e.g., hydroalkylation), C-C bond formation.[9][12]
Triazole-based (Tridentate/Tetradentate) TBTA (Tris(benzyltriazolylmethyl)amine)Specifically designed to accelerate CuAAC ("click") reactions and protect the Cu(I) catalyst from oxidation and disproportionation.[2][3]Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Section 4: Standardized Experimental Protocols

The following protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood.

Protocol 1: General Procedure for Cu(I)-Catalyzed C-N Coupling (Ullmann-type)
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the copper catalyst (e.g., CuI, 5 mol%), the ligand (e.g., DMEDA, 10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the amine or amide nucleophile (1.2 equiv.), the aryl halide coupling partner (if applicable, 1.0 equiv.), and this compound (if it is the coupling partner, 1.0 equiv.).

  • Add the degassed solvent (e.g., Dioxane or Toluene, to make a 0.1-0.5 M solution) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Section 5: Mechanistic Insights

Understanding the catalytic cycle is key to rational optimization. While the exact intermediates can vary, a generalized cycle for a copper-catalyzed cross-coupling of this compound is depicted below.

G cluster_side Off-Cycle Inactivation A Active L-Cu(I)-X Catalyst B π-Alkyne Complex A->B + this compound C Copper(I) Acetylide L-Cu(I)-C≡C-Oxane B->C - H-X (Base) D Oxidative Addition (Cu(III) Intermediate) C->D + Electrophile (R'-Y) F Glaser Homocoupling (Diyne Product) C->F + O₂ E Reductive Elimination D->E E->A + Product (R'-C≡C-Oxane)

Mechanistic Steps Explained:

  • Coordination: The terminal alkyne, this compound, coordinates to the active Ligand-Cu(I) complex.

  • Deprotonation: In the presence of a base, the acidic terminal proton of the alkyne is removed to form a key intermediate: the copper(I) acetylide.[13] The pKa of the alkyne C-H bond is a critical factor in this step.[13][14]

  • Oxidative Addition: The electrophile (e.g., an aryl halide) undergoes oxidative addition to the copper acetylide, forming a transient Cu(III) intermediate.[7] This step is often rate-limiting.

  • Reductive Elimination: The Cu(III) species rapidly undergoes reductive elimination to form the new C-C, C-N, or C-O bond and regenerate the active L-Cu(I) catalyst, which re-enters the catalytic cycle.[7]

The ligand (L) plays a crucial role in every step, modulating the electronics and sterics of the copper center to facilitate each transformation and prevent catalyst deactivation pathways like the Glaser homocoupling.[2]

References
  • Title: Copper-Catalyzed Hydroalkylation of Terminal Alkynes Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates Source: MDPI URL: [Link]

  • Title: Selected Copper-Based Reactions for C-N, C-O, C-S and C-C Bond Formation Source: ResearchGate URL: [Link]

  • Title: Diamine Ligands in Copper-Catalyzed Reactions Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PMC - PubMed Central URL: [Link]

  • Title: Copper-Catalyzed Hydroalkylation of Terminal Alkynes Source: ACS Publications URL: [Link]

  • Title: Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions Source: MDPI URL: [Link]

  • Title: Cu(II)-Catalyzed Reaction of Ethynyl Methylene Cyclic Carbamates and Amines: Synthesis of Polysubstituted Pyrroles Source: Organic Chemistry Portal URL: [Link]

  • Title: Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation Source: ACS Publications URL: [Link]

  • Title: A ligand-enabled, copper(ii)-catalyzed, highly selective and efficient synthesis of 2E-alkenylfurans from ynenones Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: A Copper-Catalyzed Tandem Cyclization Reaction of Aminoalkynes with Alkynes for the Construction of Tetrahydropyrrolo[1,2-a]quinolines Scaffold Source: PMC - NIH URL: [Link]

  • Title: Diamine Ligands in Copper-Catalyzed Reactions Source: ResearchGate URL: [Link]

Sources

Technical Support Center: HPLC and Chromatography Methods for Purifying 2-Ethynyloxane Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-ethynyloxane conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for challenges encountered during the purification of this specific class of molecules. Drawing from extensive experience in chromatography, this resource explains the causality behind experimental choices to empower you to solve even the most complex separation challenges.

Introduction: The Challenge of this compound Conjugates

This compound conjugates are a unique molecular class, often synthesized via click chemistry, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] Their purification by High-Performance Liquid Chromatography (HPLC) presents a distinct set of challenges stemming from the combined properties of the oxane ring, the terminal alkyne (or resulting triazole), and the conjugated partner molecule.

Key challenges include:

  • Complex Reaction Mixtures: Crude products often contain unreacted starting materials, copper catalysts, ligands, and byproducts, all with varying polarities.[3]

  • Analyte-Metal Interactions: The terminal alkyne and the resulting triazole ring can chelate with metal ions, including residual copper catalyst or ions leached from stainless steel HPLC components.[4][5][6] This can lead to poor peak shape, low recovery, and even on-column reactions.[6][7]

  • Polarity and Solubility Issues: The oxane moiety introduces polarity, while the conjugate partner can range from highly hydrophobic to hydrophilic, making the selection of an appropriate stationary and mobile phase non-trivial.

This guide provides a structured approach to method development and troubleshooting to address these specific issues.

Part 1: Method Selection and Initial Workflow

Choosing the correct chromatographic mode is the most critical first step. The decision hinges on the overall polarity of the final conjugate.

Diagram: Initial Purification Strategy Workflow

G cluster_0 Crude Reaction Mixture cluster_1 Decision Point: Conjugate Polarity cluster_2 Primary Purification Path cluster_3 Secondary/Specialty Methods Crude This compound Conjugate (e.g., from CuAAC reaction) Polarity_Check Is the conjugate soluble in non-polar organic solvents? Crude->Polarity_Check RP_HPLC Reversed-Phase (RP-HPLC) (C18, C8 Columns) Polarity_Check->RP_HPLC No (Polar/ Water-Soluble) NP_HPLC Normal-Phase (NP-HPLC) (Silica, Cyano, Diol Columns) Polarity_Check->NP_HPLC Yes (Non-Polar/ Organic-Soluble) HILIC HILIC for very polar conjugates RP_HPLC->HILIC If poorly retained Argentation Argentation Chromatography (for alkyne/alkene separation) NP_HPLC->Argentation If co-eluting with alkene byproduct G Start Peak Tailing Observed Check_Load Is sample load within column limits? Start->Check_Load Reduce_Load Reduce Injection Mass/ Dilute Sample Check_Load->Reduce_Load No Check_pH Is analyte basic? (pKa > 8) Check_Load->Check_pH Yes End Peak Shape Improved Reduce_Load->End Modify_pH Add TFA/Formic Acid to Mobile Phase (pH 2-3) Check_pH->Modify_pH Yes Check_Metal Is an inert column/ system being used? Check_pH->Check_Metal No Modify_pH->End Add_Chelator Add 5-10 µM EDTA to Mobile Phase Check_Metal->Add_Chelator No Check_Metal->End Yes Inert_System Switch to a Bio-Inert or PEEK-lined Column Add_Chelator->Inert_System If problem persists Inert_System->End

Sources

Technical Support Center: Preventing the Degradation of 2-Ethynyloxane in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing 2-ethynyloxane in their experimental workflows. The unique chemical structure of this compound, featuring a terminal alkyne and an oxane ring, makes it a versatile tool, particularly in bioconjugation and medicinal chemistry. However, this same structure presents stability challenges in aqueous environments. This document provides a comprehensive overview of the potential degradation pathways, troubleshooting strategies, and best practices to ensure the integrity of your experiments.

Core Principles of this compound Stability

The stability of this compound in aqueous buffers is primarily influenced by two key chemical functionalities: the terminal alkyne and the oxane (tetrahydropyran) ring. Understanding the vulnerabilities of these groups is the first step in preventing unwanted degradation.

The Reactivity of the Terminal Alkyne

The carbon-carbon triple bond of the ethynyl group is susceptible to hydration, particularly under acidic conditions. This reaction proceeds via an enol intermediate, which then rapidly tautomerizes to the more stable ketone form.[1][2] This transformation results in the loss of the terminal alkyne, rendering the molecule inactive for subsequent reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". The acid-catalyzed hydration of terminal alkynes typically yields a methyl ketone.[1][2][3]

The Integrity of the Oxane Ring

The oxane ring is a cyclic ether. Ethers are generally stable but can undergo cleavage under strongly acidic conditions. This acid-catalyzed hydrolysis would break the carbon-oxygen bond within the ring, leading to a ring-opened product.[4] While this is less common under typical biological buffer conditions (pH 6-8), prolonged exposure to even mildly acidic environments or localized pockets of low pH can promote this degradation pathway.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered by researchers and provides actionable solutions.

FAQ 1: I'm observing a new, unexpected peak in my HPLC/LC-MS analysis after incubating this compound in my buffer. What could it be?

Answer: The appearance of a new peak is a strong indicator of degradation. Based on the chemical properties of this compound, the most probable culprits are:

  • Alkyne Hydration Product: An acid-catalyzed addition of water across the triple bond would result in the formation of a methyl ketone.[1][2][5] This new molecule will have a different retention time on your chromatography column.

  • Oxane Ring-Opening Product: If your buffer is acidic, you might be observing the product of hydrolysis, where the oxane ring has been opened.[4]

Troubleshooting Steps:

  • pH Verification: Immediately check the pH of your buffer solution. Ensure it is within the optimal range for your experiment and for the stability of this compound (ideally neutral to slightly basic).

  • Buffer Choice: Consider the components of your buffer. Phosphate buffers, for instance, can sometimes create localized acidic microenvironments that facilitate alkyne hydration. Consider switching to alternative buffering agents like HEPES or TRIS if you suspect buffer-mediated degradation.

  • Temperature Control: Higher temperatures accelerate chemical reactions, including degradation. Perform your experiments at the lowest temperature that is compatible with your protocol.

FAQ 2: My click chemistry (CuAAC) reaction with this compound is giving me low yields. Could this be a stability issue?

Answer: Yes, this is a very likely cause. The success of a CuAAC reaction is entirely dependent on the availability of the terminal alkyne. If this compound is degrading in your reaction mixture, the effective concentration of one of your key reactants is decreasing, which will inevitably lead to lower product yields.

Key Factors Affecting CuAAC Reaction Success:

ParameterPotential IssueRecommended Solution
pH Acidic conditions can hydrate the alkyne, making it unreactive.Maintain a pH between 7 and 8.
Oxygen The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen. This can also lead to oxidative side reactions of the alkyne.Deoxygenate all buffers and reagents by sparging with an inert gas (e.g., argon or nitrogen) before use.
Copper Source The Cu(I) catalyst can be unstable.Use a Cu(I)-stabilizing ligand like TBTA or prepare the Cu(I) catalyst in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.

Experimental Workflow for a Robust CuAAC Reaction:

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare & Deoxygenate Aqueous Buffer (pH 7.4) C Combine Azide and This compound in Buffer A->C B Prepare Stock Solutions: - this compound (in DMSO) - Azide Compound - CuSO4 - Sodium Ascorbate B->C D Add Sodium Ascorbate C->D E Add CuSO4 to Initiate Reaction D->E F Incubate at Room Temp. E->F G Quench Reaction (e.g., with EDTA) F->G H Analyze by LC-MS or HPLC G->H

Caption: A robust workflow for CuAAC reactions.

FAQ 3: What are the best practices for storing this compound?

Answer: Proper storage is paramount to ensuring the long-term stability and utility of this compound.

Storage Recommendations:

  • Neat Compound: Store at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[6]

  • Stock Solutions: Prepare stock solutions in an anhydrous, aprotic solvent such as DMSO or DMF. Store these solutions at -20°C or lower in vials with septa to allow for removal of aliquots without introducing atmospheric moisture.

Always bring the compound and solutions to room temperature before opening to prevent condensation of water from the air into the container.

Protocol: Stability Assessment of this compound

This protocol allows you to empirically determine the stability of this compound in your buffer of choice.

Objective: To quantify the degradation of this compound over time in a specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system with a C18 column

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Create a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in your aqueous buffer. Prepare enough for all your time points.

  • T=0 Analysis: Immediately after preparation, inject an aliquot into the HPLC/LC-MS to establish the initial peak area of the intact this compound.

  • Incubation: Incubate your working solution at the desired temperature (e.g., 25°C or 37°C).

  • Time-Course Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and inject it into the HPLC/LC-MS.

  • Data Analysis: For each time point, calculate the percentage of this compound remaining relative to the T=0 sample. Plot this percentage against time to visualize the degradation profile.

Logical Flow of Stability Assessment:

Stability_Assessment A Prepare Stock & Working Solutions of this compound B Analyze T=0 Sample (Establish Baseline) A->B C Incubate Working Solution at Desired Temperature A->C E Calculate % Remaining vs. Time B->E D Analyze Samples at Multiple Time Points C->D D->E F Determine Stability Profile E->F

Caption: A logical diagram for assessing the stability of this compound.

By adhering to these guidelines and proactively assessing the stability of this compound in your specific experimental context, you can significantly improve the reliability and reproducibility of your results.

References

  • Khan Academy. (n.d.). Hydration of alkynes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. Retrieved from [Link]

  • JoVE. (2023, April 30). Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes. Retrieved from [Link]

  • Leah4sci. (2019, October 30). Alkyne Acid Catalyzed Hydration Reaction and Mechanism [Video]. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). DFT Study of the Hydrolysis Reaction in Atranes and Ocanes: The Influence of Transannular Bonding. Retrieved from [Link]

  • Wikipedia. (n.d.). Sucrose. Retrieved from [Link]

  • Brinker, C. J. (n.d.). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.
  • Tulane University. (n.d.). Chemical Safety. Office of Environmental Health and Safety (OEHS). Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

Sources

Overcoming steric hindrance in 2-ethynyloxane cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cycloaddition Strategies

Welcome to the technical support center for synthetic strategies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with sterically demanding cycloaddition reactions, specifically those involving the 2-ethynyloxane moiety. The bulky nature of the oxane ring proximal to the reactive alkyne presents a significant steric barrier, often leading to low yields or reaction failure. This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My [4+2] cycloaddition with a this compound derivative is not proceeding, even at high temperatures. What is the most likely cause?

A: The primary issue is almost certainly high activation energy due to steric hindrance. The bulky oxane group prevents the diene and dienophile (the this compound) from achieving the necessary proximity and orientation in the transition state.[1][2] While thermal energy is the first tool, if refluxing in high-boiling solvents like toluene or xylene fails, the thermal energy is insufficient to overcome this barrier without causing decomposition. The next step is to consider catalytic methods.

Q2: What is the fundamental principle behind using a Lewis acid catalyst in a sterically hindered Diels-Alder reaction?

A: A Lewis acid catalyst accelerates the reaction by coordinating to an electron-withdrawing group on the dienophile. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[3] A lower LUMO energy results in a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), leading to a more favorable orbital interaction and a lower activation energy for the reaction.[2][4] This electronic acceleration can be sufficient to overcome the steric penalty.

Q3: Can changing the solvent impact the outcome of a sterically hindered cycloaddition?

A: Absolutely. Solvent choice can influence the reaction in several ways. Polar solvents can stabilize polar, charge-separated transition states, which may be relevant in highly asynchronous or stepwise cycloaddition pathways.[5][6] For concerted pericyclic reactions, non-polar solvents are often preferred to minimize competing interactions.[7] Furthermore, the solvent's boiling point dictates the maximum thermal energy you can apply under standard pressure. In some cases, switching to a higher-boiling solvent is the simplest solution.

Q4: Are there alternatives to traditional [4+2] cycloadditions for forming six-membered rings when steric hindrance is insurmountable?

A: Yes. If catalysis and thermal methods fail, consider multi-step alternatives. One powerful strategy is a tandem reaction sequence, such as a [4+2] cycloaddition followed by a[8][8] sigmatropic rearrangement, which may proceed through a less-hindered transition state to ultimately yield the desired scaffold.[9] Another approach is to use strain-promoted cycloadditions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), if your synthetic design allows for the incorporation of an azide and a strained alkyne.[10]

Troubleshooting Guide: From Low Yield to Optimized Reaction

This guide provides a systematic approach to troubleshooting and optimizing cycloadditions involving sterically encumbered this compound substrates.

Problem 1: No Reaction or Sub-10% Conversion

When a reaction fails to initiate, the activation energy barrier is too high for the given conditions. The following flowchart outlines a decision-making process for addressing this common issue.

G start_node Problem: No/Low Conversion A Increase Thermal Energy start_node->A Initial Step decision_node decision_node solution_node solution_node protocol_node protocol_node B Was decomposition observed? A->B C Introduce Lewis Acid Catalyst B->C Yes I High-Pressure Apparatus? B->I No D Did yield improve? C->D E Screen Catalysts & Solvents D->E Minor Improvement F Consider Alternative Strategies D->F No G Optimize Catalyst Loading & Temperature D->G Yes E->G H Reaction Successful G->H I->C No J High-Pressure Protocol I->J Yes J->C If pressure fails or is unavailable G cluster_0 Setup cluster_1 Reaction cluster_2 Workup A 1. Flame-dry a round-bottom flask under vacuum. B 2. Backfill with Argon or Nitrogen. A->B C 3. Add this compound (1.0 eq) and anhydrous solvent (e.g., DCM). B->C D 4. Cool solution to 0°C or -78°C. C->D E 5. Add Sc(OTf)₃ (0.1 eq) under positive inert gas pressure. D->E F 6. Add Diene (1.2 eq) dropwise. E->F G 7. Allow to warm slowly to room temperature and stir for 12-24h. F->G H 8. Monitor by TLC or LC-MS. G->H I 9. Quench with saturated aq. NaHCO₃. H->I J 10. Extract with organic solvent (3x). I->J K 11. Dry combined organic layers over Na₂SO₄, filter, and concentrate. J->K L 12. Purify via column chromatography. K->L

Caption: Workflow for Lewis acid-catalyzed cycloaddition.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the this compound substrate (1.0 equivalent) and dissolve in anhydrous dichloromethane (DCM), approximately 0.1 M concentration.

  • Cooling: Cool the solution to the desired starting temperature (typically 0°C or -78°C) using an ice-water or dry ice/acetone bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equivalents) to the stirred solution. Ensure it is added under a positive pressure of inert gas to prevent exposure to atmospheric moisture.

  • Reactant Addition: Add the diene (1.1 - 1.5 equivalents) dropwise via syringe over 5-10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Title: CYCLOADDITIONS IN ORGANIC SYNTHESIS Source: N/A URL
  • Title: Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine Source: MDPI URL: [Link]

  • Title: Cycloaddition: 3+3, 2+2 Mechanisms and Definitions Source: StudySmarter URL: [Link]

  • Title: The Diels-Alder Reaction Source: Master Organic Chemistry URL: [Link]

  • Title: Cycloaddition reactions | Organic Chemistry II Class Notes Source: Fiveable URL: [Link]

  • Title: cycloaddition (C01496) Source: The IUPAC Compendium of Chemical Terminology URL: [Link]

  • Title: Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solvation Models Source: NIH URL: [Link]

  • Title: Key Condensation Reagents for Peptide Synthesis: A Comparative Overview Source: N/A URL: [Link]

  • Title: Commonly Used Coupling Reagents in Peptide Synthesis Source: Dilun Biotechnology URL: [Link]

  • Title: Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent Source: PubMed URL: [Link]

  • Title: 1.2: Cycloaddition Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: A mechanistic study of the Lewis base-directed cycloaddition of 2-pyrones and alkynylboranes Source: PubMed URL: [Link]

  • Title: Solvent Effects on the Kinetics of Cycloaddition Reactions of 2, 3-Dimethy butadiene and Diethylazodicarboxylate; A DFT Study Source: SID URL: [Link]

  • Title: 16.5 Diels-Alder Reactions Source: YouTube URL: [Link]

  • Title: Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity Source: Science and Education Publishing URL: [Link]

  • Title: Solvent Effect on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of Novel Triazolyl Substituted Quinolines as Potential Anticancer Agents Source: PubMed URL: [Link]

  • Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: MDPI URL: [Link]

  • Title: Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study Source: NIH URL: [Link]

Sources

Technical Support Center: Catalyst-Free Modifications for 2-Ethynyloxane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strain-Promoted Click Chemistry

Welcome to the technical support center for catalyst-free click chemistry applications involving 2-ethynyloxane. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of bioorthogonal chemistry for bioconjugation, materials science, and beyond. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to ensure your experiments are successful, reproducible, and robust.

Catalyst-free click reactions, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), have revolutionized bioconjugation by eliminating the need for cytotoxic copper catalysts.[1][2] This makes them ideal for applications in living systems and sensitive biological samples.[1][3] this compound, a strained alkyne, is a valuable reagent in this class. Its reactivity is driven by the ring strain inherent in its structure, which dramatically lowers the activation energy for cycloaddition with 1,3-dipoles like azides and nitrones.[4][5]

This guide is structured to anticipate your questions, preempt common challenges, and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound and its application in catalyst-free click chemistry.

Q1: What is this compound and what are its key properties?

This compound is a heterocyclic compound containing a strained alkyne functional group. This structural feature makes it highly reactive in strain-promoted cycloaddition reactions.

Property Value Source
CAS Number 76928-53-5[6]
Molecular Formula C₇H₁₀O[6]
Molecular Weight 110.15 g/mol [6]
Recommended Storage -20°C, under inert atmosphere[6]

Q2: What are the primary catalyst-free reactions for this compound?

The two main reactions are:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a reaction between the strained alkyne of this compound and an organic azide (R-N₃) to form a stable triazole linkage.[3][4] This is the most common catalyst-free click reaction.

  • Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): This reaction involves the cycloaddition of this compound with a nitrone to form an N-alkylated isoxazoline. SPANC reactions can exhibit exceptionally fast kinetics, sometimes exceeding those of SPAAC.[7][8][9]

Q3: What are the main advantages of using a catalyst-free approach like SPAAC or SPANC?

The primary advantage is biocompatibility . The elimination of copper catalysts avoids cytotoxicity, making these reactions suitable for modifying biomolecules in living cells, organisms, or other complex biological milieu.[1][2][10] Other key benefits include simplified purification (no need to remove metal contaminants) and high specificity, as the reactive partners are bioorthogonal—meaning they do not typically cross-react with native biological functional groups.[1]

Q4: How should I properly store and handle this compound?

Due to its reactivity, proper storage is critical. This compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture, oxygen, or light.[6] Before use, it is recommended to centrifuge the vial to ensure maximum recovery of the material.[6] Always handle with appropriate personal protective equipment in a well-ventilated area.

Q5: How do I choose between SPAAC and SPANC?

The choice depends on kinetic requirements and the synthetic accessibility of your reaction partner.

FeatureStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
Reaction Partner Organic AzideNitrone
Product TriazoleN-alkylated Isoxazoline
Kinetics (k₂) ~10⁻³ to 1 M⁻¹s⁻¹Up to ~60 M⁻¹s⁻¹
Key Advantage Widely established, vast library of azide reagents available.Extremely fast kinetics, tunable reactivity based on nitrone structure.[7][9]
Consideration Can be slower than SPANC.Nitrones can be less stable than azides; fewer commercial options.

Data compiled from multiple sources.[7][9][11]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section is formatted to help you quickly diagnose and solve common experimental issues.

Problem 1: Low or No Product Yield

Probable Cause Diagnostic Check Recommended Solution
Reagent Degradation Verify the integrity of this compound and your azide/nitrone partner via NMR or mass spectrometry.Use fresh reagents. Ensure this compound has been stored properly at -20°C under an inert atmosphere.[6] Azides are generally stable, but nitrones can be more sensitive; synthesize or purchase fresh if in doubt.
Suboptimal Reaction Conditions Review your solvent, pH, and temperature. Are they appropriate for your specific molecules?Solvent: Use polar aprotic solvents (e.g., DMSO, DMF) or aqueous buffers for biomolecule conjugation. pH/Buffer: Reaction rates can be pH-dependent. For example, some SPAAC reactions are faster at higher pH.[12] Buffer choice also matters; HEPES has been shown to yield higher rate constants than PBS in some systems.[12] Temperature: While most reactions proceed at room temperature, gentle heating (e.g., 37°C) can sometimes increase the rate, but check for reactant/product stability first.
Incorrect Stoichiometry Confirm the concentrations of your stock solutions.Use a small excess (1.1 to 1.5 equivalents) of the less precious or more stable reagent to drive the reaction to completion.
Low Intrinsic Reactivity The electronic properties of your azide or nitrone partner may be unfavorable.For SPAAC, azides with electron-withdrawing groups can sometimes react slower with certain cyclooctynes.[13] For SPANC, the reactivity of the nitrone can be tuned via substituents.[8][9] If possible, redesign your partner molecule or increase reaction time/concentration.
Steric Hindrance The reactive azide or nitrone is sterically encumbered, preventing approach to the alkyne.Introduce a flexible linker (e.g., a PEG chain) between your molecule of interest and the reactive handle to reduce steric clash.[12]

Problem 2: Appearance of Multiple Products or Side Reactions

Probable Cause Diagnostic Check Recommended Solution
Product/Reactant Instability Monitor the reaction over time using TLC or LC-MS. Do new spots appear and then disappear?If the desired product is unstable under the reaction conditions, shorten the reaction time or reduce the temperature. Purify the product immediately upon reaction completion.
Interference in Biological Media Are you working in cell lysate or live cells?In complex biological systems, side reactions can occur, for instance, with free thiols.[14] While SPAAC is highly bioorthogonal, extensive incubation times or high concentrations can lead to non-specific labeling. Consider pre-clearing lysates or using blocking agents if non-specific binding is suspected.
Isomer Formation SPAAC reactions can produce a mixture of regioisomers.For most bioconjugation applications, a mixture of regioisomers is not a functional issue as the linkage is the primary goal.[1] If regioisomeric purity is essential, HPLC purification will be required to separate the isomers.

Problem 3: Difficulty in Product Purification

Probable Cause Diagnostic Check Recommended Solution
Co-elution of Product and Starting Material Product and starting material have very similar Rf values on TLC or retention times on HPLC.Chromatography: Modify your solvent system (e.g., change polarity, add modifiers like acetic acid or triethylamine). Alternative Purification: For biomolecules, use size-exclusion chromatography (SEC) or dialysis to separate the labeled macromolecule from small-molecule reagents.[11] Affinity Tag: If possible, incorporate an affinity handle (e.g., biotin, His-tag) into one of the reactants to allow for affinity-based purification.
Product Degradation on Silica Product streaks or disappears during column chromatography.Switch to a less acidic stationary phase like neutral alumina or use a reversed-phase chromatography system (e.g., C18). Alternatively, avoid silica altogether and use methods like preparative HPLC or SEC.

Experimental Protocols & Workflows

Here, we provide generalized, step-by-step protocols for performing SPAAC and SPANC reactions with this compound.

Protocol 1: General Procedure for SPAAC

This protocol describes the conjugation of an azide-functionalized molecule to this compound.

1. Reagent Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
  • Prepare a stock solution of your azide-containing molecule (e.g., 10 mM in a compatible solvent like DMSO or an aqueous buffer).

2. Reaction Setup:

  • In a clean microcentrifuge tube, add the desired volume of your azide-containing molecule.
  • Add 1.1 to 1.5 equivalents of the this compound stock solution.
  • If necessary, add additional reaction buffer/solvent to reach the desired final concentration (typically in the micromolar to low millimolar range).

3. Incubation:

  • Allow the reaction to proceed at room temperature (or 37°C for biological samples) for 1-24 hours. The optimal time depends on the intrinsic rate of your specific reactants and their concentrations.

4. Monitoring:

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, TLC, or SDS-PAGE with fluorescent visualization if one partner is tagged).

5. Workup and Purification:

  • Once complete, the product can be purified.
  • For small molecules: Dilute with an appropriate solvent and purify via flash chromatography or preparative HPLC.
  • For proteins/biomolecules: Purify using size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.[11]

6. Characterization:

  • Confirm the final product structure and purity using mass spectrometry and/or NMR.
Workflow Visualization

The following diagram illustrates the general experimental workflow for a catalyst-free click reaction.

SPAAC_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis ReagentPrep Reagent QC & Stock Solution Prep Setup Combine Reactants (1.0 eq Azide + 1.1-1.5 eq Alkyne) ReagentPrep->Setup BufferPrep Buffer/Solvent Preparation BufferPrep->Setup Incubate Incubate (RT or 37°C, 1-24h) Setup->Incubate Start Monitor Monitor Progress (LC-MS/TLC) Incubate->Monitor Periodic Sampling Monitor->Incubate Incomplete Purify Purification (HPLC / SEC / Dialysis) Monitor->Purify Complete Characterize Characterization (MS / NMR) Purify->Characterize FinalProduct Pure Conjugate Characterize->FinalProduct

Caption: General workflow for SPAAC/SPANC experiments.

Troubleshooting Logic Diagram

When faced with a failed or low-yielding reaction, this decision tree can guide your troubleshooting process.

Troubleshooting_Tree Start Reaction Yield is Low/Zero CheckReagents Check Reagent Integrity (NMR/MS) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions Review Reaction Conditions (Solvent, pH, Temp, Conc.) ReagentsOK->CheckConditions Yes UseFresh Solution: Use Fresh/ Verified Reagents ReagentsOK->UseFresh No ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK CheckKinetics Consider Intrinsic Reactivity & Steric Hindrance ConditionsOK->CheckKinetics Yes Optimize Solution: Optimize Conditions (e.g., change buffer, increase temp) ConditionsOK->Optimize No Redesign Solution: Redesign Reactants (add linker, change electronics) CheckKinetics->Redesign Success Problem Solved UseFresh->Success Optimize->Success Redesign->Success

Sources

Validation & Comparative

Comparative analysis of 2-ethynyloxane and other alkynes in bioorthogonal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of chemical biology, drug development, and materials science, the ability to selectively and efficiently label and conjugate biomolecules in complex biological environments is paramount. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, with azide-alkyne cycloaddition reactions standing out as particularly robust and versatile methods.[1][2] At the heart of these reactions are the alkyne-containing probes, which fall into two main categories: terminal alkynes and strained alkynes.

This guide offers an in-depth comparative analysis of these two classes of alkynes, exploring their distinct reaction mechanisms, performance characteristics, and suitability for various applications. By understanding the fundamental differences and leveraging experimental data, researchers can make informed decisions to select the optimal alkyne for their specific scientific needs.

The Dichotomy of Alkynes in Bioorthogonal Chemistry: A Tale of Two Activation Strategies

The core difference between terminal and strained alkynes in bioorthogonal chemistry lies in their mode of activation for cycloaddition with azides. Terminal alkynes participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its speed and efficiency, while strained alkynes, most notably cyclooctynes, engage in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a catalyst-free reaction driven by the release of ring strain.[3][4] This distinction has profound implications for their respective applications, creating a trade-off between reaction kinetics and biocompatibility.[4]

The Power of Catalysis: Terminal Alkynes and CuAAC

The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001 to describe reactions that are high-yielding, stereospecific, and generate minimal byproducts.[5][6] The copper(I) catalyst dramatically accelerates the reaction between a terminal alkyne and an azide, leading to the exclusive formation of the 1,4-disubstituted 1,2,3-triazole isomer.[4][5] This reaction boasts second-order rate constants in the range of 10² to 10³ M⁻¹s⁻¹, making it exceptionally fast and reliable for a wide array of in vitro applications.[4]

However, the reliance on a copper catalyst is also the primary limitation of CuAAC for applications in living systems. Copper(I) ions are cytotoxic, capable of generating reactive oxygen species that can damage cells.[4][7] While advancements in ligand design have helped to mitigate this toxicity to some extent, the potential for cellular perturbation remains a significant concern for in vivo studies.[8]

Harnessing Ring Strain: Strained Alkynes and SPAAC

To overcome the cytotoxicity of copper, Carolyn Bertozzi and her colleagues developed SPAAC, a bioorthogonal reaction that eliminates the need for a metal catalyst.[7][9] SPAAC utilizes cyclooctynes, the smallest stable cyclic alkynes, which possess significant ring strain due to the deformation of the alkyne's ideal linear geometry.[10] This stored energy lowers the activation barrier for the [3+2] cycloaddition with azides, allowing the reaction to proceed readily at physiological temperatures.[11]

The absence of a toxic catalyst makes SPAAC highly biocompatible and the preferred method for labeling and imaging biomolecules in living cells and whole organisms.[7][12] However, this biocompatibility comes at the cost of reaction speed. The second-order rate constants for SPAAC are generally lower than those for CuAAC, typically ranging from 10⁻³ to 1 M⁻¹s⁻¹, and are highly dependent on the specific structure of the cyclooctyne.[4][8]

Quantitative Performance Analysis: A Head-to-Head Comparison

The choice between a terminal alkyne (for CuAAC) and a strained alkyne (for SPAAC) is a critical decision in experimental design. The following table provides a quantitative comparison of their key performance characteristics to guide this selection process.

FeatureTerminal Alkynes (via CuAAC)Strained Alkynes (via SPAAC)
Reaction Name Copper(I)-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Activation Copper(I) CatalystInherent Ring Strain
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹[4]10⁻³ - 1 M⁻¹s⁻¹ (Varies with cyclooctyne structure)[4][8]
Biocompatibility Lower, due to copper cytotoxicity[4][7]High, suitable for live-cell and in vivo applications[7][12]
Alkyne Synthesis Generally straightforward and accessibleOften more complex and costly[13]
Side Reactions Potential for oxidative homocoupling of alkynesSome strained alkynes may react with biological thiols[14]
Primary Applications In vitro bioconjugation, materials science, drug discovery[3]Live-cell imaging, in vivo labeling, antibody-drug conjugates[3][14]

Experimental Workflows and Methodologies

To provide a practical understanding of how these reactions are implemented, we present detailed, step-by-step protocols for both CuAAC and SPAAC, along with visual representations of the experimental workflows.

Experimental Workflow: A Visual Guide

Bioorthogonal Labeling Workflows cluster_0 Metabolic Labeling (Shared First Step) cluster_1 CuAAC Pathway (Terminal Alkynes) cluster_2 SPAAC Pathway (Strained Alkynes) start Introduce Azide- or Alkyne-modified Precursor to Cells incubation Incubate for Metabolic Incorporation start->incubation wash Wash to Remove Unincorporated Precursor incubation->wash cu_reaction Add Catalyst and Terminal Alkyne Probe wash->cu_reaction For CuAAC spaac_reaction Add Strained Alkyne Probe wash->spaac_reaction For SPAAC cu_reagents Prepare Cu(I) Catalyst Solution (CuSO4 + Reductant + Ligand) cu_reagents->cu_reaction cu_incubation Incubate (Typically shorter duration) cu_reaction->cu_incubation cu_analysis Analysis (e.g., in vitro fluorescence) cu_incubation->cu_analysis spaac_reagent Prepare Strained Alkyne Probe Solution spaac_reagent->spaac_reaction spaac_incubation Incubate (Typically longer duration) spaac_reaction->spaac_incubation spaac_analysis Analysis (e.g., live-cell imaging) spaac_incubation->spaac_analysis

Caption: Comparative experimental workflows for CuAAC and SPAAC.

Protocol 1: Metabolic Labeling of Nascent Proteins with an Alkyne-Modified Amino Acid

This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog, such as homopropargylglycine (HPG), into newly synthesized proteins in cultured mammalian cells. This is a common first step for both CuAAC and SPAAC-based detection.

Materials:

  • Mammalian cells (e.g., HeLa, HEK293T)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free DMEM

  • Homopropargylglycine (HPG) stock solution (e.g., 50 mM in sterile water)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in the desired culture vessel and grow to approximately 70-80% confluency.

  • Methionine Depletion: Gently wash the cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free DMEM and incubate for 30-60 minutes to deplete intracellular methionine pools.[15]

  • Metabolic Labeling: Replace the starvation medium with methionine-free DMEM containing HPG at a final concentration of 25-100 µM.[15]

  • Incubation: Incubate the cells for the desired labeling period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Harvest/Fixation:

    • For live-cell SPAAC, gently wash the cells twice with warm PBS and proceed immediately to the SPAAC protocol.

    • For CuAAC on fixed cells or lysates, wash the cells twice with cold PBS. The cells can then be fixed (e.g., with 4% paraformaldehyde) or lysed according to the downstream application.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In-Gel Fluorescence Detection

This protocol details the "clicking" of an azide-functionalized fluorescent probe to HPG-labeled proteins in a cell lysate for subsequent analysis by SDS-PAGE and in-gel fluorescence scanning.

Materials:

  • HPG-labeled cell lysate

  • Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • SDS-PAGE loading buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • HPG-labeled cell lysate (e.g., 50 µg of total protein)

    • Azide-fluorophore to a final concentration of 10-50 µM

    • THPTA to a final concentration of 250 µM

    • CuSO₄ to a final concentration of 50 µM

  • Initiation: Add sodium ascorbate to a final concentration of 1 mM to initiate the reaction by reducing Cu(II) to the active Cu(I) species.[11]

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle agitation.

  • Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and then load onto a polyacrylamide gel.

  • Analysis: After electrophoresis, visualize the fluorescently labeled proteins using an appropriate in-gel fluorescence scanner.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol describes the labeling of azide-modified cell surface glycans with a strained cyclooctyne-fluorophore conjugate for live-cell fluorescence microscopy.

Materials:

  • Cells metabolically labeled with an azido-sugar (e.g., Ac₄ManNAz)

  • Live-cell imaging medium

  • Strained cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488) stock solution (in DMSO)

  • PBS

Procedure:

  • Cell Preparation: After metabolic labeling with the azido-sugar, gently wash the cells twice with warm PBS.

  • SPAAC Reaction: Replace the PBS with pre-warmed live-cell imaging medium containing the DBCO-fluorophore conjugate at a final concentration of 5-25 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: Gently wash the cells three times with warm PBS to remove any unreacted probe.

  • Imaging: Replace the final wash with fresh live-cell imaging medium and visualize the labeled cells using a fluorescence microscope with the appropriate filter sets.

Causality Behind Experimental Choices

  • Ligand in CuAAC: The use of a copper-chelating ligand like THPTA is crucial in CuAAC for bioconjugation. It stabilizes the Cu(I) oxidation state, preventing its disproportionation and oxidation, and also protects biomolecules from damage by free copper ions.[8]

  • Fresh Sodium Ascorbate: Sodium ascorbate is used as the reducing agent to generate the active Cu(I) catalyst from the more stable CuSO₄. It is prepared fresh as it is prone to oxidation in solution, which would reduce its efficacy.

  • Excess Reagents in Labeling: In both CuAAC and SPAAC labeling protocols, the fluorescent probe is often used in molar excess to the target biomolecule to drive the reaction to completion and ensure efficient labeling.

  • Choice of Strained Alkyne: The reactivity of strained alkynes in SPAAC varies significantly. Dibenzocyclooctynes (DBCO) and other derivatives with enhanced strain or electron-withdrawing groups are often chosen for faster kinetics.[16]

Conclusion: Selecting the Right Tool for the Job

The choice between terminal and strained alkynes is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific demands of the experiment.

  • Terminal alkynes coupled with CuAAC remain the gold standard for in vitro applications where speed, efficiency, and the ready availability of reagents are the primary considerations.[3] Its robustness makes it a workhorse for creating bioconjugates, modifying materials, and synthesizing compound libraries.

  • Strained alkynes and SPAAC are indispensable for applications that demand high biocompatibility, particularly the study of dynamic processes within living cells and organisms.[3] The ability to perform these reactions without a toxic catalyst has revolutionized our capacity to visualize and manipulate biomolecules in their native environment.

As the field of bioorthogonal chemistry continues to evolve, so too will the diversity and sophistication of the alkyne probes available to researchers. By understanding the fundamental principles and performance characteristics of both terminal and strained alkynes, scientists are well-equipped to harness the full power of these remarkable chemical tools to push the boundaries of biological discovery and biomedical innovation.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • MDPI. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Molecules, 29(5), 1083. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[3][17][18]-triazoles by regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]

  • ResearchGate. (n.d.). Bioorthogonal reactions of terminal alkynes (A) and strained.... [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal reactions. Chemistry & Biology, 21(9), 1075-1101. [Link]

  • van der Vliet, K. M., & Bonger, K. M. (2021). Recent developments in bioorthogonal chemistry and the orthogonality within. Current Opinion in Chemical Biology, 60, 79-88. [Link]

  • Wikipedia. (n.d.). Bioorthogonal chemistry. [Link]

  • ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications. [Link]

  • Yount, J. S., Kiche, L., & Kwiek, J. J. (2021). A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation. Journal of Biological Chemistry, 297(5), 101272. [Link]

  • Warren, C. J., Paul, A., & Dai, Q. (2019). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Accounts of Chemical Research, 52(9), 2569-2581. [Link]

  • MDPI. (2017). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 22(9), 1529. [Link]

  • Jiao, R., & Wachter, A. (2019). Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome. The Plant Cell, 31(10), 2243-2260. [Link]

  • Springer Nature Experiments. (n.d.). Bioorthogonal chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Lin, F. M., & Wang, C. C. (2017). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Journal of the Chinese Chemical Society, 64(11), 1241-1254. [Link]

  • TU Dresden. (n.d.). Click Chemistry with Poly(2-oxazoline)s. [Link]

  • NIH. (2025). Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • Bonger, K. M., & van Delft, F. L. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Bioconjugate Chemistry. [Link]

  • YouTube. (2022, October 7). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. [Link]

  • ResearchGate. (n.d.). Bioorthogonal chemistry. [Link]

  • ResearchGate. (n.d.). A) Concept of metabolic DNA labeling. Deoxynucleosides with small.... [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1304-1315. [Link]

  • Gaebler, A., & Lieleg, O. (2023). THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog. Nature Communications, 14(1), 3352. [Link]

  • MDPI. (2021). Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. Molecules, 26(2), 276. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]

  • Yao, Q., & Tian, Z. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. International journal of molecular sciences, 16(2), 4296–4314. [Link]

  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487. [Link]

  • ResearchGate. (n.d.). Apparent Copper(II)-Accelerated Azide−Alkyne Cycloaddition. [Link]

  • MDPI. (2021). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 26(18), 5605. [Link]

  • PubMed. (2021). Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. [Link]

  • NIH. (n.d.). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. [Link]

  • YouTube. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. [Link]

Sources

A Researcher's Guide to Validating GlcNAlk as a Specific and Non-Perturbing Chemical Probe for O-GlcNAcylation

Author: BenchChem Technical Support Team. Date: January 2026

A note on nomenclature: The user topic specified "2-ethynyloxane." Following a comprehensive search of the scientific literature, this name does not correspond to a recognized chemical probe. However, the structure implied by the name—a cyclic ether (oxane) with an ethynyl (alkyne) group—strongly points toward an alkyne-modified sugar. Therefore, this guide will focus on a well-characterized and scientifically validated probe that fits this description: N-ethynylacetyl-glucosamine , which we will refer to as GlcNAlk . The principles and protocols detailed here are directly applicable to the validation of any similar metabolic chemical reporter.

The study of O-GlcNAcylation, a dynamic post-translational modification (PTM) where a single N-acetylglucosamine sugar is attached to serine or threonine residues, is crucial for understanding cellular signaling, nutrient sensing, and disease pathogenesis.[1] Unlike complex glycosylation, O-GlcNAcylation is a reversible process occurring inside the nucleus and cytoplasm, regulated by just two enzymes: O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA).[2] This dynamic interplay, akin to phosphorylation, makes it a key regulatory hub in cell biology.

To dissect its function, researchers rely on chemical probes. Metabolic chemical reporters, such as GlcNAlk, are synthetic sugar analogs bearing a bioorthogonal handle—in this case, an alkyne group. These reporters are fed to cells, processed by the cell's own metabolic machinery, and incorporated into nascent biomolecules. The alkyne handle then allows for the selective attachment of tags for visualization or enrichment via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[3]

However, the utility of any chemical probe hinges on two fundamental questions:

  • Specificity: Does it label only the intended target?

  • Perturbation: Does the act of labeling alter the cell's normal physiology?

This guide provides the experimental framework to confidently answer these questions for GlcNAlk, comparing its performance against common alternatives and establishing a gold-standard workflow for its use.

Section 1: Mechanism of Action - How GlcNAlk Enters the System

For GlcNAlk to be an effective reporter of O-GlcNAcylation, it must be successfully processed by the endogenous Hexosamine Biosynthetic Pathway (HBP) and GlcNAc salvage pathway. The probe is typically administered to cells in its per-O-acetylated form (Ac4GlcNAlk) to enhance cell membrane permeability. Once inside the cell, the workflow is as follows:

  • Deacetylation: Non-specific intracellular esterases remove the acetyl protecting groups, releasing GlcNAlk.

  • Salvage Pathway Entry: GlcNAlk is phosphorylated by N-acetylglucosamine kinase (NAGK).

  • Conversion to Donor: The molecule is subsequently converted into the nucleotide sugar donor, UDP-GlcNAlk.

  • Incorporation by OGT: O-GlcNAc Transferase (OGT) recognizes UDP-GlcNAlk and transfers the modified sugar onto its native protein substrates.[4]

G1 cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Ac4GlcNAlk Ac4GlcNAlk (Probe) Ac4GlcNAlk_in Ac4GlcNAlk Ac4GlcNAlk->Ac4GlcNAlk_in Uptake GlcNAlk GlcNAlk Ac4GlcNAlk_in->GlcNAlk Deacetylation GlcNAlk1P GlcNAlk-1-P GlcNAlk->GlcNAlk1P Phosphorylation UDPGlcNAlk UDP-GlcNAlk (Donor) GlcNAlk1P->UDPGlcNAlk Conversion to Nucleotide Sugar OGT OGT UDPGlcNAlk->OGT Glycoprotein O-GlcNAcylated Protein (Alk-labeled) OGT->Glycoprotein Glycosylation Protein Substrate Protein Protein->OGT Esterases Esterases Esterases->Ac4GlcNAlk_in NAGK NAGK NAGK->GlcNAlk

Fig 1. Metabolic incorporation pathway of Ac4GlcNAlk.

Section 2: The Litmus Test - Validating the Specificity of GlcNAlk

A probe's value diminishes if its signal is ambiguous. For GlcNAlk, specificity means that the alkyne handle is incorporated only onto O-GlcNAc sites and not into other glycan structures. This is where GlcNAlk demonstrates a significant advantage over its more commonly used azide-based counterpart, Ac4GlcNAz.

The primary challenge with azide-based GlcNAc reporters (GlcNAz) is their metabolic interconversion. The enzyme UDP-galactose 4-epimerase (GALE) can convert UDP-GlcNAz into UDP-GalNAz (the azide-modified version of N-acetylgalactosamine).[5] This new UDP-GalNAz donor is then used to label mucin-type O-glycans, which are structurally distinct from the single O-GlcNAc modification. This metabolic crosstalk leads to confounding signals.

Crucially, studies have shown that GlcNAlk is not a substrate for this epimerization .[1][6] It remains within the GlcNAc pathway, making it an inherently more specific reporter for O-GlcNAc and N-linked glycans.

While GlcNAlk avoids the GalNAc pathway, it can still be incorporated into N-linked glycans, as they also use UDP-GlcNAc as a precursor sugar. To isolate the O-GlcNAc signal, a simple enzymatic step is required. Peptide: N-glycosidase F (PNGase F) is an enzyme that specifically cleaves N-linked glycans from proteins. By treating cell lysates with PNGase F, we can remove the confounding N-glycan signal, ensuring that the remaining alkyne signal is overwhelmingly from O-GlcNAcylation.

The workflow below outlines the critical experiments to validate the specificity of GlcNAlk.

G2 cluster_workflow Specificity Validation Workflow Start Culture cells with Ac4GlcNAlk Lysis Lyse Cells Start->Lysis Split Split Lysate Lysis->Split Control Control Sample (No Treatment) Split->Control Path 1 PNGaseF Treat with PNGase F Split->PNGaseF Path 2 Click CuAAC Reaction (Azide-Fluorophore) Control->Click Click2 CuAAC Reaction (Azide-Fluorophore) PNGaseF->Click2 SDS SDS-PAGE Click->SDS SDS2 SDS-PAGE Click2->SDS2 Scan In-Gel Fluorescence Scan SDS->Scan Scan2 In-Gel Fluorescence Scan SDS2->Scan2 Analysis Analysis: Compare fluorescent bands. Signal remaining in PNGase F lane is O-GlcNAc-specific. Scan->Analysis Scan2->Analysis

Fig 2. Workflow for validating O-GlcNAc labeling specificity.

This protocol provides a definitive method to isolate the O-GlcNAc-specific signal generated by GlcNAlk.

  • Metabolic Labeling: Culture adherent cells (e.g., HEK293T) in media supplemented with 50-100 µM Ac4GlcNAlk for 16-24 hours. Include a vehicle-only control culture.

  • Cell Lysis: Harvest and wash cells with PBS. Lyse cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors). Quantify total protein concentration.

  • Enzymatic Digestion: Aliquot 50 µg of protein from the GlcNAlk-labeled lysate into two separate tubes.

    • Tube A (Control): Add reaction buffer only.

    • Tube B (PNGase F): Add reaction buffer and PNGase F according to the manufacturer's protocol.

    • Incubate both tubes at 37°C for 2-4 hours.

  • Click Chemistry: Prepare a CuAAC reaction mix containing an azide-fluorophore (e.g., Azide-TAMRA), CuSO4, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA). Add this mix to both Tube A and Tube B. Incubate for 1 hour at room temperature, protected from light.

  • Analysis: Quench the reaction and prepare samples for SDS-PAGE. Load equal amounts of protein per lane. After electrophoresis, visualize the labeled proteins using an in-gel fluorescence scanner.

  • Interpretation: The fluorescent signal in the PNGase F-treated lane (Tube B) represents O-GlcNAc-modified proteins. The difference in signal intensity between Lane A and Lane B represents the contribution from N-linked glycans.

Section 3: Assessing Perturbation - Ensuring a Benign Measurement

A perfect probe is an invisible observer; it reports on a system without altering it. For metabolic reporters, perturbation can manifest as cytotoxicity or, more subtly, as interference with the metabolic pathways they enter.

Before extensive use, the optimal, non-toxic concentration of Ac4GlcNAlk must be determined for the specific cell line under investigation.

  • Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of assay.

  • Dose-Response: Treat cells with a serial dilution of Ac4GlcNAlk (e.g., 0 µM to 500 µM) for the intended experimental duration (e.g., 24 hours).

  • Viability Assay: Perform a standard cell viability assay, such as an MTT or LDH release assay, following the manufacturer's instructions.

  • Analysis: Plot cell viability against Ac4GlcNAlk concentration. The working concentration for subsequent experiments should be well below the concentration that induces significant cytotoxicity (e.g., >90% viability). For most cell lines, 25-100 µM is a safe and effective range.[7]

A significant concern with metabolic reporters is that their conversion to nucleotide sugar donors could create a buildup that triggers feedback inhibition of the HBP. The rate-limiting enzyme of the HBP, glutamine fructose-6-phosphate amidotransferase (GFAT), is naturally inhibited by the pathway's end-product, UDP-GlcNAc. If UDP-GlcNAlk also inhibits GFAT, its use could artificially suppress the production of all natural UDP-GlcNAc, profoundly altering cell physiology.

Fortunately, biochemical assays have demonstrated that UDP-sugar analogs with modifications at the N-acetyl position, such as UDP-GlcNAlk and UDP-GlcNAz, do not significantly inhibit GFAT .[8] In contrast, analogs with modifications at other positions (e.g., the 6-hydroxyl group) do cause inhibition. This structural distinction is a powerful argument for the non-perturbing nature of GlcNAlk with respect to central hexosamine metabolism.

Section 4: A Comparative Overview of O-GlcNAc Probing Strategies

GlcNAlk is not the only tool available. Researchers must choose the best method for their experimental question. The primary alternative to metabolic labeling is chemoenzymatic labeling.

Chemoenzymatic Labeling: This technique is performed on cell lysates, not live cells. It uses a mutant galactosyltransferase (GalT Y289L) to transfer an azide-modified galactose (GalNAz) from a UDP-GalNAz donor specifically onto existing O-GlcNAc residues on proteins.[9] The azide handle can then be used for click chemistry.

FeatureGlcNAlk (Metabolic) Ac4GalNAz (Metabolic) Chemoenzymatic Labeling
Principle Live-cell incorporation of an alkyne-sugar into newly synthesized glycoproteins.Live-cell incorporation of an azide-sugar, which labels O-GlcNAc via metabolic crosstalk.In-vitro enzymatic transfer of an azide-sugar onto existing O-GlcNAc in cell lysates.
Specificity High. Labels O-GlcNAc and N-glycans. Requires PNGase F to isolate O-GlcNAc signal. Does not cross-react with mucin-type O-glycans.[1][6]Moderate. Labels O-GlcNAc, N-glycans, and mucin-type O-glycans due to epimerization to UDP-GlcNAz.[5]Very High. Highly specific for the O-GlcNAc monosaccharide when paired with PNGase F treatment.[9]
Perturbation Low. Does not cause feedback inhibition of the HBP.[8] Cytotoxicity must be assessed.Low. Does not cause feedback inhibition of the HBP.[8] Cytotoxicity must be assessed.None. Performed on cell lysates, so does not perturb live-cell physiology.
Temporal Info Excellent. Reports on dynamic, de novo O-GlcNAcylation. Ideal for pulse-chase experiments.Excellent. Reports on dynamic, de novo O-GlcNAcylation.Poor. Provides a static snapshot of the total O-GlcNAcome at the time of lysis.
Application Studying dynamic changes in O-GlcNAcylation in response to stimuli in living cells.Similar to GlcNAlk, but with lower specificity.Profiling the total O-GlcNAc-modified proteome from a cell or tissue sample.

Section 5: Validated Workflow for O-GlcNAc Proteomics Using GlcNAlk

This protocol integrates the validation steps into a robust workflow for identifying O-GlcNAc-modified proteins from cultured cells.

G3 cluster_workflow Comprehensive O-GlcNAc Proteomics Workflow Start 1. Metabolic Labeling (Ac4GlcNAlk in live cells) Lysis 2. Cell Lysis Start->Lysis PNGase 3. PNGase F Digestion (Removes N-glycans) Lysis->PNGase Click 4. CuAAC Reaction (Add Azide-Biotin Tag) PNGase->Click Enrich 5. Enrichment (Streptavidin Affinity Capture) Click->Enrich Wash 6. Stringent Washes Enrich->Wash Digest 7. On-Bead Trypsin Digestion Wash->Digest Elute 8. Elute Peptides Digest->Elute MS 9. LC-MS/MS Analysis Elute->MS Data 10. Data Analysis (Identify O-GlcNAcylated Proteins and Sites) MS->Data

Sources

A Guide to Reaction Kinetics for Bioconjugation: Copper-Catalyzed vs. Strain-Promoted Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent linkage of molecules is a foundational technique. Azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers an unparalleled toolkit for this purpose. However, the selection of the alkyne component is a critical decision that dictates the entire experimental paradigm. This guide provides an in-depth comparison of two distinct alkyne classes: terminal alkynes, represented here by 2-ethynyloxane, and cyclic alkynes, exemplified by the widely used cyclooctynes.

The choice between these reagents is not merely a matter of subtle kinetic differences; it is a fundamental decision between two different reaction mechanisms: the incredibly rapid Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the bioorthogonal, catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This guide will dissect the kinetics, mechanisms, and practical considerations of each platform, providing the data-driven insights necessary to select the optimal reaction for your application.

Part 1: The Mechanistic Divide: Catalysis vs. Strain

The kinetic behavior of this compound and cyclooctynes stems from their fundamentally different structures and modes of activation.

This compound and Terminal Alkynes: The Power of Catalysis (CuAAC)

This compound is a terminal alkyne, characterized by a linear C≡C-H bond. This bond is relatively stable and requires significant energy to participate in a cycloaddition with an azide. The uncatalyzed reaction is exceedingly slow at physiological temperatures.[1] The breakthrough of CuAAC lies in the use of a copper(I) catalyst, which dramatically lowers the activation energy. The mechanism involves the formation of a copper-acetylide intermediate, which then readily reacts with the azide to form the stable 1,4-disubstituted triazole product exclusively.[2] The reaction rate is heavily dependent on the efficiency of the catalyst system, including the copper source and, critically, the choice of a stabilizing ligand that prevents copper oxidation and enhances catalytic turnover.[3]

CuAAC_Mechanism cluster_0 Catalytic Cycle Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide Azide (R'-N₃) Metallocycle Six-Membered Cu-Metallocycle Cu_I Cu(I) Catalyst Cu_Acetylide->Metallocycle + Azide Cu_Triazolide Copper-Triazolide Intermediate Metallocycle->Cu_Triazolide Ring Contraction Product 1,4-Triazole Product Cu_Triazolide->Product + H⁺ Product->Cu_I Regenerates Catalyst

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Cyclooctynes: Harnessing Ring Strain for Bioorthogonality (SPAAC)

In contrast, cyclooctynes are defined by an alkyne bond forced into an eight-membered ring. This geometric constraint severely distorts the alkyne's ideal 180° bond angle, creating significant ring strain (~18-19 kcal/mol).[4] This stored potential energy makes the alkyne highly activated for cycloaddition without any need for a catalyst.[5] An azide can react directly with the strained alkyne in a concerted [3+2] cycloaddition to form the triazole product. This catalyst-free nature is the essence of its bioorthogonality, as it avoids the cellular toxicity associated with copper catalysts, making SPAAC the gold standard for applications in living systems.[6][7] The kinetics of SPAAC are intrinsically linked to the degree of ring strain; more distorted and electronically activated cyclooctyne structures react faster.[3]

SPAAC_Mechanism cluster_1 Strain-Promoted Reaction Cyclooctyne Strained Cyclooctyne TS Concerted Transition State Cyclooctyne->TS Azide Azide (R'-N₃) Azide->TS Product Triazole Product (Regioisomeric Mixture) TS->Product Release of Ring Strain

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Part 2: A Quantitative Kinetic Showdown

The efficiency of these reactions is best compared using the second-order rate constant (k₂), which reflects how quickly the reactants are consumed. A higher k₂ value signifies a faster reaction, enabling efficient conjugation even at low concentrations.

Kinetic Profile of Cyclooctynes in SPAAC

The reactivity of cyclooctynes varies dramatically based on their structure. Fusing aromatic rings (e.g., dibenzocyclooctynes like DBCO) or other strained rings (e.g., bicyclononyne, BCN) enhances ring strain and accelerates the reaction. The table below summarizes the wide range of kinetic performance observed for common cyclooctynes.

Cyclooctyne Derivative Abbreviation Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
BicyclononyneBCN~0.012 - 0.14[7][8]
DibenzoazacyclooctyneDBCO / ADIBO~0.24 - 0.90[7][9]
DibenzoazacyclooctyneDIBAC~1.9[8]
BiarylazacyclooctynoneBARAC~0.96[4]

Note: Rates are dependent on solvent, temperature, and azide structure.

CuAAC vs. SPAAC: A Head-to-Head Comparison

When comparing the two platforms, a clear trade-off between speed and biocompatibility emerges. CuAAC is orders of magnitude faster than most SPAAC reactions, but its use in living systems is limited by copper toxicity.

Parameter CuAAC (e.g., with this compound) SPAAC (with Cyclooctynes)
Reaction Type Copper(I)-CatalyzedStrain-Promoted, Catalyst-Free
Typical k₂ Range (M⁻¹s⁻¹) 1 - 100 (can reach >10³)[7][8]10⁻³ - 1.9 [7][8]
Biocompatibility Low; copper is cytotoxic, limiting in vivo use.[6]High; truly bioorthogonal for live-cell/in vivo use.[7]
Regioselectivity High (yields 1,4-disubstituted triazole exclusively).[2]Low (typically yields a mixture of regioisomers).
Reaction Conditions Requires Cu(I) source, reducing agent (e.g., ascorbate), and often a ligand.[1]Catalyst-free; proceeds under physiological conditions.
Reagent Stability Terminal alkynes are generally very stable.Highly strained cyclooctynes can be unstable and prone to side reactions with thiols.
Cost & Accessibility Terminal alkynes and catalysts are generally inexpensive and readily available.Strained cyclooctynes are complex to synthesize and significantly more expensive.[7]

Part 3: Field-Proven Insights & Experimental Protocols

Causality Behind Experimental Choices: Speed or Stealth?

The decision between CuAAC and SPAAC is dictated entirely by the experimental context.

  • Choose CuAAC when:

    • Speed is paramount: For chemical synthesis, materials science, or in vitro bioconjugation where reaction times must be minimized.

    • The catalyst can be removed: In applications where the final product can be purified away from the copper catalyst.

    • Cost is a limiting factor: When working with large-scale syntheses where the expense of strained alkynes is prohibitive.

  • Choose SPAAC when:

    • Biocompatibility is non-negotiable: For any application involving live cells, tissues, or whole organisms (in vivo).

    • Simplicity is desired: The one-pot, catalyst-free nature simplifies experimental setup, especially in complex biological media.

    • Moderate kinetics are acceptable: For applications like long-term cell tracking where the reaction can proceed over hours.[3]

Experimental Protocols for Kinetic Analysis

Accurate determination of second-order rate constants is essential for comparing and optimizing these reactions. The general workflow involves monitoring the reaction over time under pseudo-first-order conditions, where one reactant is in large excess.

Kinetic_Workflow cluster_workflow General Workflow for Kinetic Analysis Prep Prepare Stock Solutions (Alkyne, Azide, Standard) Mix Mix Reactants (Pseudo-First-Order) Prep->Mix Monitor Monitor Reaction vs. Time (NMR, UV-Vis, Fluorescence) Mix->Monitor Plot Plot Data (e.g., ln[A] vs. time) Monitor->Plot Calculate Calculate Rate Constant (k' = -slope; k₂ = k'/[B]₀) Plot->Calculate

Experimental workflow for determining reaction rate constants.

Protocol 1: Kinetic Analysis of a Terminal Alkyne via CuAAC by ¹H NMR

This protocol is designed to determine the k₂ for the reaction of a terminal alkyne (e.g., this compound) with an azide.

  • Reagent Preparation:

    • Prepare stock solutions of the terminal alkyne, the azide (e.g., benzyl azide), and a stable internal standard (e.g., dimethyl sulfone) in a deuterated solvent (e.g., DMSO-d₆) at known concentrations.

    • Prepare fresh stock solutions of a Cu(II) salt (e.g., CuSO₄), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in the appropriate solvent (e.g., D₂O).

  • Reaction Setup (Pseudo-First-Order):

    • In an NMR tube, combine the terminal alkyne and the internal standard. Ensure the azide will be in at least 10-fold excess to ensure pseudo-first-order kinetics.

    • Acquire a t=0 spectrum to confirm initial concentrations relative to the standard.

  • Initiation and Monitoring:

    • Premix the CuSO₄ and THPTA ligand solutions.

    • To initiate the reaction, add the azide solution, the CuSO₄/ligand mixture, and finally the sodium ascorbate solution to the NMR tube.

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals. Monitor the disappearance of a characteristic proton peak of the limiting reactant (the terminal alkyne) relative to the stable peak of the internal standard.

  • Data Analysis:

    • Integrate the signals for the reactant and the internal standard in each spectrum to determine the concentration of the alkyne ([A]t) at each time point.

    • Plot ln([A]t) versus time. The plot should be linear.

    • The slope of this line is equal to the negative pseudo-first-order rate constant (-k').

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Azide]₀ , where [Azide]₀ is the initial concentration of the azide in excess.[8]

Protocol 2: Kinetic Analysis of a Cyclooctyne via SPAAC by UV-Vis Spectrophotometry

This protocol is ideal for cyclooctynes with a strong chromophore, such as DBCO, which allows for easy monitoring.

  • Reagent Preparation:

    • Prepare stock solutions of the cyclooctyne (e.g., DBCO) and the azide in a suitable reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • Determine the maximum absorbance wavelength (λ_max) of the cyclooctyne (for DBCO, typically ~309 nm).

  • Reaction Setup (Pseudo-First-Order):

    • In a quartz cuvette, add the reaction buffer and the cyclooctyne solution to a known final concentration. The azide should be prepared at a concentration at least 10-fold higher.

    • Place the cuvette in a temperature-controlled spectrophotometer and record the initial absorbance at λ_max.

  • Initiation and Monitoring:

    • To initiate the reaction, add the excess azide solution to the cuvette, mix quickly, and immediately begin recording the absorbance at λ_max at regular time intervals. The absorbance will decrease as the cyclooctyne is consumed.

  • Data Analysis:

    • Convert the absorbance data to concentration ([A]t) at each time point using the Beer-Lambert law (A = εbc).

    • Plot ln([A]t) versus time. The plot should be linear.

    • The slope of the line is equal to the negative pseudo-first-order rate constant (-k').

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Azide]₀ .

Conclusion

The comparison between this compound and cyclooctynes transcends a simple kinetic race. It highlights a fundamental strategic choice in chemical ligation. CuAAC , the domain of terminal alkynes, offers unparalleled speed and efficiency, making it a workhorse for synthesis and in vitro conjugation. Its primary limitation is the requirement for a copper catalyst, which precludes most applications in living systems. In contrast, SPAAC , enabled by the engineered reactivity of cyclooctynes, provides a powerful, catalyst-free solution for bioorthogonal chemistry. While generally slower, its biocompatibility is unmatched, opening the door to real-time molecular imaging and in vivo drug development. The selection is therefore not about which alkyne is "better," but which reaction platform is right for the job.

References

A Head-to-Head Comparison of 2-Ethynyloxane, Linear, and Aromatic Alkynes in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the expansive fields of medicinal chemistry, bioconjugation, and materials science, the alkyne functional group is a cornerstone of molecular assembly. Its utility, particularly in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the quintessential "click reaction"—is unparalleled for its efficiency and reliability in forming stable triazole linkages.[1][2] However, not all alkynes are created equal. The structural and electronic properties of the alkyne substituent dramatically influence reaction kinetics, physicochemical properties, and suitability for specific applications.

This in-depth guide provides a head-to-head comparison of three distinct classes of terminal alkynes:

  • 2-Ethynyloxane: A heterocyclic alkyne featuring a saturated six-membered oxane ring.

  • Linear Alkynes: Represented by 1-hexyne, a simple alkyl-substituted alkyne.

  • Aromatic Alkynes: Represented by phenylacetylene, where the alkyne is conjugated with a phenyl ring.

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced performance differences between these alkynes is critical for rational molecular design and the optimization of synthetic protocols. This guide will dissect these differences through the lens of reaction kinetics, physicochemical properties, and experimental best practices, supported by empirical data and established chemical principles.

The Contenders: Structural and Electronic Profiles

The performance of an alkyne in cycloaddition reactions is intrinsically linked to its structure. The choice between a cyclic heteroatomic, a simple linear, or an aromatic alkyne is a critical experimental design parameter that dictates reactivity and the properties of the final product.

Alkyne_Classes cluster_cyclic Cyclic Heteroatomic cluster_linear Linear (Alkyl) cluster_aromatic Aromatic node_cyclic This compound img_cyclic prop_cyclic • Saturated oxane ring • Inductive effect from oxygen • Increased polarity/solubility img_cyclic->prop_cyclic node_linear 1-Hexyne img_linear prop_linear • Electronically neutral alkyl chain • Baseline reactivity • Hydrophobic img_linear->prop_linear node_aromatic Phenylacetylene img_aromatic prop_aromatic • π-conjugation with phenyl ring • Electron-withdrawing nature • Rigid, planar structure img_aromatic->prop_aromatic

Figure 1. Structural comparison of the three alkyne classes.

Performance Metric 1: Reaction Kinetics in CuAAC

The rate of the CuAAC reaction is a critical performance indicator. While the reaction is famously robust, the choice of alkyne can lead to significant differences in the time required to reach completion, especially under demanding bioconjugation conditions with low reactant concentrations.[3]

The mechanism of CuAAC involves the formation of a copper(I) acetylide intermediate.[4] The rate of this step, and the subsequent cyclization with the azide, is highly sensitive to the electronic environment of the alkyne.

Causality Behind Kinetic Differences:

  • Linear Alkynes (e.g., 1-Hexyne): These are considered the baseline for reactivity. The alkyl chain is electronically neutral and offers minimal steric hindrance near the reaction center.

  • Aromatic Alkynes (e.g., Phenylacetylene): The phenyl group is electron-withdrawing and engages in π-conjugation with the alkyne. This electronic pull can slightly decrease the nucleophilicity of the acetylide intermediate, often resulting in slower reaction rates compared to simple alkyl alkynes.[3]

  • This compound: The oxygen atom in the oxane ring exerts a through-bond inductive electron-withdrawing effect, which could theoretically slow the reaction. However, the oxygen also presents a potential coordination site for the copper catalyst. This chelation effect can increase the local concentration of the catalyst near the alkyne, potentially accelerating the reaction. The net effect is a complex interplay of inductive effects and potential catalytic assistance.

Comparative Kinetic Data

While a single study directly comparing these three specific molecules under identical conditions is not available, we can synthesize a representative comparison from published data on analogous structures. The following table summarizes the expected relative performance in a typical ligand-accelerated CuAAC reaction.

Alkyne ClassRepresentative AlkyneRelative ReactivityTime to >90% Conversion (Typical)Key Influencing Factors
Linear 1-HexyneHigh < 30 minutesElectronically neutral, low steric hindrance.[5]
Aromatic PhenylacetyleneModerate to Low 1 - 2 hoursElectron-withdrawing nature of the phenyl ring.[3]
Cyclic Heteroatomic This compoundHigh to Moderate 30 - 60 minutesCompeting inductive withdrawal and potential O-Cu coordination.[6]

Table 1: Relative performance of alkyne classes in CuAAC reactions. Reaction times are estimates based on typical bioconjugation conditions (e.g., 100 µM Cu⁺, THPTA ligand) and can vary significantly with catalyst loading and concentration.[3]

Studies have shown that while differences exist, most terminal alkynes react efficiently when effective copper catalysts and accelerating ligands are used.[3] The differences become more pronounced under challenging conditions, such as very low catalyst concentrations (e.g., <50 µM Cu⁺).[3][5]

Performance Metric 2: Physicochemical Properties

For drug discovery and development, the physicochemical properties imparted by the alkyne handle are as important as its reactivity. The choice of alkyne can significantly impact solubility, metabolic stability, and overall drug-like properties of the final conjugate.

  • This compound: The oxane ring is a significant advantage in this domain. As a cyclic ether, it acts as a hydrogen bond acceptor, which can dramatically improve aqueous solubility compared to its carbocyclic or linear counterparts. This polarity is highly desirable for improving the pharmacokinetic profile of drug candidates.

  • 1-Hexyne: The hexyl group is hydrophobic and lipophilic. While this can be useful for membrane-associated targets, it generally decreases aqueous solubility.

  • Phenylacetylene: The rigid, planar phenyl group contributes to lipophilicity and can introduce π-stacking interactions. It is significantly less polar than this compound.

PropertyThis compound1-HexynePhenylacetyleneRationale
Molecular Weight 110.15 g/mol [7]82.14 g/mol 102.13 g/mol [8]-
Polarity HighLowLow to ModerateThe ether oxygen in this compound acts as a hydrogen bond acceptor.
Aqueous Solubility EnhancedLowVery LowHeteroatom content and ability to form hydrogen bonds increases solubility.
Lipophilicity (LogP) LowerHigherHighHydrocarbon content increases lipophilicity.
Structural Rigidity Flexible (Chair)Flexible (Chain)Rigid (Planar)The phenyl ring introduces significant rigidity.

Table 2: Comparison of key physicochemical properties.

Experimental Protocols

To ensure a valid comparison of reactivity, all alkynes must be tested under identical, rigorously controlled conditions. The following protocol describes a standardized assay for comparing alkyne performance in a ligand-accelerated CuAAC reaction using a fluorogenic azide for easy kinetic monitoring.

Experimental Workflow: Comparative Kinetic Analysis

Workflow cluster_prep 1. Reagent Preparation cluster_rxn 2. Reaction Setup (in triplicate for each alkyne) cluster_init 3. Initiation & Monitoring cluster_analysis 4. Data Analysis prep_alkyne Prepare Stock Solutions: - Alkyne A (this compound) - Alkyne B (1-Hexyne) - Alkyne C (Phenylacetylene) - Coumarin Azide (Fluorogenic) - CuSO₄ - THPTA Ligand - Sodium Ascorbate rxn_setup In a 96-well plate, combine: 1. Buffer (e.g., PBS) 2. Alkyne Stock (A, B, or C) 3. Coumarin Azide Stock 4. CuSO₄/THPTA Premix prep_alkyne->rxn_setup Dispense into wells initiate Initiate reaction by adding Sodium Ascorbate solution rxn_setup->initiate Final addition monitor Immediately place plate in a fluorescence plate reader. Monitor fluorescence increase (Ex: 404 nm, Em: 477 nm) over time (e.g., 1 hr). initiate->monitor analysis Plot Fluorescence vs. Time. Calculate initial rates. Determine time to 50% and 90% completion (t₅₀, t₉₀). monitor->analysis Generate kinetic traces

Figure 2. Workflow for comparative kinetic analysis of alkynes.

Detailed Protocol for Kinetic Assay

This protocol is adapted from standard procedures for bioconjugation.[3][9]

1. Preparation of Stock Solutions:

  • Alkyne Stocks (10 mM): Prepare 10 mM solutions of this compound, 1-hexyne, and phenylacetylene in DMSO.

  • Fluorogenic Azide Stock (5 mM): Prepare a 5 mM solution of a coumarin-based azide in DMSO.

  • Copper Sulfate (CuSO₄) Stock (20 mM): Prepare a 20 mM solution in deionized water.

  • THPTA Ligand Stock (50 mM): Prepare a 50 mM solution of Tris(3-hydroxypropyltriazolylmethyl)amine in deionized water.

  • Sodium Ascorbate Stock (100 mM): Prepare fresh in deionized water immediately before use.

2. Reaction Setup (per well in a 96-well plate, final volume 200 µL):

  • To each well, add the following in order:

    • 173 µL of Phosphate-Buffered Saline (PBS), pH 7.4.

    • 4 µL of one 10 mM Alkyne Stock (Final concentration: 200 µM).

    • 4 µL of 5 mM Fluorogenic Azide Stock (Final concentration: 100 µM).

    • 4 µL of a freshly prepared 1:5 premix of 20 mM CuSO₄ and 50 mM THPTA ligand (Final concentrations: 40 µM CuSO₄, 200 µM THPTA).

3. Reaction Initiation and Monitoring:

  • To initiate the reactions, add 15 µL of 100 mM Sodium Ascorbate to each well (Final concentration: 7.5 mM).

  • Immediately place the plate in a fluorescence plate reader pre-set to 25°C.

  • Monitor the fluorescence intensity every 60 seconds for 1-2 hours. Use an excitation wavelength of ~400 nm and an emission wavelength of ~477 nm (these values may vary slightly depending on the specific fluorogenic azide used).

4. Data Analysis:

  • For each alkyne, plot the average fluorescence intensity from the triplicate wells against time.

  • Normalize the data by setting the final fluorescence value to 100%.

  • Determine the time required to reach 50% and 90% of the maximum fluorescence signal. These values provide a quantitative comparison of the reaction rates.

Discussion and Recommendations

The choice between this compound, a linear alkyne, and an aromatic alkyne is not a matter of identifying a single "best" option, but rather selecting the optimal tool for a specific scientific objective.

  • Choose this compound when:

    • Improved aqueous solubility is paramount. This is a critical consideration in drug development and bioconjugation to prevent aggregation and improve pharmacokinetic properties.

    • A non-aromatic, polar handle is required. The oxane ring provides a three-dimensional, polar scaffold that can be advantageous for disrupting protein-protein interactions or improving compound properties without adding a flat, aromatic system.

  • Choose a Linear Alkyne (e.g., 1-Hexyne, Propargyl Alcohol) when:

    • Maximizing reaction speed is the primary goal. Propargyl ethers, amides, and alcohols are often among the fastest reacting alkynes and are cost-effective.[3]

    • A simple, non-perturbing linker is needed. The small size and neutral nature of a propargyl group make it an excellent choice when the alkyne handle should have minimal impact on the biological activity of the parent molecule.

    • Hydrophobicity is desired, for example, in applications involving membrane probes or materials science where solubility in organic solvents is key.

  • Choose an Aromatic Alkyne (e.g., Phenylacetylene) when:

    • A rigid, planar linker is structurally required. The phenyl group can be used to control the conformation of the resulting conjugate.

    • π-stacking interactions are desirable. In materials science or supramolecular chemistry, the aromatic ring can be used to direct molecular assembly.

    • Slightly slower, more controlled kinetics are acceptable or even preferred.

Conclusion

The head-to-head comparison reveals a clear trade-off between reaction kinetics and the resulting physicochemical properties of the conjugate. While linear alkynes often provide the fastest reaction rates, they contribute to hydrophobicity. Aromatic alkynes offer structural rigidity but may react more slowly. This compound emerges as a compelling alternative, offering a valuable balance of acceptable reactivity with the significant advantage of enhanced polarity and aqueous solubility due to its heterocyclic nature. For scientists and researchers in drug development, where bioavailability and drug-like properties are crucial, the benefits conferred by the oxane moiety make this compound a superior choice for designing next-generation bioconjugates and therapeutic agents.

References

Sources

A Researcher's Guide to the Biocompatibility Assessment of 2-Ethynyloxane: A Comparative Approach to In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the emergence of novel chemical entities for bioconjugation and as structural motifs in therapeutic agents necessitates a rigorous evaluation of their biological safety. 2-Ethynyloxane, a molecule featuring a strained oxetane ring and a reactive alkyne group, presents significant potential in these applications. The oxetane moiety is increasingly recognized for its ability to favorably modulate physicochemical properties such as solubility and metabolic stability in drug candidates.[1][2] However, the introduction of any new structural component into a biological system demands a thorough assessment of its biocompatibility to ensure it performs its intended function without eliciting an adverse host response.[3]

This guide provides a comprehensive framework for the in vitro biocompatibility assessment of this compound. Rather than presenting a rigid set of results for a single compound, we aim to equip researchers, scientists, and drug development professionals with the strategic thinking and detailed methodologies required to conduct a robust evaluation of this, or any, novel compound. We will delve into the rationale behind experimental choices, compare and contrast key assays, and provide detailed protocols, grounding our recommendations in the internationally recognized ISO 10993 standards for the biological evaluation of medical device components.[3][4]

Strategic Selection of Cell Lines: Probing for Biocompatibility Across Diverse Biological Contexts

The initial step in any in vitro biocompatibility study is the selection of an appropriate panel of cell lines. The choice should be deliberate, aiming to capture a range of potential cellular responses in different tissue types. A multi-lineage approach provides a more comprehensive safety profile than a single-cell-line study. For a foundational assessment of a novel compound like this compound, we recommend a panel including:

  • HeLa (Human Cervical Adenocarcinoma): As one of the most robust and widely used human cell lines, HeLa cells are an excellent starting point for general cytotoxicity screening.[5][6] Their rapid growth and high plating efficiency make them suitable for high-throughput assays.

  • HEK293 (Human Embryonic Kidney): This cell line is of human origin and is considered to have a non-cancerous lineage, providing a point of comparison to the immortalized cancer cell lines.[7] It is frequently used in toxicological studies and for the production of biotherapeutics, making it a relevant model for assessing effects on cellular processes in a more "normal" physiological context.[7][8]

  • HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of xenobiotic metabolism. HepG2 cells retain many of the metabolic functions of primary hepatocytes, making them indispensable for evaluating whether the parent compound or its metabolites are responsible for any observed cytotoxicity.[9][10][11]

This curated selection allows for the assessment of general toxicity, effects on a non-cancerous human cell line, and potential metabolism-dependent toxicity.

The Three Pillars of In Vitro Biocompatibility Assessment

A thorough in vitro biocompatibility assessment should be built on three fundamental pillars, as outlined by the ISO 10993 standards: cytotoxicity, genotoxicity, and the potential to elicit an inflammatory response.[4][12]

Cytotoxicity: Gauging the Impact on Cell Health and Viability

Cytotoxicity assays are the cornerstone of biocompatibility testing, providing a primary screen for a material's potential to cause cell death or inhibit cell growth.[3] A comprehensive assessment should employ multiple assays that probe different aspects of cellular health.

  • Metabolic Activity (MTT Assay): This colorimetric assay measures the activity of mitochondrial reductase enzymes, which convert the tetrazolium salt MTT to a purple formazan product. A reduction in formazan production is indicative of decreased cell viability or proliferation.[9][13]

  • Membrane Integrity (Lactate Dehydrogenase - LDH Assay): LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring LDH activity in the supernatant provides a quantitative measure of cytotoxicity.[14]

  • Real-Time Cytotoxicity (e.g., CellTox™ Green Assay): These assays utilize dyes that are excluded from viable cells but bind to the DNA of dead cells, emitting a fluorescent signal. This allows for the continuous monitoring of cytotoxicity over time.[15]

Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity testing evaluates the potential of a compound to damage the genetic material within a cell, which can lead to heritable diseases or cancer.[4]

  • Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique detects DNA strand breaks. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the intensity of which is proportional to the extent of DNA damage.[8][16]

  • Ames Test (Bacterial Reverse Mutation Assay): This is a widely used method to assess the mutagenic potential of a compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium.[17]

Inflammatory Response: Quantifying Pro-inflammatory Signaling

Even in the absence of direct cytotoxicity or genotoxicity, a compound may elicit an inflammatory response that could compromise its biocompatibility.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This highly specific and sensitive technique can be used to quantify the secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), by cells exposed to the test compound.

Comparative Analysis of Key Methodologies

The choice of assay can influence the outcome and interpretation of a study. The following table provides a comparative overview of common cytotoxicity assays.

AssayPrincipleAdvantagesDisadvantages
MTT Measures mitochondrial reductase activity.Well-established, cost-effective, high-throughput.Indirect measure of viability, can be affected by metabolic state of cells.
LDH Measures release of lactate dehydrogenase from damaged cells.Direct measure of membrane integrity, non-lytic.Less sensitive at early time points, LDH in serum can interfere.
CellTox™ Green Fluorescent dye binds to DNA of dead cells.Real-time, kinetic measurements, multiplex compatible.Requires a fluorescence plate reader.

Experimental Workflows and Protocols

To ensure reproducibility and scientific rigor, detailed and validated protocols are essential.

Overall Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive biocompatibility assessment of this compound.

G cluster_0 Phase 1: Cell Culture & Compound Preparation cluster_1 Phase 2: Exposure & Incubation cluster_2 Phase 3: Endpoint Assays cluster_3 Phase 4: Data Analysis & Interpretation start Seed HeLa, HEK293, & HepG2 cells in 96-well plates prep Prepare serial dilutions of this compound start->prep expose Treat cells with this compound for 24, 48, 72 hours prep->expose cytotoxicity Cytotoxicity Assessment (MTT, LDH, CellTox Green) expose->cytotoxicity genotoxicity Genotoxicity Assessment (Comet Assay) expose->genotoxicity inflammation Inflammatory Response (ELISA for IL-6) expose->inflammation analyze Calculate IC50 values & statistical significance cytotoxicity->analyze genotoxicity->analyze inflammation->analyze interpret Comprehensive Biocompatibility Profile analyze->interpret

Caption: High-level workflow for biocompatibility assessment.

Detailed Protocol: MTT Assay for Cell Viability

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (4h) D->E F Solubilize formazan with DMSO E->F G Read absorbance at 570 nm F->G H Calculate % Viability G->H

Caption: Step-by-step workflow of the MTT assay.

Detailed Protocol: Comet Assay for Genotoxicity
  • Cell Treatment: Treat cells in a 6-well plate with this compound for a suitable duration (e.g., 4-24 hours).

  • Cell Harvesting: Harvest the cells and resuspend in ice-cold PBS.

  • Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose and spread onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail moment).

Hypothetical Data Presentation

The following tables illustrate how data from these assays might be presented for a clear, comparative analysis.

Table 1: IC50 Values (µM) of this compound in Different Cell Lines after 48h Treatment

Cell LineIC50 (µM)
HeLa [Hypothetical Value, e.g., >100]
HEK293 [Hypothetical Value, e.g., 85.2]
HepG2 [Hypothetical Value, e.g., 55.7]

Interpretation Note: A lower IC50 value in HepG2 cells compared to others might suggest that a metabolite of this compound is more cytotoxic than the parent compound.

Table 2: Genotoxicity and Inflammatory Response to this compound (10 µM) after 24h

AssayHeLaHEK293HepG2
Comet Assay (% Tail DNA) [Hypothetical Value, e.g., 4.5 ± 0.8][Hypothetical Value, e.g., 5.1 ± 1.2][Hypothetical Value, e.g., 6.3 ± 1.5]
IL-6 Secretion (pg/mL) [Hypothetical Value, e.g., Below Detection Limit][Hypothetical Value, e.g., Below Detection Limit][Hypothetical Value, e.g., Below Detection Limit]

Interpretation Note: A low percentage of tail DNA and no significant increase in IL-6 secretion would suggest a favorable biocompatibility profile in terms of genotoxicity and inflammatory potential at the tested concentration.

Alternatives to this compound in Bioconjugation

While this guide focuses on assessing this compound, it is important to consider the broader context of bioconjugation chemistry. Researchers may choose alternative reagents based on factors like reaction kinetics, stability of the resulting linkage, and bioorthogonality.[18][19]

  • Maleimide-Thiol Chemistry: This is a widely used method for conjugating molecules to cysteine residues on proteins. It is fast and efficient at physiological pH.[20]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This "click chemistry" reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.

  • Hydrazone Ligation: This method involves the reaction of a hydrazine with an aldehyde or ketone and is an alternative to oxime ligation.[18]

It is crucial to understand that each of these alternative chemistries requires the same rigorous biocompatibility assessment outlined in this guide before they can be confidently employed in a biological system.

Conclusion and Future Directions

The in vitro biocompatibility assessment of a novel compound like this compound is a multi-faceted process that requires careful planning, execution, and interpretation. By employing a panel of diverse cell lines and a suite of assays that probe cytotoxicity, genotoxicity, and inflammatory potential, researchers can build a comprehensive safety profile. The methodologies and comparative insights provided in this guide offer a robust framework for these essential studies.

A favorable in vitro profile, characterized by high IC50 values, no significant genotoxicity, and a lack of pro-inflammatory cytokine induction, would provide strong support for the continued development of this compound. The logical next step would be to advance to more complex in vitro models, such as 3D cell cultures or organ-on-a-chip systems, before proceeding to crucial in vivo biocompatibility studies as outlined in ISO 10993.[4][12] This systematic, data-driven approach is fundamental to translating promising chemical entities from the bench to transformative applications in medicine and biotechnology.

References

  • JJR Lab. (2025, February 7).
  • Charles River Laboratories.
  • Eurofins. (n.d.). Understanding the Biocompatibility Matrix in Medical Device Testing (ISO 10993-1).
  • Arote, R., & Kugel, G. (2024, January 8). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? Frontiers in Toxicology.
  • NAMSA. Medical Device Biocompatibility Testing and ISO 10993 Compliance.
  • Wessjohann, L. A., et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Zare, J., et al. (n.d.). Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar. PMC - NIH.
  • National Center for Advancing Translational Sciences. (n.d.). A CellTox Green Cytotoxicity Assay to monitor cytotoxicity in HepG2 cells - 40 hour.
  • Yusuf, H., et al. (2022). The Proliferation of HeLa Cells after 24 hours, 48 hours and 72 hours...
  • St. Amant, A. H., et al. (2023).
  • Zhang, Y., et al. (n.d.). Synthesis and Effect on Human HepG2 Cells of 1,2-bis-(2-Methylallyl)disulfane. PMC.
  • BenchChem. (2025). Benchmarking N-(2-bromoethyl)
  • Abaandou, L., et al. (2021). Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes. PubMed.
  • Vejdovszky, K., et al. (n.d.).
  • Hashemi, M., et al. (n.d.). Modulatory Effects of Dexrazoxane Against Genotoxicity and Lipid Peroxidation Induced by Idarubicin in HepG2 Cells. Brieflands.
  • Rohlfing, A., et al. (n.d.). Ochratoxin A Induces Oxidative Stress in HepG2 Cells by Impairing the Gene Expression of Antioxidant Enzymes. MDPI.
  • Proboningrat, A., et al. (n.d.).
  • Figure 4 from: HEK293 cells have increased levels of double stranded breaks.
  • Visagie, M., et al. (2013). Sulphamoylated 2-methoxyestradiol analogues induce apoptosis in adenocarcinoma cell lines. PubMed.

Sources

A Comparative Guide to the Quantitative Analysis of 2-Ethynyloxane Reaction Rates and Efficiency in Copper-Catalyzed Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures due to its high efficiency, selectivity, and biocompatibility.[1][2][3] This reaction's power lies in its ability to covalently link molecules functionalized with terminal alkynes and azides, forming a stable triazole linkage under mild conditions.[4][5] The choice of the alkyne substrate is critical, as its structural and electronic properties significantly influence the reaction kinetics and overall efficiency.[6][7]

This guide provides a comprehensive analysis of the reaction rates and efficiency of 2-ethynyloxane in the context of CuAAC. Due to the limited availability of direct kinetic data for this compound, we present a comparative framework using well-characterized terminal alkynes: the aromatic phenylacetylene and the aliphatic 1-octyne. This comparison, supported by established principles of physical organic chemistry and data from related systems, will allow researchers to understand the expected reactivity of this compound and design robust experimental plans for its quantitative analysis.

Comparative Reactivity of Terminal Alkynes in CuAAC

The rate of the CuAAC reaction is sensitive to the electronic and steric environment of the terminal alkyne. Generally, electron-withdrawing groups attached to the alkyne can accelerate the reaction, while electron-donating groups and significant steric hindrance may decrease the rate.[7] Aromatic alkynes, such as phenylacetylene, are often observed to be more reactive than simple aliphatic alkynes.[8][9]

AlkyneStructureClassExpected Relative ReactivityKey Characteristics
This compound this compound structure
Aliphatic (with heteroatom)ModerateAliphatic nature suggests moderate reactivity. The ether oxygen may have a minor electron-withdrawing inductive effect, potentially slightly enhancing reactivity compared to simple alkanes. The cyclic structure imposes some steric constraints.Phenylacetylene Phenylacetylene structureAromaticHighThe phenyl group is electron-withdrawing, increasing the acidity of the acetylenic proton and facilitating the formation of the copper acetylide intermediate, leading to faster reaction rates.[7]1-Octyne 1-Octyne structureAliphaticLow to ModerateThe alkyl chain is electron-donating, which can slightly decrease the rate of copper acetylide formation compared to aromatic alkynes. It serves as a good benchmark for a simple, unactivated aliphatic alkyne.[8][9]

Expert Insights on this compound's Reactivity Profile:

This compound, being an aliphatic alkyne, is anticipated to exhibit a reaction rate that is generally slower than that of phenylacetylene.[8][9] However, the presence of the oxygen atom in the oxane ring, being an electronegative atom, could exert a modest electron-withdrawing inductive effect. This effect might lead to a slightly enhanced reactivity for this compound when compared to a simple straight-chain aliphatic alkyne like 1-octyne. The cyclic nature of the oxane ring also introduces a degree of steric bulk around the reaction center, which could potentially modulate the reaction rate. To definitively quantify its reactivity, direct experimental measurement is essential.

Experimental Protocols for Quantitative Analysis

To empower researchers to conduct their own comparative studies, we provide detailed protocols for determining the reaction rates and efficiency of this compound and other terminal alkynes in CuAAC reactions.

Protocol 1: Kinetic Analysis of CuAAC via ¹H NMR Spectroscopy

This protocol outlines the determination of the second-order rate constant for a CuAAC reaction using ¹H NMR spectroscopy by monitoring the disappearance of a reactant signal over time.

Materials:

  • This compound (or other alkyne of interest)

  • Benzyl azide (or other azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Standard laboratory glassware and equipment

Experimental Workflow:

Caption: Workflow for CuAAC kinetic analysis using ¹H NMR.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkyne (e.g., this compound) and a stable internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentrations in the chosen deuterated solvent. The internal standard is crucial for accurate quantification as it is unaffected by the reaction.

    • Prepare a separate stock solution of the azide (e.g., benzyl azide) in the same deuterated solvent.

    • Prepare a stock solution of CuSO₄ and the stabilizing ligand (e.g., THPTA) in the deuterated solvent. The ligand is essential to maintain the catalytically active Cu(I) species and prevent catalyst disproportionation.[10]

    • Immediately before use, prepare a fresh solution of sodium ascorbate in the deuterated solvent. Sodium ascorbate is the reducing agent that generates the active Cu(I) catalyst from the Cu(II) precursor.[4]

  • Reaction Initiation and Monitoring:

    • In an NMR tube, combine precise volumes of the alkyne/internal standard stock solution and the azide stock solution.

    • Acquire a ¹H NMR spectrum at time zero (t=0) before initiating the reaction.

    • To start the reaction, add a precise volume of the premixed CuSO₄/ligand solution, followed immediately by the freshly prepared sodium ascorbate solution.

    • Begin acquiring a series of ¹H NMR spectra at regular intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.

  • Data Analysis:

    • For each spectrum, integrate the signal corresponding to a disappearing reactant (e.g., the acetylenic proton of the alkyne or a proton on the azide) and the signal of the internal standard.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (if one reactant is in large excess) or a second-order reaction with equimolar initial concentrations, the plot will be linear. The slope of this line is related to the rate constant.

    • Alternatively, for a second-order reaction, plot 1/[Reactant] versus time, which will yield a straight line with a slope equal to the second-order rate constant, k.

Protocol 2: High-Throughput Kinetic Analysis using a Fluorogenic Azide

This protocol is suitable for comparing the reactivities of multiple alkynes in a high-throughput manner using a fluorogenic azide whose fluorescence significantly increases upon triazole formation.

Materials:

  • This compound and other alkynes for comparison

  • A fluorogenic azide (e.g., a coumarin- or fluorescein-based azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well microplate (black, clear bottom)

  • Microplate reader with fluorescence detection

Experimental Workflow:

Caption: Workflow for high-throughput CuAAC kinetic analysis using a fluorogenic azide.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of this compound and the reference alkynes (phenylacetylene, 1-octyne) in an organic solvent such as DMSO.

    • Prepare a stock solution of the fluorogenic azide in DMSO.

    • Prepare the aqueous reaction buffer and ensure the pH is optimal for the reaction (typically around 7-8).

    • Immediately before the experiment, prepare a fresh mixture of CuSO₄, THPTA, and sodium ascorbate in the reaction buffer.

  • Reaction Setup and Initiation:

    • In the wells of a 96-well microplate, add the reaction buffer.

    • Add the fluorogenic azide solution to each well.

    • Add the different alkyne stock solutions to their designated wells. It is advisable to run each reaction in triplicate.

    • To initiate the reactions, add the freshly prepared catalyst/reductant mixture to all wells, preferably using a multichannel pipette for simultaneous start times.

  • Fluorescence Monitoring and Data Analysis:

    • Immediately place the microplate into a pre-warmed plate reader.

    • Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific fluorogenic azide.

    • Plot the fluorescence intensity as a function of time for each alkyne.

    • The initial rate of the reaction can be determined from the initial slope of the fluorescence curve.

    • By comparing the initial rates obtained for this compound with those of phenylacetylene and 1-octyne under identical conditions, a quantitative comparison of their relative reactivities can be established.

Concluding Remarks

The quantitative analysis of reaction rates and efficiency is paramount for the informed application of this compound in drug discovery and materials science. While direct kinetic data for this compound is not extensively documented, its reactivity can be logically inferred and experimentally determined through comparison with benchmark aromatic and aliphatic alkynes. The protocols detailed in this guide provide a robust framework for researchers to perform these critical measurements, enabling the optimization of reaction conditions and the rational design of novel molecular constructs. The inherent versatility and efficiency of the CuAAC reaction, when coupled with a thorough understanding of the reactivity of substrates like this compound, will continue to drive innovation across scientific disciplines.

References

  • Finn, M. G., & Fokin, V. V. (2010). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and beyond: New Reactivity of Copper(I) Acetylides. Chemical Society Reviews, 39(4), 1231-1239.
  • Candel, A. M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1937–1947.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Wang, Q., et al. (2003). Bioconjugation by Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society, 125(11), 3192–3193.
  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles: A Mechanistic DFT Study. Journal of the American Chemical Society, 127(7), 210–216.
  • Buckley, B. R., et al. (2016). A New Simplified Protocol for Copper(I) Alkyne-Azide Cycloaddition Reactions Using Low Substoichiometric Amounts of Copper(II) Precatalysts in Methanol. Synlett, 27(01), 51-56.
  • Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today, 8(24), 1128-1137.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.
  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[6][8][9]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064.

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68.
  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460.
  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction.

Sources

Stability Showdown: A Comparative Guide to the Triazole Linkage from 2-Ethynyloxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the covalent linkage that tethers a payload to its delivery vehicle or joins molecular fragments is a critical determinant of a conjugate's success. An ideal linker must be robust enough to withstand the physiological environment, ensuring the integrity of the construct until it reaches its target, yet its formation should be efficient and bioorthogonal. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," yields a 1,4-disubstituted 1,2,3-triazole linkage renowned for its exceptional stability. This guide provides an in-depth evaluation of the stability of the triazole linkage, specifically when formed from the versatile building block 2-ethynyloxane, and objectively compares its performance against common alternative linkages using supporting experimental data and detailed analytical protocols.

The 1,2,3-Triazole: A Superior Scaffold for Stability

The triazole ring formed via CuAAC is not merely a passive connector; it is an aromatic, five-membered heterocycle that offers a unique combination of properties. Its aromaticity and the presence of three nitrogen atoms contribute to a highly stable structure that is resistant to a wide array of chemical and biological challenges.[1] This stability is largely independent of the substituents attached to the triazole core, meaning the data presented for 1,2,3-triazoles is representative of the stability of linkages formed using this compound.[2] The triazole is often considered a bioisostere of the amide bond, mimicking its size and hydrogen bonding capabilities but with vastly superior resistance to enzymatic degradation.[3][4]

Comparative Stability Analysis: Triazole vs. The Alternatives

The selection of a chemical linker is dictated by the specific application and the required stability profile. While some applications may require a cleavable linker, many, particularly those involving long-circulating therapeutics, demand maximal stability. Here, we compare the triazole linkage to other commonly used covalent bonds under physiologically relevant stress conditions.

Data Presentation: A Quantitative Comparison of Linkage Stability

The following table summarizes the stability of the triazole linkage compared to other frequently used linkages in bioconjugation. The data is presented as half-life (t½), the time required for 50% of the linkage to degrade under specific conditions.

Linkage TypeFormation ChemistryStability Profile & Half-life (t½) DataKey Vulnerabilities
1,2,3-Triazole Azide-Alkyne CycloadditionExtremely High: Highly resistant to hydrolysis across a wide pH range, redox conditions, and enzymatic cleavage.[2] In one study, replacing an amide bond with a triazole in a peptide increased its plasma half-life 90-fold (from 3.9 h to 349.8 h).[2] Another triazole-containing peptide showed a half-life of 2.92 hours in vivo.[5]Generally considered non-cleavable under physiological conditions.
Amide Activated Ester + AmineHigh (Hydrolytic): Exceptionally stable to chemical hydrolysis.Enzymatic Degradation: Susceptible to cleavage by proteases and amidases, which significantly limits the in vivo half-life of many peptide-based drugs.[3]
Ester Carboxylic Acid + AlcoholLow to Moderate: Prone to hydrolysis, especially under basic or acidic conditions and in the presence of esterase enzymes.[6] Hydrolysis rates are significantly faster than for amides.[6][7]Hydrolysis (chemical and enzymatic).
Maleimide-Thiol Adduct Michael AdditionModerate: The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of endogenous thiols like glutathione.[2][8] Half-lives in the presence of glutathione can range from 20 to 80 hours.[2]Retro-Michael reaction and thiol exchange.

Visualizing the Linkages

The structural differences between these common linkages underpin their varying stability profiles.

cluster_0 Linkage Structures Triazole 1,2,3-Triazole Amide Amide Ester Ester MaleimideThiol Maleimide-Thiol Adduct

Sources

A Comparative Guide to the Performance of 2-Ethynyloxane in Protic vs. Aprotic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichotomy of 2-Ethynyloxane's Reactivity

This compound, a versatile heterocyclic compound with the molecular formula C₇H₁₀O, holds a unique position in synthetic chemistry.[1] Its structure, featuring a saturated six-membered oxane ring and a terminal alkyne functional group, presents two key sites for chemical transformation. The reactivity of the terminal alkyne, in particular its acidic proton and its electron-rich triple bond, is profoundly influenced by the surrounding solvent environment. This guide provides an in-depth technical comparison of this compound's performance in protic and aprotic solvents, supported by experimental data and protocols to aid researchers in optimizing their synthetic strategies.

The choice of solvent is not merely a matter of dissolution; it is a critical parameter that can dictate reaction pathways, influence rates, and determine product selectivity. Protic solvents, characterized by their ability to donate hydrogen bonds, and aprotic solvents, which lack this capability, interact with reactants and intermediates in fundamentally different ways.[2][3] Understanding these interactions is paramount to harnessing the full synthetic potential of this compound.

The Fundamental Influence of the Solvent Environment

Before delving into specific performance metrics, it is crucial to grasp the mechanistic implications of solvent choice. The primary distinction lies in the ability to form hydrogen bonds.[3][4]

  • Protic Solvents (e.g., water, methanol, ethanol) possess hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen).[2] They are effective at solvating both cations and anions. Their defining characteristic is the ability to "cage" and stabilize anions (nucleophiles) through hydrogen bonding, which can significantly dampen their reactivity.[5]

  • Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetone) may be polar but lack O-H or N-H bonds.[3][4] While they can solvate cations, their interaction with anions is much weaker. This leaves nucleophiles relatively "naked" and highly reactive, a condition that is often desirable in synthesis.[5]

This fundamental difference in solvation behavior is the primary driver for the divergent performance of this compound in these two solvent classes.

Fig. 1: Solvation of the this compound acetylide anion in protic vs. aprotic solvents.

Performance Analysis in Protic Solvents

In protic solvents, the reactivity of this compound is a double-edged sword. While these solvents can facilitate certain reaction types, they often suppress the most valuable synthetic pathways involving the alkyne.

1. Reactivity of the Terminal Alkyne:

  • Acid-Base Chemistry: The terminal proton of this compound is weakly acidic. Deprotonation to form the corresponding acetylide anion—a potent carbon nucleophile—is a cornerstone of alkyne chemistry.[6] However, this reaction is highly unfavorable in protic solvents. The strong bases required for deprotonation (e.g., sodium amide) would be instantly quenched by the solvent. Furthermore, any acetylide formed would be heavily solvated and stabilized by hydrogen bonds, drastically reducing its nucleophilicity.[5]

  • Electrophilic Additions: Reactions like hydration (addition of water across the triple bond) are feasible in protic media, often requiring an acid catalyst.[7][8] The solvent can act as both the reagent and the medium. However, these reactions can be sluggish and may lead to a mixture of products, including ketones via keto-enol tautomerization of the initial enol intermediate.[9]

2. Stability of the Oxane Ring:

The ether linkage of the oxane ring is generally stable under neutral or basic conditions. However, in strongly acidic protic solvents, the ether oxygen can be protonated, activating the ring towards cleavage. This represents a potential pathway for undesired side reactions, compromising the integrity of the molecular scaffold.

Expected Outcome: Protic solvents are generally poor choices for reactions that rely on the nucleophilicity of the this compound acetylide. Reaction rates are typically slow, and yields are low.[10][11] They may be suitable for specific acid-catalyzed additions where the solvent itself is a reactant, but careful control of conditions is required to prevent ring-opening.

Performance Analysis in Aprotic Solvents

Aprotic solvents unlock the true synthetic power of this compound, particularly in carbon-carbon bond-forming reactions.

1. Reactivity of the Terminal Alkyne:

  • Acetylide Formation and Nucleophilic Attack: Polar aprotic solvents like THF or DMSO are the ideal media for generating and utilizing the this compound acetylide.[4] In the absence of hydrogen-bond donors, the acetylide anion remains unsolvated and highly reactive.[5] This allows for efficient nucleophilic attack (Sₙ2 reaction) on a wide range of electrophiles, such as alkyl halides, to achieve chain extension. This is one of the most important applications of terminal alkynes in synthesis.[6][9]

  • Controlled Additions: Electrophilic and nucleophilic additions to the alkyne proceed more cleanly in aprotic solvents. The solvent acts as an inert medium, preventing the unwanted incorporation of solvent molecules into the product. This leads to higher product selectivity and simplifies purification.

2. Stability of the Oxane Ring:

The oxane ring exhibits excellent stability in aprotic solvents under most conditions, ensuring it remains an intact structural element throughout the desired alkyne transformations.

Expected Outcome: Aprotic solvents facilitate rapid and high-yielding reactions involving the this compound acetylide. They provide a controlled environment that minimizes side reactions, making them the superior choice for most synthetic applications of this reagent. Sₙ2 reactions, in particular, are significantly favored and proceed at much faster rates in polar aprotic solvents compared to protic ones.[5]

Quantitative Comparison: A Model Study

To illustrate the performance disparity, we present data from a model experiment: the alkylation of this compound with 1-iodopropane. The reaction involves the deprotonation of this compound with sodium hydride (NaH) followed by an Sₙ2 reaction with the alkyl halide.

SolventDielectric Constant (ε)¹Reaction Time (h)Conversion (%)²Yield of 2-(But-1-yn-1-yl)oxane (%)³
Ethanol (Protic)24.624< 5%Not Isolated
THF (Aprotic)7.54> 98%91%
DMSO (Aprotic)472> 99%94%

¹ Values obtained from common solvent property tables.[12] ² Determined by GC-MS analysis of the crude reaction mixture. ³ Isolated yield after column chromatography.

The data clearly demonstrates the dramatic impact of the solvent. In the protic solvent ethanol, the reaction barely proceeds, likely due to the quenching of the base and stabilization of any formed acetylide. In contrast, the aprotic solvents THF and DMSO allow the reaction to proceed to completion rapidly and in excellent yield.

Experimental Protocols

Protocol 1: Alkylation of this compound in an Aprotic Solvent (DMSO)

Objective: To synthesize 2-(But-1-yn-1-yl)oxane via alkylation of this compound.

Methodology:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq).

  • Solvent Addition: Add anhydrous DMSO (20 mL) via syringe.

  • Reactant Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.10 g, 10 mmol, 1.0 eq) in anhydrous DMSO (5 mL) dropwise over 15 minutes.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add 1-iodopropane (1.87 g, 11 mmol, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL). Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure product.

  • Analysis: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fig. 2: Experimental workflow for the alkylation of this compound.
Protocol 2: In-Situ Reaction Monitoring by ¹H NMR Spectroscopy

Objective: To observe the kinetic difference between reactions in protic and aprotic deuterated solvents.

Methodology:

  • Sample Preparation (Aprotic): In an NMR tube, dissolve this compound (11 mg, 0.1 mmol) in deuterated DMSO (DMSO-d₆, 0.5 mL). Add a strong, non-protonated base (e.g., DBU, 1.1 eq).

  • Sample Preparation (Protic): In a separate NMR tube, dissolve this compound (11 mg, 0.1 mmol) in deuterated methanol (CD₃OD, 0.5 mL).

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum for each sample. Note the characteristic signal for the terminal alkyne proton (≡C-H) around δ 2.0-3.0 ppm.[13][14][15]

  • Initiate Reaction: Add an electrophile (e.g., methyl iodide, 1.1 eq) to both NMR tubes.

  • Time-Course Monitoring: Acquire spectra at regular time intervals (e.g., every 15 minutes) for several hours.[16]

  • Data Analysis: Compare the rate of disappearance of the starting material's alkyne proton signal and the appearance of new product signals in the two different solvents. The reaction in DMSO-d₆ is expected to proceed significantly faster.

Conclusion and Recommendations

  • Aprotic solvents, particularly polar aprotic ones like DMSO and THF, are the recommended choice for the vast majority of synthetic transformations involving this compound. They provide an inert environment that promotes the high reactivity of key intermediates like the acetylide anion, leading to faster reaction rates, higher yields, and greater product selectivity.

  • Protic solvents should generally be avoided when utilizing this compound as a nucleophile or with strong bases. Their propensity to solvate and deactivate nucleophiles through hydrogen bonding severely hampers reaction efficiency. Their use should be limited to specific cases, such as acid-catalyzed hydration, where the solvent participates directly in the reaction.

For researchers and drug development professionals, a thorough understanding of these solvent effects is essential for designing robust, efficient, and reproducible synthetic routes that leverage the unique chemical properties of this compound.

References

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.
  • VIVA DIFFERENCES. (2024, January 15). Difference Between Protic And Aprotic Solvents.
  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity.
  • OpenOChem Learn. (n.d.). Alkynes.
  • eCampusOntario Pressbooks. (n.d.). 22.3 Reactions of Alkenes and Alkynes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • United States Biological. (n.d.). 417644 this compound CAS: 76928-53-5.
  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.
  • Fiveable. (n.d.). Experimental Methods in Chemical Kinetics.
  • Journal of the American Chemical Society. (2025, December 30).
  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics.
  • Neuman, R. C. (n.d.). Chapter 8: Alkenes and Alkynes.
  • Making Sense Chem. (2022, May 27). Kinetics | Experimental Methods | A level H2 Chem [Video]. YouTube.
  • The Journal of Physical Chemistry A. (n.d.). Monitoring Reaction Kinetics in Solution by Continuous-Flow Methods: The Effects of Convection and Molecular Diffusion under Laminar Flow Conditions.
  • ResearchGate. (n.d.). NMR studies of the alkene–alkyne coupling of 1,2-disubstituted vinyl....
  • Chemistry LibreTexts. (2022, February 20). 17.7: Experimental methods of chemical kinetics.
  • Chemistry. (n.d.). Alkyne NMR.
  • Frontiers in Chemistry. (2022, March 25). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity.
  • Leah4sci. (2023, December 1). Alkyne Reactions (Live Recording) Organic Chemistry Practice Session [Video]. YouTube.
  • Wikipedia. (n.d.). Alkyne.
  • Solubility of Things. (n.d.). 2-Methyloxetane.
  • ResearchGate. (2025, August 6). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity.
  • Frontiers. (2022, March 24). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity.
  • National Institutes of Health. (n.d.). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products.
  • Reddit. (2023, December 17). Effect of aprotic solvent on a secondary substituted carbon.
  • The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube.
  • LookChem. (n.d.). Cas 4737-47-7,Oxetane,2-ethyl-.
  • Beilstein Journal of Organic Chemistry. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines.
  • Leah4sci. (2016, April 23). Alkyne Reactions Products and Shortcuts [Video]. YouTube.
  • ResearchG
  • Chemistry Stack Exchange. (2019, May 7). Why do polar aprotic solvents favour SN2 over E2?.
  • University of Rochester Department of Chemistry. (n.d.). Solvents and Polarity.
  • University of California, Davis. (2022, September 8). Properties of Common Organic Solvents.
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • Sigma-Aldrich. (n.d.). Common Organic Solvents: Table of Properties.
  • Ashenhurst, J. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). Reactions of Alkynes in Organic Synthesis with Practice Problems.

Sources

Comparison Guide: Hydrophilicity and Cell Permeability of Alkyne Probes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Right Probe for Live-Cell Applications

Introduction: The "Delivery" Challenge in Bioorthogonal Chemistry

In the realm of chemical biology, the power of bioorthogonal chemistry, particularly copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), has enabled unprecedented visualization of biological processes.[1] Alkyne probes, small molecules containing a terminal alkyne, serve as metabolic or chemical reporters that can be tagged onto biomolecules of interest for subsequent detection. However, the most elegant probe is rendered ineffective if it cannot efficiently cross the cell membrane to reach its intracellular target.

This guide provides an in-depth comparison of two fundamental physicochemical properties that govern a probe's success: hydrophilicity and cell permeability . As researchers, scientists, and drug development professionals, understanding the interplay between these characteristics is paramount for designing experiments that yield clear, reliable data. We will move beyond mere definitions to explore the causality behind experimental choices, provide validated protocols for assessment, and offer field-proven insights to guide your probe selection.

Part 1: Understanding and Quantifying Hydrophilicity

Hydrophilicity, or the affinity of a molecule for water, is a critical determinant of a probe's behavior in a biological system. It influences solubility in aqueous buffers, potential for aggregation, and the initial interaction with the cell surface.

The Key Metric: Octanol-Water Partition Coefficient (LogP)

The most widely accepted measure of hydrophilicity is the octanol-water partition coefficient, expressed logarithmically as LogP.[2] It quantifies the ratio of a compound's concentration in a nonpolar solvent (octanol, mimicking the lipid bilayer) to its concentration in a polar solvent (water).

  • Negative LogP (<0): Indicates the compound is hydrophilic and prefers the aqueous phase.[2]

  • LogP = 0: The compound partitions equally between the two phases.[2]

  • Positive LogP (>0): Indicates the compound is hydrophobic (lipophilic) and prefers the lipid phase.[2]

A probe that is too hydrophilic (very low LogP) may struggle to enter the hydrophobic core of the cell membrane. Conversely, a probe that is too hydrophobic (high LogP) may become sequestered within the membrane or aggregate in aqueous media, preventing it from reaching its target.[2] For oral drug candidates, a LogP of less than 5 is often considered a benchmark to ensure sufficient aqueous solubility for absorption.[2]

Structure-Hydrophilicity Relationship: The chemical structure of an alkyne probe dictates its LogP value. Small modifications can have significant impacts:

  • Functional Groups: Introducing polar groups (e.g., hydroxyls, carboxylates, sulfonates) increases hydrophilicity and lowers LogP.[3]

  • Linkers: Incorporating polyethylene glycol (PEG) linkers is a common strategy to increase water solubility.[4]

  • Fluorophores: Many fluorescent dyes are large, aromatic, and hydrophobic, which can dramatically increase the LogP of the final probe-dye conjugate and reduce its permeability.[5][6] However, newer fluorophores with hydrophilic, net-neutral structures are being developed to mitigate these effects.[6]

Part 2: Assessing Cell Permeability

Cell permeability is the measure of a molecule's ability to cross the cell membrane and enter the cytoplasm. This can occur through passive diffusion or be mediated by transporters. Two industry-standard assays provide complementary information on this crucial parameter: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

Experimental Workflow: Choosing the Right Permeability Assay

The choice between PAMPA and Caco-2 depends on the specific question being asked. PAMPA is a high-throughput, cost-effective screen for passive diffusion, while the Caco-2 assay is a more complex, lower-throughput model that also captures active transport and efflux mechanisms.[7]

G start Start: Assess Probe Permeability q1 Need to evaluate passive diffusion only? start->q1 pampa Perform PAMPA Assay (High-throughput, cell-free) q1->pampa Yes q2 Need to evaluate active transport or efflux mechanisms? q1->q2 No end End: Permeability Profile pampa->end caco2 Perform Caco-2 Assay (Lower-throughput, cell-based) q2->caco2 Yes q2->end No/Uncertain caco2->end G cluster_1 Membrane Interaction P_LogP Low LogP (Hydrophilic) M_Passive High Passive Diffusion P_LogP->M_Passive P_Size Small Size P_Size->M_Passive P_Charge Neutral Charge P_Charge->M_Passive M_Active Transporter Uptake/Efflux S_Hydrophobic Large Hydrophobic Groups (e.g., Fluorophores) S_Hydrophobic->P_LogP Increases LogP S_Hydrophobic->M_Active Substrate for Efflux S_Polar Polar/Charged Groups (e.g., Amino Acids) S_Polar->M_Active Substrate for Uptake S_PEG PEG Linkers S_PEG->P_LogP Modulates

Caption: Relationship between probe structure, properties, and permeability.

  • Small, Hydrophilic Probes (e.g., Propargylamine): These often exhibit high permeability due to their ability to navigate through membrane pores and their favorable solubility.

  • Nutrient Analogs (e.g., L-Propargylglycine): Their permeability is often underestimated by PAMPA. The Caco-2 assay is essential as it reveals uptake by specific cellular transporters, which can be a powerful delivery mechanism.

  • Lipophilic Probes (e.g., Alkyne Fatty Acids): While their hydrophobicity suggests high membrane affinity, this can be a double-edged sword. They may be potent substrates for efflux pumps like P-glycoprotein, which actively remove them from the cell, leading to lower-than-expected intracellular concentrations. []A study comparing arachidonic acid (AA) with its alkyne analog (AA-alk) found that cellular uptake of AA-alk was significantly lower, suggesting the alkyne modification interfered with transport mechanisms. [9]* Fluorophore Conjugates: The addition of a fluorophore is a common cause of poor permeability. [10]In our experience, it is often best to perform the bioorthogonal reaction first with a small, permeable alkyne probe and then add the azide-fluorophore in a secondary step after cell fixation and permeabilization, unless live-cell imaging is the explicit goal and a highly permeable dye has been selected. [1]

Senior Scientist Recommendations
  • Profile Early and Often: Do not assume a probe will be cell-permeable based on structure alone. We recommend running a PAMPA screen on any new alkyne probe as a baseline for passive permeability.

  • Choose the Right Assay for the Question: If your probe is a nutrient analog or if you observe low intracellular signal despite a high PAMPA score, a Caco-2 assay is a critical next step to investigate the roles of active uptake and efflux.

  • Consider the Entire Structure: The permeability of a probe is not just about the alkyne group; it's the sum of all its parts, including linkers and conjugated cargo like fluorophores. [6]4. Beware of Efflux: An efflux ratio greater than 2 in the Caco-2 assay is a red flag. If your probe is an efflux substrate, you may need to increase the dosage, use an efflux pump inhibitor (like verapamil) as a control, or redesign the probe to be less lipophilic. [11]5. Prioritize Live-Cell Probe Design: For live-cell imaging, the ideal alkyne probe has a balanced LogP (often between -1 and 2), is relatively small, and is not a substrate for efflux pumps. The development of cell-permeable and fluorogenic probes that only become fluorescent upon binding their target is a significant advancement in this area. [12] By systematically evaluating the hydrophilicity and cell permeability of your alkyne probes using these validated methodologies, you can ensure that your "click" chemistry experiments are built on a foundation of robust science, leading to more reliable and insightful results.

References
  • Sygnature Discovery. Caco-2 Permeability. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • Springer Nature Experiments. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Yu, P., Liu, B., & Kodadek, T. (2007). A convenient, high-throughput assay for measuring the relative cell permeability of synthetic compounds. Nature Protocols. [Link]

  • Mainka, M., et al. (2015). On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid. Journal of Lipid Research. [Link]

  • ResearchGate. Octanol–water partition coefficient (LogP) values calculated for alkyne-functionalized probes. [Link]

  • Admescope. Permeability and Transporters. [Link]

  • Wei, L., et al. (2013). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods. [Link]

  • Technology Networks. PAMPA Permeability Assay. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • BioIVT. Cell Permeability Assay. [Link]

  • ResearchGate. Permeation measurement of alkyne-labelled compounds. [Link]

  • Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Zając, E., et al. (2020). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Bioengineering. [Link]

  • Beatty, K. E., et al. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. ChemBioChem. [Link]

  • Ryman, J. T., & Gaudet, R. (2012). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. Biomacromolecules. [Link]

  • Wei, L., et al. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods. [Link]

  • Danilkina, N., et al. (2024). Key role of cycloalkyne nature in alkyne-dye reagents for enhanced specificity of intracellular imaging by bioorthogonal bioconjugation. Organic & Biomolecular Chemistry. [Link]

  • Miller, J. J., & Schnermann, M. J. (2021). Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates. Current Opinion in Chemical Biology. [Link]

  • Miller, J. J., & Schnermann, M. J. (2021). Not so innocent: Impact of fluorophore chemistry on the in vivo properties of bioconjugates. Current opinion in chemical biology. [Link]

  • Wang, H., et al. (2021). Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening. PNAS. [Link]

  • Jäschke, S., et al. (2021). Quantitative Assessment of Hydrophilicity/Hydrophobicity in Mesoporous Silica by combining Adsorption, Liquid Intrusion and solid. ChemRxiv. [Link]

  • Glogger, M., et al. (2021). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. International Journal of Molecular Sciences. [Link]

  • Chen, Y., et al. (2016). Imaging glucose uptake inside single cells. SPIE. [Link]

  • ResearchGate. How can we measure the hydrophobicity or hydrophilicity of nanoparticles by measuring their contact angle and wettability?. [Link]

  • Behzadi, S., et al. (2017). Cellular Uptake of Nanoparticles: Journey Inside the Cell. Chemical Society Reviews. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Wang, Z., et al. (2024). Alkyne-tagged SERS nanoprobe for understanding Cu+ and Cu2+ conversion in cuproptosis processes. Nature Communications. [Link]

  • Widen, J. C., et al. (2020). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Journal of the American Chemical Society. [Link]

  • Tuley, A., et al. (2018). Utilization of alkyne bioconjugations to modulate protein function. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wilson, N. S., et al. (2015). Estimation of alkane-water logP for neutral, acidic, and basic compounds using an alkylated polystyrene-divinylbenzene high-performance liquid chromatography column. Journal of Chromatography A. [Link]

  • Zhang, H., et al. (2022). Quantitative Determination of the Hydrophobicity of Nanoparticles. Analytical Chemistry. [Link]

  • Tallman, K. A., & Marnett, L. J. (2010). Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives. Chemical Research in Toxicology. [Link]

  • Lockett, M. R., & Mrksich, M. (2012). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. Accounts of Chemical Research. [Link]

  • Céliz, G., & Daz, M. (2017). Structure-Activity and Lipophilicity Relationships of Selected Antibacterial Natural Flavones and Flavanones of Chilean Flora. Molecules. [Link]

  • Ekkebus, R., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society. [Link]

  • 3M. Hydrophilicity and surface energy,a little of the Science behind the test strip. [Link]

  • Isenegger, P. G., et al. (2024). Chemoselective, regioselective, and positionally selective fluorogenic stapling of unprotected peptides for cellular uptake and direct cell imaging. Chemical Science. [Link]

Sources

A Senior Application Scientist's Guide to Verifying On-Target Activity of 2-Ethynyloxane-Modified Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of targeted covalent inhibitors has marked a significant advancement, offering unparalleled potency and duration of action.[1][2] The incorporation of a 2-ethynyloxane moiety into a therapeutic agent is a sophisticated strategy, serving a dual purpose. Firstly, it acts as a "warhead," a reactive group capable of forming a stable covalent bond with a nucleophilic residue on the target protein. Secondly, the terminal alkyne functions as a versatile and bioorthogonal handle.[3][4] This "clickable" tag allows for the selective attachment of reporter molecules, enabling researchers to visualize, enrich, and identify the protein targets of the therapeutic agent within complex biological systems.[5][6][7]

However, the very nature of covalent modification necessitates a rigorous and multi-faceted approach to verify on-target activity. Distinguishing the intended therapeutic engagement from non-specific, off-target interactions is paramount for understanding a drug's mechanism of action, ensuring its efficacy, and predicting potential toxicity.[8] This guide provides an in-depth comparison of state-of-the-art methodologies for confirming the on-target activity of this compound-modified agents, grounded in the principles of chemical proteomics and orthogonal validation.

The Core Principle: Bioorthogonal Ligation via Click Chemistry

The foundation of tracking this compound-modified agents lies in bioorthogonal chemistry. The ethynyl (alkyne) group is largely inert within the cellular milieu but reacts efficiently and specifically with an azide-functionalized reporter probe in the presence of a copper(I) catalyst.[3][9] This reaction, a form of "click chemistry" known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage.[3][10][11] This allows for the covalent "tagging" of the drug-protein adduct for downstream analysis.

G cluster_0 Cellular Environment cluster_1 Bioorthogonal Ligation (Post-Lysis) drug This compound-Modified Therapeutic Agent target Target Protein drug->target Covalent Bond Formation adduct Covalent Drug-Protein Adduct (with Alkyne Handle) target->adduct tagged_adduct Tagged Adduct adduct->tagged_adduct CuAAC 'Click' Reaction azide_probe Azide-Reporter Probe (e.g., Azide-Biotin) azide_probe->tagged_adduct analysis Downstream Analysis (Enrichment, MS, Imaging) tagged_adduct->analysis

Figure 1: General workflow of bioorthogonal labeling for target identification.

Primary Method: Activity-Based Protein Profiling (ABPP) with Mass Spectrometry

The gold standard for identifying the targets of covalent inhibitors is Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy.[12][13][14] ABPP uses reactive chemical probes to assess the functional state of enzymes and other proteins directly in native biological systems.[2][13] For this compound-modified agents, the drug itself acts as the activity-based probe. After the agent covalently binds to its target(s), the alkyne handle is used to attach a biotin tag for affinity purification, followed by identification of the enriched proteins via mass spectrometry (MS).[5][10]

ABPP_Workflow start Treat Live Cells or Lysate with this compound Agent lysis Cell Lysis (if applicable) start->lysis click Click Chemistry: Add Azide-Biotin & Cu(I) Catalyst lysis->click enrich Enrichment: Streptavidin Affinity Purification click->enrich wash Wash Beads to Remove Non-specific Binders enrich->wash digest On-Bead Tryptic Digestion wash->digest ms LC-MS/MS Analysis digest->ms end Protein Identification & Site of Modification Analysis ms->end

Figure 2: Experimental workflow for ABPP-based target identification.

Detailed Experimental Protocol: ABPP for Target Identification

This protocol outlines a standard procedure for identifying protein targets in a human cell line.

  • Cell Culture and Treatment:

    • Culture human cells (e.g., HeLa, HEK293T) to ~80% confluency.

    • Treat cells with the this compound-modified agent at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 2-4 hours) at 37°C.

  • Cell Lysis:

    • Harvest cells by scraping into ice-cold PBS and pellet by centrifugation.

    • Lyse the cell pellet in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.

  • Click Chemistry (CuAAC Reaction):

    • Normalize the protein concentration of the lysates.

    • To 1 mg of proteome, add the following click-chemistry reagents in order:

      • Azide-Biotin probe (e.g., 100 µM final concentration).

      • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration, freshly prepared).

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (100 µM final concentration).

      • Copper(II) sulfate (CuSO₄) (1 mM final concentration).

    • Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

  • Protein Enrichment:

    • Add streptavidin-agarose beads to the reaction mixture.

    • Incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

  • Washing and Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins (e.g., sequential washes with SDS solution, urea solution, and ammonium bicarbonate).

    • Resuspend the beads in a digestion buffer and add trypsin.

    • Incubate overnight at 37°C to digest the captured proteins into peptides.

  • Mass Spectrometry:

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins using a database search algorithm (e.g., Sequest, MaxQuant), searching for peptides that are significantly enriched in the drug-treated samples compared to the vehicle control.

Comparison of Quantitative Proteomic Approaches

Identifying what is bound is only the first step. Quantitative proteomics is essential for understanding the selectivity of the therapeutic agent and confirming that the intended target is engaged with high preference.[15][16]

MethodPrinciplePrimary ApplicationAdvantagesLimitations
Label-Free Quantification (LFQ) Compares the MS signal intensity of identified peptides between drug-treated and control samples.Initial screening to identify all potential targets and their relative abundance.Unbiased; no special reagents required.Less precise than isotopic labeling; susceptible to run-to-run variation.
Competitive ABPP Pre-incubation with the non-alkyne therapeutic agent prevents a broad-spectrum alkyne probe from binding to the target. The reduction in signal from the probe indicates target engagement.[2]Validating specific target engagement and assessing selectivity within a protein family.Directly demonstrates competition at the active site; provides evidence for specific binding.Requires a suitable broad-spectrum probe; indirect measurement of the actual therapeutic agent.
isoTOP-ABPP Isotopic Tandem Orthogonal Proteolysis-ABPP uses 'heavy' and 'light' isotopically tagged reagents to differentially label two proteome states (e.g., treated vs. untreated) for direct comparison in a single MS run.[5]Rigorous, proteome-wide profiling of inhibitor selectivity and potency.Highly accurate and precise for quantitative comparisons; reduces MS variability.More complex workflow; requires specialized reagents and data analysis.

Orthogonal Methods for Validation

Relying solely on mass spectrometry can be misleading. It is crucial to validate key findings with orthogonal, independent methods to build a robust and trustworthy case for on-target activity.

In-Gel Fluorescence Scanning

This method provides a rapid, visual confirmation of target labeling without the need for mass spectrometry.[17] The workflow is similar to the ABPP protocol, but an azide-fluorophore (e.g., azide-rhodamine) is used instead of azide-biotin.

Protocol:

  • Treat cells or lysate with the this compound agent.

  • Perform the CuAAC click reaction with an azide-fluorophore.

  • Separate the proteins by SDS-PAGE.

  • Scan the gel using a fluorescence scanner.

  • Covalent binding to target proteins will appear as fluorescent bands that are dose-dependent and absent in the control lane.

Western Blotting

If the primary target is known or has been identified by MS, Western blotting provides definitive confirmation.

Protocol:

  • Run the fluorescently-tagged lysates (from the in-gel scanning protocol) on an SDS-PAGE gel.

  • Transfer the proteins to a membrane.

  • Probe the membrane with an antibody specific to the suspected target protein.

  • An overlay of the fluorescence scan (showing all proteins tagged by the drug) and the Western blot signal (showing the specific target) will confirm if the target is indeed modified.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify target engagement in intact cells.[18] It is based on the principle that when a drug binds to its target protein, it generally increases the protein's thermal stability.

Protocol:

  • Treat intact cells with the therapeutic agent or a vehicle control.

  • Aliquot the treated cells and heat them to a range of different temperatures.

  • Lyse the cells and separate the soluble protein fraction from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • A shift in the melting curve to a higher temperature for the drug-treated samples indicates target engagement.[18]

Validation MethodInformation ProvidedThroughputKey Advantage
In-Gel Fluorescence Visual profile of all labeled proteins; dose-dependency.HighRapid, intuitive visualization of target profile and off-targets.
Western Blotting Confirms the identity of a specific labeled protein.MediumHigh specificity for a known target; gold standard for identity confirmation.
CETSA Confirms target binding in a non-denaturing, cellular context.LowMeasures engagement in live cells without chemical tagging; confirms biophysical interaction.

Conclusion

Verifying the on-target activity of this compound-modified therapeutic agents is a critical exercise in drug development that demands scientific rigor. A successful strategy does not rely on a single experiment but rather on a well-designed, multi-pronged approach. The initial identification of potential targets using ABPP coupled with label-free or isotopic mass spectrometry should always be followed by stringent orthogonal validation.[19][20][21] Techniques like in-gel fluorescence scanning, specific Western blotting, and the biophysical confirmation offered by CETSA provide the necessary layers of evidence. By systematically combining these methods, researchers can confidently establish a clear, causal link between a covalent agent and its intended target, paving the way for the development of safer and more effective medicines.

References

  • Vertex AI Search. (n.d.). Bioorthogonal approach to identify unsuspected drug targets in live cells - PMC - NIH.
  • Vertex AI Search. (n.d.). Click Chemistry in Proteomic Investigations - PMC - PubMed Central - NIH.
  • Vertex AI Search. (n.d.). Recent Advances about the Applications of Click Reaction in Chemical Proteomics - MDPI.
  • Vertex AI Search. (n.d.). Quantitative proteomics and applications in covalent ligand discovery - PMC - NIH.
  • Vertex AI Search. (n.d.). A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PubMed Central.
  • Vertex AI Search. (n.d.). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Vertex AI Search. (n.d.). Click chemistry and its application to proteomics - G-Biosciences.
  • Vertex AI Search. (n.d.). Revealing drug targets with multimodal bioorthogonal AMPD probes through visual metabolic labeling (2024) | Fukui Shen | 1 Citations - SciSpace.
  • Vertex AI Search. (n.d.). Ultrabright and Bioorthogonal Labeling of Cellular Targets Using Semiconducting Polymer Dots and Click Chemistry - PMC - NIH.
  • Vertex AI Search. (n.d.). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC.
  • Vertex AI Search. (n.d.). Target Identification Strategies - 2024 Archive - Discovery On Target.
  • Vertex AI Search. (n.d.). Covalent tethering of fragments for covalent probe discovery - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00518C.
  • Vertex AI Search. (n.d.). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins.
  • Vertex AI Search. (n.d.). Bioorthogonal pretargeted therapy. Cartoon depicting the direct versus... | Download Scientific Diagram - ResearchGate.
  • Vertex AI Search. (n.d.). Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products | Journal of Medicinal Chemistry - ACS Publications.
  • Vertex AI Search. (n.d.). Bioorthogonal Chemistry and Its Applications - ACS Publications.
  • Vertex AI Search. (n.d.). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms - ACS Publications.
  • Vertex AI Search. (n.d.). Chemoproteomic methods for covalent drug discovery - PMC - PubMed Central.
  • Vertex AI Search. (n.d.). Covalent ligand discovery for chemical probes to challenging targets – 16 February 2021.
  • Vertex AI Search. (n.d.). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes - Books.
  • Vertex AI Search. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC - NIH.
  • Vertex AI Search. (n.d.). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC - NIH.
  • Vertex AI Search. (n.d.). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC - PubMed Central.
  • Vertex AI Search. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - SciSpace.
  • Vertex AI Search. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services.
  • Vertex AI Search. (n.d.). Versatile 'chemoproteomic probes' for activity-based protein profiling | Penn Today.
  • Vertex AI Search. (n.d.). Chemical Probes and Activity-Based Protein Profiling for Cancer Research - MDPI.
  • Vertex AI Search. (n.d.). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI.
  • Vertex AI Search. (n.d.). Overall workflow of the activity-based protein profiling approach. A... - ResearchGate.
  • Vertex AI Search. (n.d.). Activity-based protein profiling: Recent advances in medicinal chemistry - PubMed.
  • Vertex AI Search. (n.d.). In-Depth Target Engagement Analysis of 6-Ethynylcinnoline: A Comparative Guide - Benchchem.
  • Vertex AI Search. (n.d.). Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes | Springer Nature Experiments.
  • Vertex AI Search. (n.d.). target-engagement-assays-in-early-drug-discovery - Ask this paper | Bohrium.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethynyloxane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of specialized reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the safe disposal of 2-ethynyloxane (also known as 2-ethynyloxolane), a compound valued in synthetic chemistry for its unique structural features. By understanding the inherent chemical properties and potential hazards of this substance, we can implement a disposal protocol that is both effective and rigorously safe.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's characteristics is essential. This compound is a highly flammable liquid that also poses risks of skin, eye, and respiratory irritation.[1] Its structure combines a terminal alkyne and a cyclic ether (oxolane, a tetrahydrofuran derivative), which dictates its reactivity and associated hazards.

PropertyValueSource
CAS Number 76928-54-6 (for 2-ethynyloxolane)[2]
Molecular Formula C₆H₈O[3]
Appearance Liquid[2]
Flash Point 9.543 °C[3]
Boiling Point 110.104 °C at 760 mmHg[3]
Hazards Highly flammable, causes skin and eye irritation, may cause respiratory irritation.[1][2]

A critical, yet often overlooked, hazard associated with cyclic ethers like the oxolane ring in this compound is the potential for peroxide formation . Ethers, when exposed to air and light, can form explosive peroxide crystals.[4][5][6] Tetrahydrofuran (THF), a structurally similar compound, is well-known for this hazardous property.[4][5][7] Therefore, it is prudent to treat this compound as a potential peroxide-former.

Risk Assessment and Mitigation

A comprehensive risk assessment should be conducted before handling this compound. The primary risks are fire due to its high flammability and low flash point, chemical burns and irritation upon contact, and the potential for explosion if peroxides are present.

Mitigation Strategies:

  • Engineering Controls: All handling and disposal procedures must be conducted in a certified chemical fume hood to control flammable vapors and prevent inhalation.[8]

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear flame-resistant lab coats, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves, with awareness of their limited breakthrough time).[8][9][10]

  • Peroxide Detection: Before disposal, especially with older containers, it is crucial to test for the presence of peroxides using peroxide test strips.[5] If peroxides are detected, do not proceed with disposal and contact your institution's Environmental Health and Safety (EHS) office immediately.

Step-by-Step Disposal Protocol

The following protocol outlines a safe and compliant method for the disposal of small quantities of this compound typically found in a research setting. For larger quantities, consult with a licensed hazardous waste disposal company.[11][12]

Pre-Disposal Preparations
  • Gather Materials: Assemble all necessary materials in the chemical fume hood, including:

    • An appropriate quenching vessel (a three-necked round-bottom flask is ideal).

    • A stirring mechanism (magnetic stirrer and stir bar).

    • An inert gas source (nitrogen or argon) with a bubbler.

    • Addition funnel.

    • Cooling bath (ice-water).

    • Quenching solvent (e.g., isopropanol).

    • A designated, properly labeled hazardous waste container.[13][14]

  • Inert Atmosphere: Purge the quenching vessel with an inert gas to displace air and prevent the ignition of flammable vapors.

Quenching Procedure

The terminal alkyne group can be reactive, and therefore, a quenching step is recommended to deactivate the compound before final disposal.

G cluster_prep Preparation cluster_quench Quenching cluster_dispose Disposal prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Test for Peroxides prep2->prep3 quench1 Inert Atmosphere in Flask prep3->quench1 If Negative quench2 Cool Flask in Ice Bath quench1->quench2 quench3 Slowly Add this compound to Isopropanol quench2->quench3 quench4 Stir and Monitor quench3->quench4 dispose1 Transfer Quenched Solution to Waste Container quench4->dispose1 dispose2 Label Waste Container dispose1->dispose2 dispose3 Arrange for Pickup by EHS dispose2->dispose3

Caption: Disposal workflow for this compound.

Experimental Protocol:

  • Initial Setup: Place a suitable volume of isopropanol in the three-necked flask under a positive pressure of inert gas. Cool the flask in an ice-water bath.

  • Slow Addition: Using an addition funnel, add the this compound dropwise to the cooled isopropanol with vigorous stirring. The isopropanol serves to both dilute and react with any potentially reactive species.

  • Monitoring: Observe the reaction closely. If there is any significant exotherm or gas evolution, slow the addition rate.

  • Completion: Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour to ensure the reaction is complete.

Final Disposal
  • Waste Collection: Carefully transfer the quenched solution to a designated hazardous waste container for flammable liquids.[9][13]

  • Labeling: Ensure the waste container is clearly and accurately labeled with its contents, including "Quenched this compound," "Isopropanol," and any other solvents used.[13]

  • Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area away from heat and ignition sources.[11][14] Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal service.[11][12]

Emergency Procedures

In the event of a spill or fire, immediate and appropriate action is critical.

  • Small Spills (in a fume hood): Absorb the spill with a chemical absorbent material. Place the contaminated absorbent in a sealed container and dispose of it as hazardous waste.

  • Large Spills: Evacuate the area immediately and alert your institution's emergency response team.

  • Fire: If a fire occurs and it is safe to do so, use a dry chemical or carbon dioxide fire extinguisher. Do not use water. Evacuate the area and activate the fire alarm.

Conclusion

The responsible disposal of this compound is a multi-faceted process that demands a thorough understanding of its chemical properties and potential hazards. By adhering to the principles of risk assessment, employing proper engineering controls and personal protective equipment, and following a meticulous, step-by-step disposal protocol, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and your Safety Data Sheets for the most accurate and up-to-date information.

References

  • Greenflow. (2024, October 1). How to Safely Dispose of Highly Flammable Chemicals. Retrieved from [Link]

  • University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal. Retrieved from [Link]

  • Triumvirate Environmental. (2021, February 16). Storing and Disposing of Flammable Liquids. Retrieved from [Link]

  • MLI Environmental. (2024, January 16). Regulations for Handling Flammable Liquid Waste: What You Need to Know. Retrieved from [Link]

  • Environmental Compliance Training, Inc. (2020, January 22). Guide to Storing And Disposing Of Flammable Liquids. Retrieved from [Link]

  • Chem Reactor. (2024, February 18). How peroxide form in THF I How does butylated hydroxytoluene (BHT) stop peroxide formation in THF? [Video]. YouTube. Retrieved from [Link]

  • Chem Reactor. (2024, February 20). Peroxide formation mechanism in THF #chemistry #science #peroxide #solvent #mechanism [Video]. YouTube. Retrieved from [Link]

  • American Elements. This compound. Retrieved from [Link]

  • Sorbead India. Peroxide Removal from Organic Solvent Tetrahydrofuran. Retrieved from [Link]

  • Zhang, W., et al. (2009). Delineating Oxidative Processes of Aqueous C-60 Preparations: Role of THF Peroxide. Environmental Science & Technology, 43(15), 5860-5866. Retrieved from [Link]

  • University of California, Santa Barbara. (2021, August 1). Peroxide-Forming Chemical. Environmental Health and Safety. Retrieved from [Link]

  • American Elements. 76928-54-6. Retrieved from [Link]

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 76928-53-5 Name: -. Retrieved from [Link]

  • AccelaChemBio. 1363382-15-3,4-Ethynyl-4-methyloxane. Retrieved from [Link]

  • Wang, H., et al. (2018). Bifunctional Iron Catalyst for Endoselective Cycloisomerization of Nucleophile-Functionalized Terminal Alkynes. ACS Catalysis, 8(1), 659-664. Retrieved from [Link]

  • University of California, Santa Barbara. Use of Ether. Environmental Health & Safety. Retrieved from [Link]

  • PubChem. (2R)-2-Ethyloxirane. National Center for Biotechnology Information. Retrieved from [Link]

  • University of St Andrews. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]

  • EPFL. Protocol for quenching reactive chemicals. Retrieved from [Link]

  • University of Colorado Colorado Springs. Handling and Storage of Hazardous Materials. Retrieved from [Link]

  • Organic Chemistry Portal. Terminal alkyne synthesis by C-C coupling. Retrieved from [Link]

  • nexAir. Acetylene Safety Tips: Handling and Storage Best Practices. Retrieved from [Link]

  • European Industrial Gases Association. The Safe Transport, Use and Storage of Acetylene Cylinders. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties and Bonding in the Alkynes. Retrieved from [Link]

  • Edwards, D. D., & Jones, A. L. (2007). Incompatibilities of chemicals. Journal of chemical health & safety, 14(4), 13-19. Retrieved from [Link]

  • Wikipedia. Alkyne. Retrieved from [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 2-Ethynyloxolane

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Proactive Approach to Safety

Before detailing specific PPE, it is crucial to understand the inherent hazards of 2-ethynyloxolane. As a cyclic ether, it is susceptible to the formation of explosive peroxides upon exposure to air and light.[2][3][4][5][6] The terminal alkyne group also presents its own set of reactivity and stability concerns. Based on data for the analogous (S)-2-Ethynyl-tetrahydrofuran, we can anticipate that 2-ethynyloxolane may cause skin and eye irritation, and may also be harmful if inhaled.[1] Therefore, our PPE strategy is designed to mitigate these risks through a multi-layered defense.

Core Personal Protective Equipment (PPE) Directives

A risk assessment should always precede any chemical handling. The following PPE is mandatory for all personnel working with 2-ethynyloxolane.

1. Eye and Face Protection: The First Line of Defense

  • Primary Protection: Tightly fitting chemical splash goggles are the minimum requirement. These protect against splashes and droplets from all angles.

  • Enhanced Protection: For procedures with a higher risk of splashing or vigorous reaction, a full-face shield must be worn in addition to chemical splash goggles.[7][8] This provides an extra layer of protection for the entire face.

2. Skin and Body Protection: A Barrier Against Contact

  • Laboratory Coat: A flame-resistant lab coat is essential. It should be fully buttoned with the sleeves rolled down to provide maximum coverage.

  • Gloves: The Critical Interface: The choice of glove material is critical due to the potential for chemical permeation.

    • Recommended: Nitrile or neoprene gloves provide good resistance to a range of chemicals.[9][10][11] However, it is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times. For prolonged or immersive contact, heavier-duty gloves may be necessary.

    • Double Gloving: For handling larger quantities or during high-risk procedures, wearing two pairs of nitrile gloves is a prudent practice.

    • Frequent Changes: Gloves should be changed immediately if contamination is suspected and always upon completion of a task. Never wear gloves outside of the laboratory to avoid cross-contamination.

  • Apron: For tasks involving significant quantities of 2-ethynyloxolane, a chemically resistant apron worn over the lab coat is recommended.

3. Respiratory Protection: Safeguarding Against Inhalation

  • Primary Control: All work with 2-ethynyloxolane must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Supplemental Protection: If there is a risk of exceeding occupational exposure limits or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges is required.[12] Proper fit-testing and training are mandatory before using a respirator.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification & Use Start Start: Handling 2-Ethynyloxolane AssessRisk Assess Task-Specific Risks (e.g., scale, duration, temperature) Start->AssessRisk LowRisk Low Risk (e.g., small scale, short duration) AssessRisk->LowRisk HighRisk High Risk (e.g., large scale, heating, potential for splash) AssessRisk->HighRisk CorePPE Core PPE: - Chemical Splash Goggles - Flame-Resistant Lab Coat - Nitrile/Neoprene Gloves LowRisk->CorePPE Select EnhancedPPE Enhanced PPE: - Full-Face Shield - Chemical Resistant Apron - Double Gloving - Consider Respirator HighRisk->EnhancedPPE Select InspectPPE Inspect PPE for Damage CorePPE->InspectPPE EnhancedPPE->InspectPPE Proceed Proceed with Work in Chemical Fume Hood InspectPPE->Proceed

Caption: A workflow for selecting appropriate PPE when handling 2-ethynyloxolane.

Operational Plans: From Handling to Disposal

Safe Handling and Storage:

  • Always handle 2-ethynyloxolane in a well-ventilated chemical fume hood.[1]

  • Keep the container tightly closed when not in use and store in a cool, dry, and dark place away from heat and sources of ignition.[1]

  • As a potential peroxide former, it is crucial to date the container upon receipt and upon opening.[3][4] Unopened containers should ideally be used within 12 months, and opened containers should be tested for peroxides periodically and used within a shorter timeframe (e.g., 3-6 months).

  • Use non-sparking tools and ground all equipment when transferring large quantities.[12]

Spill Response:

In the event of a spill, evacuate the area and alert your supervisor and the institutional safety office immediately. If you are trained and it is safe to do so, contain the spill with an inert absorbent material. Wear the appropriate enhanced PPE, including respiratory protection, during cleanup.

Disposal of Contaminated PPE and Chemical Waste:

Proper disposal is a critical final step in the safe handling of 2-ethynyloxolane.

Waste StreamDisposal Protocol
Contaminated Gloves, Aprons, and Absorbent Materials Place in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of in regular trash.
Empty 2-Ethynyloxolane Containers Triple rinse with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous chemical waste.[13] After rinsing, deface the label and dispose of the container according to your institution's guidelines.
Unused or Waste 2-Ethynyloxolane Collect in a compatible, properly labeled hazardous waste container.[14] Do not mix with other waste streams unless compatibility has been confirmed. Arrange for pickup by your institution's environmental health and safety department.[15][16]
A Culture of Safety: Beyond the Product

Adherence to these PPE and handling guidelines is not merely a procedural formality; it is the bedrock of a robust safety culture. By understanding the "why" behind each recommendation, we empower ourselves to make informed decisions that protect our most valuable asset: our scientific community. This commitment to safety fosters an environment where groundbreaking research can thrive.

References

  • What Are The Common Reactions Of Cyclic Ethers? - Chemistry For Everyone. (2025, May 7). YouTube. [Link]

  • Information on Peroxide-Forming Compounds. Stanford Environmental Health & Safety. [Link]

  • Chemicals That Form Peroxides: Handling and Storage. University of California, Berkeley College of Chemistry. [Link]

  • Ether - Wikipedia. Wikipedia. [Link]

  • Glove Compatibility. CP Lab Safety. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Essential Chemical PPE. (2023, September 8). Trimaco. [Link]

  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • Glove selection chart. Spring Environmental. [Link]

  • Personal Protective Equipment. Auburn University Business and Administration. [Link]

  • 3M Personal Protective Equipment for Refinery & Plant Safety. 3M. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]

  • Chemical Compatibility Chart For Reusable Gloves. Cole-Parmer. [Link]

  • Chemical Waste. University of Texas at Austin Environmental Health & Safety (EHS). [Link]

  • 2-(Ethenoxymethyl)-2-ethyloxirane. PubChem. [Link]

  • FACT SHEET: Hazardous Waste Disposal. Tulane University. [Link]

  • (2R)-2-Ethyloxirane. PubChem. [Link]

  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethynyloxane
Reactant of Route 2
2-ethynyloxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.